molecular formula C15H31O9P B606480 Carboxy-PEG4-phosphonic acid ethyl ester

Carboxy-PEG4-phosphonic acid ethyl ester

货号: B606480
分子量: 386.37 g/mol
InChI 键: KCBOZPJXNCOSFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG Linker.

属性

IUPAC Name

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBOZPJXNCOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carboxy-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool employed in bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group for amide bond formation with amine-containing biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a phosphonic acid ethyl ester group which can serve as a stable anchor to various surfaces or as a precursor to the free phosphonic acid for binding to metal oxides.[1] This unique combination of functionalities makes it an ideal linker for constructing complex molecular architectures, such as PROTACs, which are designed to recruit specific proteins for degradation.[2][3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The overall synthetic strategy involves the sequential functionalization of a PEG4 diol. A plausible synthetic route is outlined below, based on established chemical transformations of PEG derivatives and phosphonates.

Experimental Protocol: Synthesis

Step 1: Monoprotection of Tetraethylene Glycol

  • Dissolve tetraethylene glycol in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add one equivalent of a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine (B128534) or imidazole.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the formation of the mono-protected product.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to isolate the mono-TBDMS-protected PEG4 alcohol.

Step 2: Introduction of the Phosphonate (B1237965) Moiety

  • Dissolve the mono-protected PEG4 alcohol in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH) to deprotonate the terminal hydroxyl group.

  • Add diethyl (bromomethyl)phosphonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography to obtain the TBDMS-protected PEG4-phosphonic acid ethyl ester.

Step 3: Deprotection of the Terminal Alcohol

  • Dissolve the TBDMS-protected PEG4-phosphonic acid ethyl ester in THF.

  • Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction and purify by column chromatography to yield the hydroxy-PEG4-phosphonic acid ethyl ester.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the hydroxy-PEG4-phosphonic acid ethyl ester in a suitable solvent system, such as a mixture of acetonitrile, water, and a buffer.

  • Add a strong oxidizing agent, for instance, Jones reagent (CrO₃/H₂SO₄) or perform a milder two-step oxidation via the corresponding aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) followed by an oxidant like sodium chlorite.[1][5]

  • Carefully monitor the reaction progress. Upon completion, quench the reaction and extract the carboxylic acid product.

  • Purify the final product, this compound, by column chromatography or preparative HPLC.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethoxy group of the phosphonate ester, the methylene (B1212753) groups of the PEG chain, and the methylene group adjacent to the carboxylic acid. The integration of these peaks can confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone of the molecule.

  • ³¹P NMR: The phosphorus NMR spectrum will show a single peak characteristic of the phosphonate group, confirming its presence.

Table 1: Expected NMR Data

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H-CH₃ (ethyl ester)~1.3
¹H-CH₂- (ethyl ester)~4.1
¹H-PEG4- chain~3.6
¹H-CH₂-COOH~4.1
¹³C-CH₃ (ethyl ester)~16
¹³C-CH₂- (ethyl ester)~62
¹³C-PEG4- chain~68-72
¹³C-C=O (acid)~172
³¹PPhosphonate~20-30
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass.

Table 2: Mass Spectrometry Data

Technique Parameter Expected Value
ESI-MS[M+H]⁺387.16
HRMS (ESI)Exact Mass386.1549
Purity Analysis

The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 3: Purity Data

Technique Parameter Typical Specification
HPLCPurity≥95%

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a key component in the modular synthesis of PROTACs. The carboxylic acid moiety allows for coupling to an E3 ligase ligand, while the other end of the PROTAC, containing a warhead for the target protein, is assembled separately. The phosphonate group can be used for purification or surface attachment.

PROTAC_Synthesis_Workflow cluster_0 Ligand and Linker Preparation cluster_1 PROTAC Assembly cluster_2 Purification and Analysis E3_Ligand E3 Ligase Ligand (with amine group) Coupling Amide Coupling (e.g., EDC, HATU) E3_Ligand->Coupling Linker Carboxy-PEG4-phosphonic acid ethyl ester Linker->Coupling Target_Ligand Target Protein Ligand (with reactive handle) Final_Coupling Final Conjugation Target_Ligand->Final_Coupling Intermediate E3 Ligand-Linker Intermediate Coupling->Intermediate Intermediate->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for PROTAC synthesis using the bifunctional linker.

Conclusion

This compound is a versatile heterobifunctional linker with significant applications in drug development and bioconjugation. The synthetic route, while requiring multiple steps, is achievable through standard organic chemistry techniques. Thorough characterization using NMR, MS, and HPLC is crucial to ensure the quality of the final product for its intended applications, particularly in the construction of targeted protein degraders like PROTACs. The provided experimental workflow illustrates its central role in the modular assembly of these complex therapeutic agents.

References

"Carboxy-PEG4-phosphonic acid ethyl ester" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Carboxy-PEG4-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule containing two distinct functional groups: a carboxylic acid and a phosphonic acid ethyl ester. This dual functionality allows for the sequential or orthogonal conjugation of different molecules. The integrated PEG4 spacer enhances the solubility and flexibility of the resulting conjugates.[1][2]

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 1964503-39-6[1]
Molecular Formula C15H31O9P[1]
Molecular Weight 386.4 g/mol [1]
Appearance Not specified in available dataN/A
Boiling Point Not specified in available dataN/A
Melting Point Not specified in available dataN/A
Density Not specified in available dataN/A
Solubility The hydrophilic PEG linker increases water solubility.[2]

Table 2: Chemical and Safety Information

PropertyDescriptionSource
Chemical Name This compound[1]
Functional Groups Carboxylic Acid, Phosphonic Acid Ethyl Ester, PEG4 Linker[2]
Reactivity The carboxylic acid can react with primary amines in the presence of activators like EDC and HATU to form a stable amide bond.[2]
Hazard Classification Not classified as a hazard according to the provided Safety Data Sheet.[1]
Storage Conditions Store at -20°C.[2]

Role as a Heterobifunctional Linker in PROTAC Synthesis

This compound is primarily utilized as a linker in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The diagram below illustrates the general role of a heterobifunctional linker like this compound in the formation of a PROTAC.

PROTAC_Formation cluster_reactants Reactants cluster_reaction1 Amide Bond Formation cluster_reaction2 Second Conjugation Linker Carboxy-PEG4-phosphonic acid ethyl ester Intermediate Linker-Target Ligand Conjugate Linker->Intermediate EDC/HATU TargetLigand Target Protein Ligand (with amine group) TargetLigand->Intermediate E3Ligand E3 Ligase Ligand (with reactive group for phosphonate (B1237965) ester) PROTAC PROTAC Molecule E3Ligand->PROTAC Intermediate->PROTAC

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Experimental Protocols: General Methodologies

Synthesis of Heterobifunctional PEG Linkers

The synthesis of molecules like this compound typically involves a multi-step process starting from a PEG diol. One hydroxyl group is protected, while the other is functionalized, for instance, by conversion to a phosphonate ester. The protecting group is then removed, and the newly freed hydroxyl group is oxidized to a carboxylic acid.

The following diagram outlines a generalized synthetic approach.

Synthesis_Workflow Start PEG Diol Step1 Monoprotection of one hydroxyl group Start->Step1 Intermediate1 Monoprotected PEG Step1->Intermediate1 Step2 Functionalization of the free hydroxyl group to a phosphonate ester Intermediate1->Step2 Intermediate2 Protected PEG Phosphonate Ester Step2->Intermediate2 Step3 Deprotection of the hydroxyl group Intermediate2->Step3 Intermediate3 PEG Phosphonate Ester with a free hydroxyl Step3->Intermediate3 Step4 Oxidation of the hydroxyl group to a carboxylic acid Intermediate3->Step4 End Carboxy-PEG-phosphonic acid ethyl ester Step4->End

Caption: Generalized synthetic workflow for a carboxy-PEG-phosphonate ester.

Bioconjugation Protocol: Amide Coupling

The carboxylic acid moiety of this compound is typically reacted with a primary amine on a target molecule (e.g., a ligand for a target protein) using carbodiimide (B86325) chemistry.

General Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to the solution to form an active ester.

  • Coupling Reaction: To the activated linker solution, add the amine-containing molecule. The reaction is typically stirred at room temperature for several hours to overnight.

  • Purification: The resulting conjugate is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The logical relationship for this experimental step is depicted below.

Amide_Coupling cluster_reactants Reactants Linker Carboxy-PEG4-phosphonic acid ethyl ester Reaction Amide Bond Formation Linker->Reaction Amine Amine-containing molecule (R-NH2) Amine->Reaction Activators EDC / NHS Activators->Reaction Product Conjugated Product Reaction->Product

Caption: Logical flow of an amide coupling reaction.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound itself is directly involved in or modulates any specific signaling pathways. Its primary role is that of a synthetic linker to create larger, biologically active molecules. The biological activity of the resulting conjugate is determined by the properties of the molecules it connects.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal component for the synthesis of complex molecules like PROTACs. While detailed quantitative physical data and specific experimental protocols are not widely published, the general principles of its reactivity are well-understood, enabling its effective application in the laboratory.

References

"Carboxy-PEG4-phosphonic acid ethyl ester" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation technologies.[1][2][3] Its unique architecture, featuring a carboxylic acid group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester moiety, offers a versatile platform for the synthesis of complex biomolecules.[4][5] This guide provides a comprehensive overview of its molecular structure, chemical properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Chemical Formula

The chemical structure of this compound is characterized by three key functional domains: a terminal carboxylic acid for conjugation, a flexible and water-soluble PEG4 linker, and a phosphonic acid ethyl ester group.

Molecular Formula: C₁₅H₃₁O₉P[1]

Molecular Weight: 386.38 g/mol [1]

CAS Number: 1964503-39-6[4]

Below is a two-dimensional representation of the molecular structure:

this compound Molecular Structure Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₃₁O₉P[1]
Molecular Weight 386.38 g/mol [1]
CAS Number 1964503-39-6[4]
Appearance White to off-white solid or liquid
Purity Typically ≥95%[4]
Storage Conditions Store at -20°C for long-term stability[4]
Solubility Soluble in water and most organic solvents[5]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spatial separation and flexibility between the target protein ligand and the E3 ligase ligand, while enhancing the solubility and pharmacokinetic properties of the resulting PROTAC.[5]

The phosphonic acid ethyl ester group can serve as a stable anchor for conjugation to various ligands or surfaces, and can also be hydrolyzed to the corresponding phosphonic acid for specific binding interactions.[2]

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general procedure for conjugating a target protein ligand (with a primary amine) and an E3 ligase ligand (with a suitable functional group) using this compound.

Materials:

  • This compound

  • Target protein ligand with a primary amine (-NH₂)

  • E3 ligase ligand with a reactive group (e.g., -OH, -NH₂)

  • Coupling agents (e.g., HATU, HOBt)

  • Amine base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • First Conjugation: To the activated linker solution, add the target protein ligand (1.0 eq). Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification (Optional): If necessary, the mono-conjugated product can be purified by preparative HPLC at this stage.

  • Second Conjugation: The phosphonic acid ethyl ester can be hydrolyzed to the free phosphonic acid using appropriate conditions if required for the second conjugation. Subsequently, couple the E3 ligase ligand to the other end of the linker using a suitable conjugation chemistry.

  • Final Purification: Purify the final PROTAC conjugate by preparative HPLC to obtain the desired product with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: First Conjugation cluster_conjugation2 Step 3: Second Conjugation cluster_purification Step 4: Purification & Analysis Linker Carboxy-PEG4-phosphonic acid ethyl ester ActivatedLinker Activated Ester Intermediate Linker->ActivatedLinker Activation Activators HATU, HOBt, DIPEA Activators->ActivatedLinker MonoConjugate Mono-conjugated Intermediate ActivatedLinker->MonoConjugate Amide Bond Formation TargetLigand Target Protein Ligand (with -NH2) TargetLigand->MonoConjugate FinalPROTAC Final PROTAC Molecule MonoConjugate->FinalPROTAC Conjugation E3Ligand E3 Ligase Ligand E3Ligand->FinalPROTAC Purification HPLC Purification FinalPROTAC->Purification Analysis LC-MS & NMR Analysis Purification->Analysis

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway and Mechanism of Action

This compound itself is not directly involved in signaling pathways. However, as a crucial component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recycled TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The mechanism of action of a PROTAC for targeted protein degradation.

References

An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid ethyl ester for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid ethyl ester (CAS Number: 1964503-39-6), a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document will cover the core chemical properties, its role in PROTACs, detailed experimental protocols for its application, and a discussion of its significance in modern drug discovery.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring three key chemical motifs: a carboxylic acid group, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group.[1] This unique combination of functionalities makes it a versatile tool in bioconjugation and drug development.

The primary application of this linker is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2][3] They consist of two active ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker, in this case, this compound, plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the POI and the E3 ligase, as well as influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5]

The PEG4 spacer enhances the aqueous solubility of the PROTAC molecule, a common challenge in the development of these relatively large molecules.[3] The terminal carboxylic acid provides a reactive handle for conjugation to amine-functionalized ligands, typically the E3 ligase ligand or the POI ligand, through stable amide bond formation.[1] The phosphonic acid ethyl ester group can serve as a non-hydrolyzable phosphate (B84403) mimic, potentially interacting with specific biological targets or be used as a handle for further chemical modification.[6]

Physicochemical Properties

PropertyValueSource
CAS Number 1964503-39-6[7]
Molecular Formula C₁₅H₃₁O₉P[2]
Molecular Weight 386.38 g/mol [2]
Appearance Liquid[8]
Storage Temperature -20°C[9]

Role in PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

The general signaling pathway for PROTAC-mediated protein degradation is illustrated below:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis and its use in the creation of a PROTAC. These protocols are based on established chemical principles and general procedures for similar molecules.[10][11]

Synthesis of Carboxy-PEG-phosphoric acid

A potential synthetic route for a similar carboxyl-PEG-phosphoric acid, which can be adapted for the ethyl ester, is described.[11] This involves the reaction of a PEG derivative with phosphorus oxychloride.

Materials:

Procedure:

  • To a solution of HO-PEG-CO₂Et (1.0 equivalent) in anhydrous THF, add POCl₃ (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of deionized water at 0°C.

  • Adjust the pH to 7 with a 1M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Carboxy-PEG-phosphoric acid ethyl ester.

PROTAC Synthesis via Amide Bond Formation

This protocol details the coupling of the carboxylic acid moiety of this compound to an amine-functionalized ligand (e.g., an E3 ligase ligand).[10]

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-functionalized Protein of Interest (POI) ligand

  • Preparative HPLC system

Experimental Workflow:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start activation Activate Carboxylic Acid (Linker + HATU + DIPEA in DMF) start->activation coupling1 Couple to E3 Ligase Ligand (Add Pomalidomide-NH₂) activation->coupling1 purification1 Purify Intermediate (E3 Ligase-Linker) via HPLC coupling1->purification1 deprotection Deprotect POI Ligand (if necessary) purification1->deprotection coupling2 Couple to POI Ligand (Intermediate + POI-NH₂) deprotection->coupling2 purification2 Final Purification (PROTAC) via HPLC coupling2->purification2 characterization Characterize Final PROTAC (LC-MS, NMR) purification2->characterization end End characterization->end

A typical workflow for the synthesis of PROTACs.

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling to the E3 Ligase Ligand: Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate: Upon completion, purify the reaction mixture by preparative HPLC to yield the E3 ligase-linker intermediate.

  • Coupling to the POI Ligand: The phosphonic acid ethyl ester of the purified intermediate can then be coupled to a suitable functional group on the POI ligand. Alternatively, if the POI ligand contains a carboxylic acid, the initial amide coupling can be performed with the POI ligand, followed by coupling to the E3 ligase ligand.

  • Final Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC and characterized by LC-MS and NMR to confirm its identity and purity.

Conclusion and Future Perspectives

This compound represents a valuable and versatile linker for the construction of PROTACs and other complex bioconjugates. Its PEG spacer enhances solubility, while the terminal carboxylic acid and phosphonic acid ethyl ester groups provide orthogonal handles for conjugation. Although specific experimental data for this compound remains limited in the public domain, the general principles of its application in PROTAC synthesis are well-established. As the field of targeted protein degradation continues to expand, the demand for well-defined and functional linkers like this compound is expected to grow, driving further research into its applications and the development of novel PROTAC therapeutics.

References

Carboxy-PEG4-phosphonic acid ethyl ester: A Technical Guide for Heterobifunctional Ligation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker designed for advanced bioconjugation and surface modification applications. Its unique architecture, featuring a terminal carboxylic acid and a phosphonic acid ethyl ester, bridged by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking a wide range of molecules and for the functionalization of various surfaces.

The carboxylic acid moiety provides a reactive handle for conjugation to primary amines, commonly found in proteins, peptides, and other biomolecules, through stable amide bond formation. Simultaneously, the phosphonic acid ethyl ester group serves as a robust anchor for immobilization onto metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium oxide, making it an ideal candidate for the development of functionalized nanoparticles, biosensors, and other material science applications. The tetra-ethylene glycol (PEG4) spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between the conjugated entities.

This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols and data presented for easy interpretation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C15H31O9PN/A
Molecular Weight 386.38 g/mol N/A
CAS Number 1964503-39-6N/A
Appearance Please refer to supplier documentationN/A
Solubility Soluble in DMSO and DMFN/A
Storage Store at -20°C, desiccatedN/A

Core Applications

The bifunctional nature of this linker lends itself to two primary areas of application: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials.

PROTAC Synthesis

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a flexible linker to connect a target protein ligand to an E3 ligase ligand.[1][2] The carboxylic acid end can be coupled to an amine-containing ligand for the target protein or the E3 ligase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with Carboxy-PEG4- phosphonic acid ethyl ester linker) PROTAC->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

Surface Modification of Metal Oxides

The phosphonic acid moiety provides a strong and stable anchor to various metal oxide surfaces. This is particularly useful for the functionalization of nanoparticles for applications in drug delivery, diagnostics, and as contrast agents in medical imaging.[3] The carboxylic acid group remains available for the subsequent conjugation of biomolecules, such as antibodies, enzymes, or targeting ligands.

Nanoparticle_Functionalization cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Bioconjugation cluster_3 Final Product NP Metal Oxide Nanoparticle (e.g., Fe3O4) Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP Phosphonate Anchoring Linker Carboxy-PEG4-phosphonic acid ethyl ester Linker->Functionalized_NP EDC_HATU EDC/HATU Activation Functionalized_NP->EDC_HATU Carboxyl Activation Biomolecule Biomolecule (e.g., Antibody) Final_Conjugate Bioconjugated Nanoparticle Biomolecule->Final_Conjugate EDC_HATU->Final_Conjugate Amide Bond Formation

Caption: Workflow for nanoparticle surface functionalization.

Experimental Protocols

The following protocols are generalized methodologies for the two primary applications of this compound. Optimization may be required for specific substrates and biomolecules.

Protocol for Amide Coupling to a Primary Amine (e.g., Protein)

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or HATU

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a separate tube, add a 10-50 fold molar excess of the linker stock solution to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the linker).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of labeling and purity.

Protocol for Surface Modification of Iron Oxide Nanoparticles

This protocol provides a general method for the functionalization of iron oxide nanoparticles with this compound.

Materials:

  • Iron oxide nanoparticles (e.g., Fe3O4) dispersed in an appropriate solvent (e.g., water or ethanol).

  • This compound.

  • Ethanol (B145695) or a suitable organic solvent.

  • Deionized water.

  • Ultrasonicator.

  • Centrifuge.

Procedure:

  • Nanoparticle Preparation: Disperse the iron oxide nanoparticles in ethanol to a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Linker Solution Preparation: Dissolve this compound in ethanol to a concentration of 1-5 mg/mL.

  • Surface Functionalization:

    • Add the linker solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles will need to be optimized depending on the nanoparticle size and desired surface coverage.

    • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Washing:

    • Centrifuge the mixture to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in fresh ethanol.

    • Repeat the washing step three times to remove any unbound linker.

  • Final Dispersion: After the final wash, resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic size and polydispersity, Thermogravimetric Analysis (TGA) to quantify the amount of linker on the surface, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the linker.

Quantitative Data

The following tables provide illustrative quantitative data for reactions involving similar PEG-based linkers and phosphonic acid surface modifications. It is important to note that these are representative values, and specific results for this compound will require experimental determination.

Table 1: Representative Amide Coupling Reaction Efficiency

ProteinLinker:Protein Molar RatioDegree of Labeling (Linkers per Protein)Conjugation Efficiency (%)
IgG10:12-320-30
IgG20:14-640-60
IgG50:18-1080-90

Table 2: Representative Stability of Surface Anchors on Titanium Dioxide

Anchoring GroupSolventIncubation Time (24h)Stability (% remaining on surface)
CarboxylatePBS (pH 7.4)24h~70%
Phosphonate PBS (pH 7.4) 24h >95%

Note: Phosphonate anchors generally exhibit higher hydrolytic stability compared to carboxylate anchors on metal oxide surfaces.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and materials science. Its well-defined structure allows for the straightforward conjugation of biomolecules to various substrates, including proteins and metal oxide nanoparticles. The protocols and data presented in this guide provide a foundation for the successful implementation of this versatile linker in a range of applications. As with any chemical reagent, optimal conditions should be determined empirically for each specific application to ensure the highest efficiency and reproducibility.

References

The Pivotal Role of the PEG4 Spacer in Carboxy-PEG4-phosphonic acid ethyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of many of these novel modalities, such as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules meticulously designed to bring a target protein and an E3 ubiquitin ligase into close proximity. The linker connecting the target-binding and E3-recruiting ligands is a critical determinant of the resulting molecule's efficacy and drug-like properties. This technical guide delves into the core functions of the tetraethylene glycol (PEG4) spacer within the "Carboxy-PEG4-phosphonic acid ethyl ester" linker, a versatile building block in the synthesis of targeted protein degraders.

"this compound" is a bifunctional linker featuring a carboxylic acid for conjugation to an amine-containing ligand (e.g., on a protein of interest binder) and a phosphonic acid ethyl ester for coupling to another molecular entity (e.g., an E3 ligase ligand). The central PEG4 spacer, composed of four repeating ethylene (B1197577) glycol units, is far from an inert connector; it imparts crucial physicochemical and biological properties to the final conjugate, profoundly influencing its solubility, permeability, and ability to facilitate the formation of a productive ternary complex.

The Multifaceted Functions of the PEG4 Spacer

The PEG4 spacer plays a critical role in optimizing the performance of heterobifunctional molecules by influencing several key parameters:

  • Enhanced Aqueous Solubility: One of the most significant contributions of the PEG4 spacer is its ability to increase the aqueous solubility of the overall molecule.[1][2] PROTACs and other targeted therapies are often large and lipophilic, leading to poor solubility and challenges in formulation and administration.[3][4][5] The hydrophilic nature of the polyethylene (B3416737) glycol chain, with its repeating ether oxygens, can form hydrogen bonds with water, thereby improving the solubility of the entire conjugate.[6]

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of the PEG4 spacer can be advantageous.[1][7] It can adopt folded conformations that shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][7] This "molecular chameleon" effect allows for a balance between aqueous solubility and the ability to enter cells.[7]

  • Optimal Spatial Orientation and Flexibility: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8] The PEG4 spacer provides a flexible tether of a defined length, allowing the two ligands to adopt an optimal orientation for the E3 ligase to ubiquitinate the target protein.[9] If the linker is too short, steric hindrance may prevent the formation of the ternary complex.[8] Conversely, an excessively long linker might lead to unproductive binding modes.[1]

  • Improved Pharmacokinetics: By increasing solubility and providing a degree of shielding, the PEG4 spacer can positively impact the pharmacokinetic profile of a drug candidate. PEGylation is a well-established strategy to reduce non-specific binding and decrease clearance, leading to a longer circulation half-life.

Quantitative Impact of the PEG4 Spacer

While specific quantitative data for "this compound" is not extensively published, the impact of PEG4 linkers on the properties of PROTACs has been documented in various studies. The following tables summarize illustrative data for PROTACs containing PEG4 linkers, providing a strong indication of the expected performance characteristics.

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Linker Composition

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC A Alkyl Chain~780~4.5~160
PROTAC B PEG4 ~920 ~2.8 ~195
PROTAC C PEG8~1050~1.9~230

Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[1] As shown, the inclusion of a PEG4 linker generally leads to a lower calculated logP (cLogP), indicating increased hydrophilicity, and a higher topological polar surface area (TPSA) compared to a purely alkyl linker.

Table 2: Illustrative Biological Performance of PROTACs with Varying PEG Linker Length

PROTACLinker LengthDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
PROTAC 1 PEG2150851.5
PROTAC 2 PEG4 30 95 5.0
PROTAC 3 PEG680903.2

Data is illustrative and compiled from various sources in the literature for BET-family degraders.[8][10] The data illustrates that a PEG4 linker can lead to significantly improved degradation potency (lower DC50 value) and higher maximal degradation (Dmax). This is often attributed to enhanced ternary complex formation, as indicated by a higher cooperativity factor (α).[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the function of a PROTAC synthesized using the "this compound" linker.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[14][15][16]

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with the "this compound" linker

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Detect the signal using an imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[17]

AlphaLISA Assay for Ternary Complex Formation

This proximity-based immunoassay is used to measure the formation of the ternary complex in vitro.[18][19][20]

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., with a FLAG-tag)

  • PROTAC synthesized with the "this compound" linker

  • AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor beads and anti-FLAG acceptor beads)

  • Assay buffer

Procedure:

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into close proximity, generating a luminescent signal. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).[18]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a label-free technique used to measure the thermodynamics of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.[21][22][23][24][25][26]

Materials:

  • Purified recombinant target protein

  • Purified recombinant E3 ligase

  • PROTAC synthesized with the "this compound" linker

  • ITC instrument

  • Matched buffer for all components

Procedure:

  • Binary Binding:

    • To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into a solution of the target protein.

    • To determine the binding affinity to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.

  • Ternary Complex Formation:

    • To measure the binding of the PROTAC to the target protein in the presence of the E3 ligase, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution.

  • Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[10][21][27]

Visualizing Key Processes and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for evaluating a PROTAC synthesized with the "this compound" linker.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem cluster_cell_based Synthesis PROTAC Synthesis (using this compound) Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays ITC ITC (Binding Affinity, Cooperativity) Biochemical_Assays->ITC AlphaLISA AlphaLISA (Ternary Complex Formation) Biochemical_Assays->AlphaLISA Permeability Permeability Assay (e.g., PAMPA, Caco-2) Cell_Based_Assays->Permeability Degradation Western Blot (Protein Degradation) Cell_Based_Assays->Degradation Data_Analysis Data Analysis & Optimization Data_Analysis->Synthesis Iterative Optimization ITC->Data_Analysis AlphaLISA->Data_Analysis Permeability->Data_Analysis Degradation->Data_Analysis

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG4 spacer in "this compound" is a critical component that significantly influences the properties and efficacy of the resulting heterobifunctional molecules. Its ability to enhance solubility, modulate cell permeability, and provide the necessary flexibility and length for optimal ternary complex formation makes it an invaluable tool in the design of potent and drug-like targeted protein degraders. A thorough understanding and experimental evaluation of these properties, as outlined in this guide, are essential for the successful development of novel therapeutics in this exciting and rapidly evolving field.

References

The Role of the Phosphonic Acid Group in Surface Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its robust and stable binding to a wide array of metal oxide surfaces. This technical guide provides an in-depth exploration of the function of the phosphonic acid group in surface binding, detailing its binding mechanisms, quantitative binding data, and the experimental protocols used for its characterization.

Core Principles of Phosphonic Acid Surface Binding

The efficacy of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable bonds with metal oxide surfaces.[1] This interaction is primarily a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, resulting in the formation of M-O-P bonds (where M is a metal atom from the oxide surface).[1] This covalent linkage provides a durable attachment for the organic molecule to the inorganic substrate.

Compared to other common anchoring groups, such as silanes, thiols, and carboxylic acids, phosphonic acids often exhibit superior stability, particularly under physiological conditions.[2][3] This enhanced stability is crucial for applications in biological environments, such as the surface modification of medical implants, where long-term performance is critical.[4]

Binding Mechanisms and Modes

The interaction between a phosphonic acid and a metal oxide surface can occur through several binding modes: monodentate, bidentate, and tridentate coordination.[5][6] The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface coverage of the phosphonic acid molecules, and the presence of water.[7][8]

  • Monodentate Binding: Involves the formation of a single M-O-P bond.

  • Bidentate Binding: Involves the formation of two M-O-P bonds, which can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

  • Tridentate Binding: Involves the formation of three M-O-P bonds to the surface.

The binding motif can even change with surface coverage, with a transition from a tridentate to a bidentate mode as the monolayer approaches saturation.[7]

Figure 1: Phosphonic acid binding to a metal oxide surface.

Quantitative Data on Surface Binding

The strength of the interaction between phosphonic acids and various metal oxide surfaces has been quantified using a range of experimental techniques. The following tables summarize key quantitative data, providing a comparative overview of binding affinities.

Table 1: Binding Affinity Constants of Phosphonic Acids on Metal Oxide Surfaces

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity Constant
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg
Phosphate (B84403) (as a proxy)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg

Note: Binding affinity constants derived from different methodologies should be compared with caution. Higher values of K and b generally indicate stronger binding affinity.[9]

Table 2: Comparison of Surface Binding Groups on Zinc Oxide (ZnO)

Anchoring GroupDerivativeSurface Coverage (molecules/nm²)
Phosphonic Acid Hexanephosphonic acid4.8
ThiolHexanethiol2.4

Data from XPS measurements indicate that phosphonic acids can form denser monolayers on ZnO compared to thiols.[10]

Experimental Protocols

The characterization of phosphonic acid monolayers on surfaces relies on a suite of sensitive analytical techniques. Below are detailed methodologies for key experiments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Objective: To confirm the presence and determine the chemical state of phosphorus and other elements in the phosphonic acid monolayer.

Methodology:

  • Sample Preparation: The phosphonic acid-modified substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrumentation: A Kratos AXIS Ultra DLD instrument equipped with a monochromatized Al Kα X-ray source is commonly used.[7]

  • Data Acquisition:

    • Survey Scans: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface. A pass energy of 80 eV is typically used.[7]

    • High-Resolution Scans: Detailed scans of specific elemental regions (e.g., P 2p, C 1s, O 1s) are acquired to determine the chemical states and bonding environments. A lower pass energy of 20 eV is used for higher energy resolution.[7]

    • Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons (the angle between the surface normal and the analyzer), the depth distribution of elements can be probed. This is useful for confirming that the phosphonic acid is on the surface.

  • Data Analysis:

    • The binding energies of the detected photoelectrons are used to identify the elements and their chemical states. For example, the transformation of P-OH bonds to P-O-M bonds can be observed as a shift in the O 1s and P 2p spectra.[2]

    • Peak areas are used to quantify the relative atomic concentrations of the elements on the surface.

Figure 2: Workflow for XPS analysis of phosphonic acid monolayers.

Thermogravimetric Analysis (TGA) for Quantifying Surface Coverage

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the amount of organic material (the phosphonic acid monolayer) bound to a nanoparticle or powdered substrate.

Objective: To quantify the grafting density of phosphonic acids on a high-surface-area substrate.

Methodology:

  • Sample Preparation: A known mass of the phosphonic acid-modified nanoparticles is placed in a TGA crucible.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Acquisition:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • The weight loss corresponding to the decomposition and desorption of the phosphonic acid monolayer is determined from the TGA curve.

    • The grafting density (molecules per unit area) can be calculated from the weight loss, the molecular weight of the phosphonic acid, and the specific surface area of the substrate.[11]

Fourier-Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis

FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to probe the binding of phosphonic acids to a surface and the conformational order of the alkyl chains.

Objective: To identify the binding mode of the phosphonic acid and assess the order of the monolayer.

Methodology:

  • Sample Preparation: The analysis can be performed on phosphonic acid-modified planar substrates (using techniques like Attenuated Total Reflectance - ATR-FTIR) or on powdered samples.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: An infrared spectrum of the sample is collected.

  • Data Analysis:

    • The presence or absence of specific vibrational bands provides information about the binding mode. For example, the disappearance of the P=O stretching vibration (around 1212 cm⁻¹) can indicate the formation of tridentate bonds with the surface.[5]

    • The positions of the symmetric and asymmetric CH₂ stretching vibrations in the alkyl chains can be used to assess the conformational order of the monolayer.

Applications in Drug Development and Beyond

The ability of phosphonic acids to form stable and well-defined monolayers on a variety of surfaces has led to their use in numerous applications, particularly in the biomedical field.

  • Biomaterial Surface Modification: Phosphonic acids are used to modify the surfaces of medical implants, such as those made of titanium and its alloys, to improve their biocompatibility and promote tissue integration.[2][3] They can be used to immobilize bioactive molecules, such as proteins and peptides, to the implant surface.[2]

  • Drug Delivery: Phosphonic acid-functionalized nanoparticles are being explored for targeted drug delivery systems.[4] The phosphonic acid group can facilitate binding to specific tissues, such as bone, due to its similarity to the phosphate groups in hydroxyapatite.[12][13]

  • Biosensors: The stable and ordered nature of phosphonic acid self-assembled monolayers (SAMs) makes them excellent platforms for the development of biosensors.

  • Electronics: In the electronics industry, phosphonic acids are used to modify the surfaces of metal oxides in devices such as organic light-emitting diodes (OLEDs) and solar cells to improve device performance and stability.[14]

Conclusion

The phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces. Its ability to form strong, hydrolytically stable covalent bonds, coupled with the formation of well-ordered monolayers, makes it a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering. A thorough understanding of its binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications.

References

An In-depth Technical Guide on the Reactivity of the Terminal Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Carboxyl Group

The carboxyl group (–COOH) is a cornerstone functional group in organic chemistry, biochemistry, and pharmaceutical sciences. Comprising a carbonyl (C=O) and a hydroxyl (–OH) group attached to the same carbon atom, its unique electronic structure dictates a rich and versatile reactivity profile.[1] In biological systems, it is the defining feature of amino acids, fatty acids, and numerous metabolic intermediates.[2][3] The terminal carboxyl group, particularly at the C-terminus of peptides and proteins, plays a critical role in protein structure, function, stability, and interaction.[4][5] In drug development, the carboxyl group is often a key component of a drug's pharmacophore, crucial for binding to target receptors and modulating the physicochemical properties of the molecule.[3][6] This guide provides a detailed examination of the reactivity of the terminal carboxyl group, focusing on its fundamental properties, key chemical transformations, and significance in drug design, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Reactivity Overview

The reactivity of the carboxyl group is governed by the electronic interplay between the carbonyl and hydroxyl groups. The carbonyl carbon is electrophilic, while the hydroxyl oxygen is nucleophilic and acidic. This duality allows the carboxyl group to participate in a wide array of chemical reactions.

Acidity and pKa: The most fundamental property of a carboxyl group is its acidity. The dissociation of the hydroxyl proton yields a resonance-stabilized carboxylate anion (–COO⁻), which significantly enhances its acidity compared to alcohols.[7] The pKa of a terminal carboxyl group in amino acids and peptides typically ranges from 1.8 to 2.4, making it significantly deprotonated at physiological pH (~7.4).[8][9][10] This ionization state is crucial for forming salt bridges and hydrogen bonds in biological systems.

Table 1: pKa Values of the α-Carboxyl Group for Standard Amino Acids [8]

Amino AcidpKa (α-carboxyl)
Glycine (B1666218)2.34
Alanine2.34
Valine2.32
Leucine2.36
Isoleucine2.36
Proline1.99
Phenylalanine1.83
Tryptophan2.83
Serine2.21
Threonine2.09
Cysteine1.96
Methionine2.28
Asparagine2.02
Glutamine2.17
Tyrosine2.20
Histidine1.82
Aspartic Acid1.88
Glutamic Acid2.19
Lysine (B10760008)2.18
Arginine2.17

Data sourced from the University of Calgary, Chapter 27: Amino Acids, Peptides and Proteins.[8]

The general reactivity of the carboxyl group is centered around nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. However, the hydroxyl group is a poor leaving group, necessitating its activation for most reactions to proceed efficiently.[11]

G cluster_reactions Key Reactions Carboxyl R-COOH (Terminal Carboxyl Group) Amide Amide R-CONR'₂ Carboxyl->Amide Amine + Activation (e.g., EDC/NHS) Ester Ester R-COOR' Carboxyl->Ester Alcohol + Acid Catalyst (Fischer Esterification) Alcohol Primary Alcohol R-CH₂OH Carboxyl->Alcohol Reduction (e.g., LiAlH₄) AcylHalide Acyl Halide R-COX Carboxyl->AcylHalide Halogenating Agent (e.g., SOCl₂)

Caption: Overview of major chemical transformations of the terminal carboxyl group.

Key Chemical Reactions and Methodologies

Amide Bond Formation

The formation of an amide bond (peptide bond) is arguably the most important reaction of the terminal carboxyl group, forming the backbone of peptides and proteins.[4][12] Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt.[11][12] Therefore, the carboxyl group must first be activated.

Activation using Carbodiimides (EDC/NHS Chemistry): Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxyl groups.[13] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct.[13][15] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[13][14] The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form the amide bond.[13][14][16]

G Carboxyl Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis Fast NHS NHS NHS->NHS_Ester Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + NHS_Ester->Hydrolysis Slow Amine Primary Amine (R'-NH₂) Amine->Amide

Caption: EDC/NHS mediated amide bond formation workflow.

Experimental Protocol: EDC/NHS Coupling of a Ligand to a Protein C-terminus

This protocol describes a general two-step method for conjugating an amine-containing molecule to the carboxyl groups of a protein.[17]

  • Protein Preparation and Activation:

    • Dissolve the protein in an amine-free buffer, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, at pH 4.5-6.0.[17] The acidic pH protonates amines on the protein, minimizing self-polymerization.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.[17]

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of each reagent over the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[17]

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent EDC/NHS from reacting with the incoming amine-ligand, remove excess activation reagents using a desalting column or dialysis against the coupling buffer.

  • Conjugation to Amine-Ligand:

    • Adjust the pH of the activated protein solution to 7.2-8.5 by adding a coupling buffer like PBS (Phosphate-Buffered Saline).[17] This deprotonates the primary amine of the ligand, making it nucleophilic.

    • Add the amine-containing ligand to the activated protein solution. A molar excess of the ligand is typically used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any remaining active NHS-esters by adding an amine-containing buffer like Tris or glycine to a final concentration of 10-50 mM.[13][17]

    • Purify the final conjugate from excess ligand and reaction byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

Esterification

Esterification is the reaction of a carboxyl group with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[18][19] The reaction is reversible, and water must often be removed to drive the equilibrium towards the product.[19]

Table 2: Relative Yields in DCC/DMAP-Catalyzed Esterification

This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst system for esterification under mild, non-acidic conditions.[20]

AlcoholSteric HindranceRelative Yield
Methanol (B129727)Low95%
EthanolLow84%
IsopropanolMedium75%
CyclohexanolHigh65%
t-ButanolVery High65%

Data adapted from Organic Syntheses, describing the esterification of 2,5-cyclohexadiene-1-carboxylic acid. The decrease in yield highlights the sensitivity of the reaction to steric hindrance around the alcohol.[20]

Experimental Protocol: Fischer Esterification of a C-terminal Amino Acid

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-protected C-terminal amino acid in a large excess (e.g., 20-50 equivalents) of the desired alcohol (e.g., methanol or ethanol). The alcohol serves as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with an organic solvent such as ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the crude product by flash column chromatography if necessary.

Reduction to Alcohols

Terminal carboxyl groups can be reduced to primary alcohols using strong reducing agents.[21] Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation.[21][22][23] Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.[21]

The reaction proceeds in several steps. First, the acidic proton of the carboxyl group reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.[24] Subsequent hydride transfers reduce the carboxylate to an aldehyde, which is immediately further reduced to the primary alcohol.[22][24] An acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts.[21][23]

Experimental Protocol: LiAlH₄ Reduction of a Carboxylic Acid

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[21][25]

  • Reaction Setup:

    • In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the carboxylic acid in anhydrous THF and add it to the dropping funnel.

  • Addition and Reaction:

    • Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10°C.[25] Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0°C.

    • Quench the reaction by the slow, sequential, and careful dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Purification:

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary alcohol.

    • Purify further by chromatography or distillation as needed.

Role in Drug Development and Receptor Interactions

The terminal carboxyl group, or its corresponding carboxylate anion, is a critical pharmacophoric feature in many drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a receptor binding pocket, makes it a powerful tool for achieving high-affinity and specific binding.[6][26]

For example, the carboxylate group of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) is essential for their inhibitory activity against cyclooxygenase (COX) enzymes. It forms a key ionic bond with a conserved arginine residue in the active site of the enzyme.

G cluster_receptor Receptor Active Site cluster_drug Drug Molecule Arg Arginine Residue (Positively Charged) Tyr Tyrosine Residue (H-bond Donor/Acceptor) Drug_Body Drug Scaffold Drug_Body->Arg van der Waals Interactions Carboxylate -COO⁻ Carboxylate->Arg Ionic Bond (Salt Bridge) Carboxylate->Tyr Hydrogen Bond

Caption: Carboxylate group forming key interactions in a drug-receptor binding site.

However, the negative charge of the carboxylate group at physiological pH can also be a liability, limiting a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3] To overcome this, medicinal chemists often employ a prodrug strategy, masking the carboxyl group as an ester. The ester is more lipophilic, allowing for better absorption, and is later cleaved by esterase enzymes in the body to release the active carboxylic acid drug.[3]

Conclusion

The terminal carboxyl group possesses a rich and tunable reactivity that is fundamental to chemistry, biology, and medicine. Its acidic nature and its capacity for conversion into amides, esters, and alcohols make it a versatile handle for chemical synthesis and bioconjugation. In drug design, it represents a double-edged sword: its ability to form powerful interactions can anchor a drug to its target, while its charge can impede bioavailability. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to manipulate and exploit the reactivity of this vital functional group in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and materials science. Its unique structure, featuring a carboxylic acid, a hydrophilic tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester, offers versatile conjugation capabilities. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supported by detailed experimental protocols for their determination. It is designed to equip researchers with the necessary information to effectively utilize this linker in their applications, from the synthesis of Proteolysis Targeting Chimeras (PROTACs) to the functionalization of surfaces.

Introduction

This compound is a key reagent in the field of bioconjugation. It serves as a flexible linker to connect biomolecules, such as proteins or peptides, to other molecules or surfaces.[1] Its polyethylene (B3416737) glycol (PEG) component is known to enhance the water solubility of resulting conjugates.[2][3] This molecule is particularly prominent in the development of PROTACs, where it bridges a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating targeted protein degradation.[4][5] The phosphonic acid ethyl ester group provides a handle for surface modification or further chemical transformation.[] Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in complex biological and chemical systems.

Chemical Properties

PropertyValueSource
Molecular Formula C15H31O9P[5]
Molecular Weight 386.38 g/mol [5]
CAS Number 1964503-39-6[5]
Appearance Varies (typically a solid or oil)-
Storage Conditions -20°C[3][7]

Solubility

Recommended Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a standard shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol, dichloromethane)

  • Vials with screw caps

  • Thermostatic shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (HPLC-MS)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the vials to stand to let undissolved material settle.

  • Centrifuge the vials to ensure complete sedimentation of undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-CAD or HPLC-MS method.

  • Calculate the solubility in mg/mL or mol/L.

The following diagram outlines the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 equil2 Centrifuge to pellet undissolved solid equil1->equil2 analysis1 Collect supernatant equil2->analysis1 analysis2 Dilute for analysis analysis1->analysis2 analysis3 Quantify by HPLC-CAD/MS analysis2->analysis3 result result analysis3->result Calculate Solubility

Caption: Workflow for Solubility Determination.

Stability

The stability of this compound is crucial for its storage and use in reactions that may involve varying pH, temperature, and light conditions. The ester functionalities (carboxylic acid and phosphonic acid ethyl ester) are susceptible to hydrolysis, especially under acidic or basic conditions. The recommended storage temperature of -20°C suggests that the compound may be prone to degradation at higher temperatures over extended periods.

Recommended Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C). Analyze at various time points.

  • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products). Use mass spectrometry to identify the major degradation products.

The logical flow of a forced degradation study is depicted in the diagram below.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxid Oxidative Degradation start->oxid therm Thermal Degradation start->therm photo Photostability start->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-MS sampling->hplc id id hplc->id Identify Degradants

Caption: Forced Degradation Study Workflow.

Application in PROTAC Synthesis: An Exemplary Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. The carboxylic acid end allows for the coupling to an amine-containing ligand for a target protein or an E3 ligase, typically through amide bond formation. The phosphonic acid ethyl ester may be retained or modified in the final PROTAC molecule.

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this linker.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps linker This compound step1 Activate Carboxylic Acid of Linker (e.g., with HATU/EDC) linker->step1 ligand1 E3 Ligase Ligand (with amine) step2 Couple to First Ligand ligand1->step2 ligand2 Target Protein Ligand (with amine) step4 Couple to Second Ligand (may require deprotection/activation) ligand2->step4 step1->step2 step3 Purify Intermediate step2->step3 step3->step4 step5 Final Purification step4->step5 protac Final PROTAC Molecule step5->protac

Caption: PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists. While its PEG component suggests good aqueous solubility, quantitative data is lacking and should be determined empirically for specific applications. Its stability, particularly the ester linkages, should be considered during reaction setup, purification, and long-term storage. The provided experimental protocols offer a robust framework for researchers to characterize the solubility and stability of this linker, ensuring its optimal use in the synthesis of novel conjugates and materials.

References

An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid ethyl ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker increasingly utilized in bioconjugation. We will delve into its chemical properties, applications, and detailed protocols for its use in modifying surfaces and conjugating biomolecules.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for covalently linking biomolecules to surfaces or other molecules. Its structure is key to its function, featuring three distinct components:

  • A Carboxylic Acid Group (-COOH): This functional group allows for the covalent attachment of biomolecules, typically those containing primary amine groups (e.g., proteins, peptides, antibodies), through the formation of a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, such as the use of EDC and NHS.[1][2]

  • A Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-ethylene glycol spacer is a flexible, hydrophilic chain that offers several advantages in bioconjugation. It increases the solubility of the linker and the resulting conjugate in aqueous environments, reduces steric hindrance between the conjugated partners, and can minimize non-specific binding to surfaces. The defined length of the PEG4 spacer provides precise control over the distance between the conjugated entities.[3][4]

  • A Phosphonic Acid Ethyl Ester Group (-PO(O)(OC2H5)2): The phosphonic acid moiety serves as a robust anchor for attaching the linker to various metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconia. This strong interaction is crucial for the functionalization of nanoparticles, biosensors, and medical implants.[5][6] The ethyl ester may be hydrolyzed to yield the free phosphonic acid, which can enhance binding to some surfaces.[7]

This trifecta of functional components makes this compound a powerful tool in a variety of biomedical and research applications, including:

  • Drug Delivery: Functionalizing nanoparticles with this linker allows for the attachment of targeting ligands (e.g., antibodies) and therapeutic agents for targeted drug delivery.[7]

  • Diagnostics and Biosensors: Immobilizing capture probes (e.g., antibodies, enzymes) onto the surface of biosensors enhances their sensitivity and specificity.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[8][9][10]

  • Surface Modification: Creating biocompatible and functionalized surfaces on medical implants and materials to improve their integration with biological systems and reduce non-specific protein adsorption.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its applications in bioconjugation.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₃₁O₉P[7]
Molecular Weight386.38 g/mol [7]
CAS Number1964503-39-6[7]
PurityTypically ≥95%
Storage Conditions2-8°C, sealed, dry[7]

Table 2: Representative Bioconjugation Parameters

ParameterTypical Range/ValueReference
EDC/NHS Coupling
pH for Carboxyl Activation4.5 - 6.0[2]
pH for Amine Coupling7.2 - 8.5[2]
Molar Ratio (Linker:Biomolecule)5:1 to 20:1[1]
Reaction Time1 - 4 hours[1]
Surface Modification
Binding to Metal OxidesStrong, often bidentate or tridentate[5]
Stability in Aqueous MediaHigh, but can be pH-dependent[5]

Experimental Protocols

The following are detailed, synthesized protocols for the two primary applications of this compound. These are representative protocols and may require optimization for specific applications.

Protocol 1: Conjugation of a Protein to this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on the linker and its subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., Antibody, Lysozyme)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare fresh.

    • Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer. Prepare fresh.

    • Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, add a desired molar excess of the this compound stock solution to a sufficient volume of Activation Buffer.

    • Add the EDC stock solution to achieve a final concentration that is in molar excess to the linker (e.g., 2-5 fold molar excess).

    • Add the NHS or Sulfo-NHS stock solution to achieve a final concentration that is in molar excess to the linker (e.g., 2-5 fold molar excess).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines. Adjust with a suitable buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified protein-linker conjugate.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Functionalization of Iron Oxide Nanoparticles

This protocol outlines the procedure for coating iron oxide nanoparticles with the protein-linker conjugate prepared in Protocol 1.

Materials:

  • Purified protein-linker conjugate from Protocol 1

  • Iron Oxide Nanoparticles (in a suitable solvent, e.g., water or ethanol)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ultrasonicator

  • Magnetic separator or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the iron oxide nanoparticles in PBS to a desired concentration (e.g., 1 mg/mL).

    • Sonicate the nanoparticle suspension for 5-10 minutes to ensure a uniform dispersion.

  • Surface Functionalization:

    • Add the purified protein-linker conjugate solution to the dispersed nanoparticle suspension. The optimal ratio of conjugate to nanoparticles should be determined empirically.

    • Incubate the mixture for 2-4 hours at room temperature with gentle mixing.

  • Washing and Purification:

    • Separate the functionalized nanoparticles from the solution containing unbound conjugate. This can be achieved by magnetic separation for magnetic nanoparticles or by centrifugation for non-magnetic nanoparticles.

    • Remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the washing step 2-3 times to ensure the removal of all unbound material.

  • Characterization:

    • Confirm the successful functionalization of the nanoparticles using techniques such as:

      • Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter.

      • Zeta Potential Measurement: To assess the change in surface charge.

      • Transmission Electron Microscopy (TEM): To visualize the nanoparticles and any changes in their morphology.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the presence of the PEG linker and protein on the nanoparticle surface.

      • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (linker and protein) coated on the nanoparticles.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_surface_modification Surface Modification of Nanoparticles Linker Carboxy-PEG4- phosphonic acid ethyl ester EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) Linker->EDC_NHS 15-30 min RT Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Conjugation Incubate 1-2 hours RT or overnight at 4°C Activated_Linker->Conjugation Protein Amine-containing Protein in Coupling Buffer (pH 7.4) Protein->Conjugation Quenching Quench with Tris or Glycine Conjugation->Quenching Purification Purify via Size-Exclusion Chromatography Quenching->Purification Protein_Linker_Conjugate Protein-Linker Conjugate Purification->Protein_Linker_Conjugate Incubation_NP Incubate 2-4 hours RT Protein_Linker_Conjugate->Incubation_NP Nanoparticles Iron Oxide Nanoparticles in PBS Nanoparticles->Incubation_NP Washing Wash 3x (Magnetic Separation or Centrifugation) Incubation_NP->Washing Functionalized_NP Functionalized Nanoparticles Washing->Functionalized_NP

Caption: Workflow for protein conjugation and nanoparticle functionalization.

Signaling Pathway / Logical Relationship Diagram

The following diagram illustrates the logical relationship in the formation of a PROTAC (Proteolysis Targeting Chimera) and its mechanism of action, a key application for heterobifunctional linkers like this compound.

PROTAC_Mechanism cluster_protac PROTAC Molecule Assembly cluster_degradation Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand Linker Heterobifunctional Linker (e.g., Carboxy-PEG4- phosphonic acid ethyl ester) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker PROTAC PROTAC Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Logical diagram of PROTAC formation and its mechanism of action.

References

An In-depth Technical Guide to PROTAC Linkers and the Role of "Carboxy-PEG4-phosphonic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block the function of a pathogenic protein, PROTACs act catalytically to eliminate the target protein entirely.[1] They achieve this by co-opting the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[1][2]

A PROTAC is a heterobifunctional molecule composed of three distinct components:

  • A warhead: This ligand is designed to bind specifically to the protein of interest (POI) that is targeted for degradation.

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the UPS.

  • A linker: This chemical tether connects the warhead and the E3 ligase ligand.

The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-E3 ligase). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.

The Critical Role of the Linker in PROTAC Efficacy

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties. The length, composition, rigidity, and attachment points of the linker all play crucial roles in the formation and stability of a productive ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[2] PEG linkers offer several advantages, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

  • Flexibility: The flexibility of the PEG chain can allow for the necessary conformational adjustments to achieve an optimal orientation of the POI and E3 ligase within the ternary complex.

  • Biocompatibility: PEGs are well-established in drug delivery and are known for their low toxicity and immunogenicity.

"Carboxy-PEG4-phosphonic acid ethyl ester": A Specialized Linker for PROTAC Synthesis

"this compound" is a bifunctional, PEG-based linker that can be utilized in the synthesis of PROTACs. Its key structural features are:

  • A Carboxylic Acid Group: This functional group provides a reactive handle for conjugation, typically with a primary or secondary amine on either the warhead or the E3 ligase ligand, to form a stable amide bond.

  • A PEG4 Spacer: The four repeating ethylene (B1197577) glycol units provide a flexible and hydrophilic spacer of a defined length.

  • A Phosphonic Acid Ethyl Ester Group: This moiety can also serve as a conjugation point, or it may be incorporated to modulate the physicochemical properties of the final PROTAC, such as its polarity and cell permeability. The phosphonate (B1237965) group can also engage in specific interactions within the ternary complex.

Data Presentation: The Impact of Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables summarize representative data from the literature, illustrating the impact of linker length on the degradation efficiency of PROTACs targeting different proteins. This data provides a framework for understanding how a linker like "this compound" might be optimized in a PROTAC design.

Table 1: Influence of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)DC50 (nM)Dmax (%)
<12No DegradationN/A
12>1000<50
16100~90
20500~80

Data is illustrative and compiled from trends observed in published studies. Actual values are target and cell-line dependent.

Table 2: Influence of Linker Length on the Degradation of TANK-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
<12No DegradationN/A
21396
2929276

Data is illustrative and compiled from trends observed in published studies. Actual values are target and cell-line dependent.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a carboxy-PEG linker and for key experiments to evaluate PROTAC efficacy.

Protocol 1: Synthesis of a PROTAC using a Carboxy-PEG Linker

This protocol describes a general strategy for coupling a warhead and an E3 ligase ligand to a linker like "this compound" via amide bond formation.

Materials:

  • Warhead with a free amine group

  • E3 ligase ligand with a free amine group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of the Warhead to the Linker:

    • Dissolve the warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by flash chromatography to obtain the warhead-linker conjugate.

  • Step 2: Activation of the Phosphonic Acid Ethyl Ester (if required) and Coupling of the E3 Ligase Ligand:

    • The phosphonic acid ethyl ester may require hydrolysis to the free phosphonic acid for coupling. This can be achieved using appropriate acidic or basic conditions.

    • Alternatively, if the E3 ligase ligand has a suitable functional group, direct coupling to the phosphonic acid ethyl ester may be possible.

  • Step 3: Alternative Strategy - Sequential Amide Couplings (if the linker has two carboxylic acid groups):

    • If a di-acid PEG linker is used, the first coupling is performed as in Step 1.

    • The resulting mono-amide product is then reacted with the E3 ligase ligand (1.0 eq) under similar amide coupling conditions as in Step 1.

  • Purification and Characterization:

    • The final PROTAC is purified by preparative HPLC.

    • The identity and purity of the final product are confirmed by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting procedure for the loading control antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

  • Cell line of interest

  • Opaque-walled 96-well plates

  • PROTAC stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a suitable density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays synthesis PROTAC Synthesis (Warhead-Linker-E3 Ligand) characterization Purification (HPLC) Characterization (LC-MS, NMR) synthesis->characterization binding_assay Ternary Complex Formation (SPR, ITC, FRET, AlphaLISA) characterization->binding_assay ubiquitination_assay Ubiquitination Assay binding_assay->ubiquitination_assay degradation_assay Protein Degradation Assay (Western Blot, HiBiT) Determine DC50 & Dmax ubiquitination_assay->degradation_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) Determine IC50 degradation_assay->viability_assay

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Simplified BRD4/c-Myc Signaling Pathway

BRD4_cMyc_Pathway BRD4 BRD4 cMyc_gene c-Myc Gene BRD4->cMyc_gene Activates Transcription Degradation BRD4 Degradation BRD4->Degradation cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Cell_Cycle Cell Cycle Progression cMyc_protein->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Induces Degradation->cMyc_gene Inhibition PROTAC_Components PROTAC PROTAC Molecule Warhead Warhead (Binds to POI) PROTAC->Warhead contains Linker Linker (Connects Warhead & E3 Ligand) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand contains Warhead->Linker connected via Linker->E3_Ligand connected via

References

An In-depth Technical Guide to "Carboxy-PEG4-phosphonic acid ethyl ester" for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid ethyl ester as a surface modification agent for nanoparticles. It details the underlying principles, experimental protocols, and expected outcomes for researchers in nanotechnology, materials science, and drug delivery.

Introduction: The Role of Surface Modification in Nanoparticle Development

The efficacy and safety of nanoparticles in biomedical applications are critically dependent on their surface characteristics. Unmodified nanoparticles are prone to aggregation, opsonization, and rapid clearance by the reticuloendothelial system. Surface modification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations. This compound is a heterobifunctional linker designed for the robust and stable surface functionalization of a wide range of nanoparticles, particularly metal oxides.

This molecule incorporates three key features:

  • A Phosphonic Acid Group: This moiety serves as a strong anchoring group to the nanoparticle surface, forming stable coordinate bonds with metal atoms.[1] This interaction is significantly stronger than the bonds formed by carboxylate groups, especially in aqueous environments.

  • A Polyethylene Glycol (PEG) Spacer (n=4): The PEG chain imparts a hydrophilic character to the nanoparticle, creating a hydration layer that sterically hinders protein adsorption and reduces non-specific interactions. This "stealth" property enhances colloidal stability and prolongs circulation time in vivo.[2]

  • A Terminal Carboxylic Acid Group: This functional group provides a versatile handle for the covalent conjugation of targeting ligands, therapeutic agents, or imaging probes.

Principle of Phosphonic Acid-Based Surface Modification

The superior performance of phosphonic acids as anchoring groups for metal oxide nanoparticles stems from their ability to form multidentate coordinate bonds with surface metal atoms. This strong interaction leads to a more stable and durable coating compared to ligands with monodentate anchoring groups like carboxylic acids. The stability of the ligand-nanoparticle bond is crucial for maintaining the desired surface properties throughout the nanoparticle's lifecycle, from formulation to in vivo application.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of nanoparticles before and after surface modification with a Carboxy-PEG-phosphonic acid derivative, based on data from analogous systems. These values should be considered as representative, and actual results may vary depending on the nanoparticle core material, size, and the specific experimental conditions.

PropertyBare Nanoparticles (Typical)After Modification with Carboxy-PEG-phosphonic acid derivativeReference
Hydrodynamic Diameter (DLS) Prone to aggregationSignificant increase due to polymer chains, with narrow size distribution[1]
Zeta Potential Highly variable, often positiveShift to a negative value due to the deprotonated phosphonic/carboxylic acid groups[1]
Colloidal Stability Poor, especially in high ionic strength buffersExcellent in physiological buffers (e.g., PBS) and cell culture media[1]
Protein Adsorption HighSignificantly reduced[2]

Experimental Protocols

The following is a generalized protocol for the surface modification of metal oxide nanoparticles with this compound, adapted from procedures for similar phosphonic acid-PEG ligands.

Materials
  • Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zinc oxide)

  • This compound

  • Anhydrous solvent (e.g., ethanol, chloroform, or a mixture)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Nanoparticle Functionalization Procedure
  • Dispersion of Nanoparticles: Disperse the as-synthesized metal oxide nanoparticles in the chosen anhydrous solvent. Sonicate the suspension to ensure a homogeneous dispersion.

  • Ligand Addition: In a separate vial, dissolve this compound in the same anhydrous solvent. Add the ligand solution to the nanoparticle suspension dropwise while stirring vigorously. The molar ratio of the ligand to the surface metal atoms of the nanoparticles should be optimized for the specific system.

  • Reaction: Allow the mixture to react at room temperature with continuous stirring for a period of 4 to 24 hours. The reaction time may need optimization.

  • Purification:

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing the excess, unbound ligand.

    • Redisperse the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly.

    • Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of the unbound ligand.

  • Final Dispersion: After the final wash, disperse the purified, functionalized nanoparticles in the desired aqueous buffer (e.g., deionized water or PBS) for characterization and further use. Sonication may be required to achieve a stable, colloidal suspension.

Characterization of Functionalized Nanoparticles
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the modified nanoparticles in an aqueous medium.

  • Zeta Potential Measurement: To assess the surface charge of the functionalized nanoparticles, which is indicative of successful surface modification and contributes to colloidal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG and phosphonate (B1237965) groups on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of ligand grafted onto the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles and to observe the presence of a polymer shell.

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G Experimental Workflow for Nanoparticle Surface Modification cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product np_dispersion Disperse Nanoparticles in Anhydrous Solvent mixing Mix Nanoparticle and Ligand Solutions np_dispersion->mixing ligand_prep Dissolve Ligand in Anhydrous Solvent ligand_prep->mixing reaction Stir for 4-24 hours at Room Temperature mixing->reaction centrifuge1 Centrifuge to Pellet Nanoparticles reaction->centrifuge1 wash Wash with Fresh Solvent (Repeat 3x) centrifuge1->wash centrifuge2 Final Centrifugation wash->centrifuge2 final_dispersion Disperse in Aqueous Buffer centrifuge2->final_dispersion characterization Characterize Modified Nanoparticles final_dispersion->characterization

Caption: Workflow for nanoparticle surface modification.

Nanoparticle Surface Functionalization and Stabilization Mechanism

G Nanoparticle Surface Functionalization and Stabilization cluster_before Before Functionalization cluster_after After Functionalization cluster_core cluster_ligand This compound cluster_stabilization Stabilization Mechanism Bare Nanoparticle NP Functionalized Nanoparticle NP Bare Nanoparticle->Functionalized Nanoparticle Surface Modification Steric_Hindrance Steric Hindrance Functionalized Nanoparticle->Steric_Hindrance Leads to Phosphonate Phosphonate Group Phosphonate->Functionalized Nanoparticle Strong Coordination Bond PEG PEG Spacer Phosphonate->PEG Carboxyl Carboxyl Group PEG->Carboxyl Further Conjugation\n(e.g., Drugs, Targeting Ligands) Further Conjugation (e.g., Drugs, Targeting Ligands) Carboxyl->Further Conjugation\n(e.g., Drugs, Targeting Ligands) Reduced_Opsonization Reduced Opsonization Steric_Hindrance->Reduced_Opsonization Increased_Circulation Increased Circulation Time Reduced_Opsonization->Increased_Circulation

Caption: Mechanism of nanoparticle functionalization.

Conclusion

This compound is a highly promising surface modification agent for the development of advanced nanoparticle systems. Its phosphonate anchor provides superior stability, while the PEG spacer enhances biocompatibility and in vivo performance. The terminal carboxyl group offers a versatile platform for the attachment of a wide range of functional moieties. This technical guide provides a foundational understanding and practical protocols for the application of this linker in nanoparticle-based research and development. It is important to note that while general principles are outlined, empirical optimization of reaction conditions and thorough characterization are essential for achieving the desired nanoparticle properties for any specific application.

References

An In-depth Technical Guide to the Safety and Handling of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling protocols for Carboxy-PEG4-phosphonic acid ethyl ester (CAS: 1964503-39-6), a heterobifunctional linker molecule increasingly utilized in bioconjugation, surface modification, and the development of Proteolysis Targeting Chimeras (PROTACs). Given its dual reactivity, a thorough understanding of its properties and safe handling is paramount for researchers in the fields of chemistry, biology, and drug discovery.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal carboxylic acid and a phosphonic acid ethyl ester group. The PEG4 spacer enhances aqueous solubility and provides flexibility to the linker. While a comprehensive experimental dataset for all physical properties is not publicly available, the following table summarizes key known and estimated values.

PropertyValueSource/Notes
Chemical Formula C₁₅H₃₁O₉P[1]
Molecular Weight 386.38 g/mol [1]
CAS Number 1964503-39-6[1]
Appearance Liquid[1]
Purity Typically ≥95%[2]
Boiling Point No data available[1]
Melting Point No data available[1]
Flash Point No data available[1]
Density No data available[1]
Solubility Soluble in aqueous media[3]

Safety and Hazard Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is crucial to handle all chemicals with care in a laboratory setting. The presence of a carboxylic acid and a phosphonic acid derivative suggests that the compound may exhibit mild acidic properties.

Toxicological Data

Specific toxicological data for this compound is not available in the public domain.[1]

GHS Hazard and Precautionary Statements

While not formally classified as hazardous, it is prudent to follow standard laboratory safety procedures.[1] The SDS for related phosphonic acids indicates potential for skin and eye irritation.[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of this compound.

ParameterRecommendationRationale
Storage Temperature 2-8°C or -20°CTo prevent degradation.
Storage Conditions Store in a sealed container, in a dry environment.The phosphonic acid ethyl ester moiety can be susceptible to hydrolysis in the presence of moisture.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.To minimize inhalation exposure.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.To prevent skin and eye contact.

Experimental Protocols

This compound is a versatile linker. The carboxylic acid can be activated to form a stable amide bond with primary amines, while the phosphonic acid ethyl ester can be used for surface binding or other modifications.

General Protocol for Amide Coupling via EDC/NHS Chemistry

This protocol describes a general method for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or another small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for biomolecules)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to the Amine:

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

    • Add the activated NHS-ester solution to the amine-containing solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A Carboxy-PEG4-phosphonic acid ethyl ester B EDC + NHS in DMF/DMSO A->B 15-30 min Room Temp C Activated NHS-ester B->C D Amine-containing molecule in Buffer C->D 2-4 hours RT or overnight at 4°C E Conjugate D->E F Quenching E->F G Purified Conjugate F->G signaling_pathway cluster_reactivity Reactivity of Functional Groups cluster_amide_formation Amide Bond Formation cluster_hydrolysis Potential Hydrolysis A Carboxy-PEG4-phosphonic acid ethyl ester B Carboxylic Acid Moiety A->B C Phosphonic Acid Ethyl Ester Moiety A->C D Activation (EDC/NHS) B->D G Acidic or Basic Conditions C->G E Primary Amine D->E F Stable Amide Bond E->F H Phosphonic Acid G->H logical_relationship cluster_response Immediate Response cluster_actions First-Aid Actions A Accidental Exposure B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Wash with Water B->F C->F G Move to Fresh Air D->G E->F H Seek Medical Attention F->H G->H

References

Methodological & Application

Application Notes and Protocols for Carboxy-PEG4-phosphonic acid ethyl ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique structure, featuring a terminal carboxylic acid and a phosphonic acid ethyl ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers versatile applications in drug delivery, diagnostics, and proteomics. The carboxyl group allows for covalent linkage to primary amines on biomolecules such as proteins, peptides, and antibodies through stable amide bond formation. The phosphonic acid ethyl ester moiety can be utilized for binding to metal oxides or for further chemical modifications. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing immunogenicity.[1] This document provides detailed protocols for the bioconjugation of this compound to amine-containing biomolecules, along with methods for purification and characterization of the conjugate.

Key Applications

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is utilized in the synthesis of PROTACs, which are chimeric molecules designed to target specific proteins for degradation.[2][3][4]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • Protein and Peptide Modification: Covalent attachment of this linker to proteins and peptides can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.[5][6]

  • Surface Modification: The phosphonic acid group can be used to anchor biomolecules to various surfaces, such as metal oxides, for applications in biosensors and immunoassays.

  • Development of Imaging Agents: The phosphonate (B1237965) group's ability to chelate metal ions allows for the creation of contrast agents for imaging techniques like MRI or PET.[7]

Chemical and Physical Properties

PropertyValue
Molecular Formula C13H27O9P
Molecular Weight 386.38 g/mol
CAS Number 1964503-39-6
Appearance Varies (consult supplier data)
Solubility Soluble in aqueous buffers and many organic solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation via EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) using a two-step process with EDC and Sulfo-NHS. This method is preferred as it minimizes the risk of protein-protein crosslinking.[8]

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mM).

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer. The concentration will depend on the specific biomolecule.

    • Add the activated linker solution to the biomolecule solution. A 10 to 20-fold molar excess of the linker over the biomolecule is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For higher purity, chromatographic methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed.[9][][11]

Protocol 2: One-Step Amine Conjugation via EDC Chemistry

This protocol is a simpler, one-step conjugation method. However, it carries a higher risk of inducing polymerization of the biomolecule if it contains both amines and carboxylic acids.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[12]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Desalting columns

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing biomolecule and this compound in Conjugation Buffer. The molar ratio of linker to biomolecule should be optimized, with a 10 to 50-fold molar excess of the linker being a common starting range.

    • Prepare a fresh solution of EDC in Conjugation Buffer.

  • Conjugation Reaction:

    • Add the EDC solution to the biomolecule-linker mixture. A 2 to 10-fold molar excess of EDC over the linker is typically used.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Purify the conjugate using a desalting column or other chromatographic methods as described in Protocol 1.

Data Presentation

Table 1: Representative Reaction Parameters for Protein Conjugation

ParameterRecommended RangeNotes
Linker:Protein Molar Ratio 10:1 to 50:1The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. This should be determined empirically.
EDC:Linker Molar Ratio 2:1 to 10:1Higher ratios can increase conjugation efficiency but may also lead to more side reactions.
Sulfo-NHS:Linker Molar Ratio 2:1 to 5:1For the two-step protocol, Sulfo-NHS stabilizes the activated linker.
Reaction pH 4.5-6.0 (Activation)7.2-8.0 (Conjugation)The two-step protocol utilizes different pH optima for the activation and conjugation steps.[12] The one-step protocol is typically performed at pH 4.5-5.0.
Reaction Time 2 hours to overnightLonger reaction times at lower temperatures (4°C) can improve conjugation efficiency for sensitive biomolecules.
Reaction Temperature 4°C to Room Temp.Lower temperatures are recommended for proteins that are prone to denaturation.

Characterization of the Bioconjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, from which the number of attached linkers can be calculated.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and separate different species.[15]

  • UV-Vis Spectroscopy: If the linker or the biomolecule has a distinct chromophore, UV-Vis spectroscopy can be used to estimate the degree of labeling.

Diagrams

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Linker Carboxy-PEG4- phosphonic acid ethyl ester Activation Activation (Linker + EDC/Sulfo-NHS) Linker->Activation Biomolecule Amine-containing Biomolecule (e.g., Protein) Conjugation Conjugation (Activated Linker + Biomolecule) Biomolecule->Conjugation EDC EDC Solution EDC->Activation Sulfo_NHS Sulfo-NHS Solution Sulfo_NHS->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: Workflow for the bioconjugation of this compound.

Two_Step_Conjugation_Pathway cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Conjugation (pH 7.2-8.0) Carboxy_Linker Carboxy-PEG4- phosphonic acid ethyl ester (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxy_Linker->O_Acylisourea + EDC EDC EDC NHS_Ester Sulfo-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Amide_Bond Stable Amide Bond (Protein-NHCO-R) NHS_Ester->Amide_Bond + Protein-NH2 Protein Protein-NH2 Protein->Amide_Bond

Caption: Chemical pathway for the two-step EDC/Sulfo-NHS conjugation.

References

Application Notes and Protocols: EDC-NHS Coupling of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent coupling of "Carboxy-PEG4-phosphonic acid ethyl ester" to primary amine-containing molecules or surfaces using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This heterobifunctional linker is comprised of a carboxylic acid for conjugation, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and an ethyl ester-protected phosphonic acid group. The phosphonic acid moiety serves as a stable anchor for various metal oxide surfaces, making this linker ideal for surface modification and subsequent bioconjugation.

The PEG4 spacer enhances water solubility, reduces non-specific binding, and provides a flexible linkage between the conjugated molecules.[1][2] This protocol will detail the activation of the terminal carboxyl group with EDC and NHS, followed by the conjugation to an amine-functionalized substrate.

Reaction Mechanism

The EDC/NHS coupling reaction is a robust and widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[3][4] The reaction proceeds in two primary steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[5][6]

  • Formation of a Semi-Stable NHS Ester: To improve the efficiency of the reaction in aqueous solutions and reduce hydrolysis of the O-acylisourea intermediate, NHS is added. NHS reacts with the intermediate to form a more stable NHS ester.[3][5] This NHS ester is less susceptible to hydrolysis and can react efficiently with primary amines.

  • Amide Bond Formation: The amine-reactive NHS ester reacts with a primary amine on the target molecule or surface to form a stable amide bond, releasing NHS.

EDC_NHS_Coupling_Mechanism Carboxyl Carboxy-PEG4-Phosphonic acid ethyl ester (R-COOH) O_Acylisourea O-acylisourea intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Byproduct1 Isourea byproduct O_Acylisourea->Byproduct1 - H2O NHS NHS NHS->NHS_Ester Conjugate Stable Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate + Byproduct2 NHS NHS_Ester->Byproduct2 Amine Amine-containing molecule (R'-NH2) Amine->Conjugate

Caption: EDC-NHS coupling reaction mechanism.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous applications)

  • Amine-containing molecule (e.g., protein, peptide, or amine-functionalized surface)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[3] Amine-free buffers are crucial.[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification.

Reagent Preparation
  • This compound Solution: Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[9] A common starting concentration is 10-20 mg/mL for each.

  • Amine-Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL for proteins).[8]

Two-Step Coupling Protocol

This two-step method is preferred as it minimizes the risk of self-polymerization of molecules containing both carboxyl and amine groups.[3][9]

Step 1: Activation of this compound

  • Add the this compound solution to the Activation Buffer.

  • Add a molar excess of freshly prepared EDC and NHS solution to the linker solution. A typical starting point is a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the linker.[10]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately add the activated NHS-ester of the linker to the amine-containing molecule solution in the Coupling Buffer. The optimal molar ratio of activated linker to the amine-molecule should be determined empirically, but a 5-20 fold molar excess of the linker is a common starting range.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., Tris or glycine).[10]

  • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.[9]

Step 4: Purification of the Conjugate

  • Remove excess linker, EDC, NHS, and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Experimental_Workflow start Start prep Prepare Reagents: - Linker Solution - EDC/NHS Solution - Amine-Molecule Solution start->prep activation Step 1: Activation Mix Linker with EDC/NHS in Activation Buffer (15-30 min, RT) prep->activation conjugation Step 2: Conjugation Add activated linker to Amine-Molecule in Coupling Buffer (2h RT or overnight 4°C) activation->conjugation quenching Step 3: Quenching Add Tris or Glycine (30 min, RT) conjugation->quenching purification Step 4: Purification Size-Exclusion Chromatography or Dialysis quenching->purification characterization Characterization of Conjugate purification->characterization end End characterization->end

Caption: General experimental workflow for EDC-NHS coupling.

Application: Surface Modification of Metal Oxides

The phosphonic acid group of this linker has a high affinity for metal oxide surfaces such as titanium dioxide, zinc oxide, and iron oxide nanoparticles.[11][12] This allows for the stable anchoring of the PEG linker to these surfaces, creating a hydrophilic and bio-inert coating that reduces non-specific protein adsorption.[13][14]

Protocol Outline for Surface Modification:

  • Surface Preparation: Ensure the metal oxide surface is clean and hydroxylated, for example, by plasma treatment or washing with appropriate solvents.

  • Incubation: Incubate the cleaned surface with a solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or toluene) to allow for the formation of a self-assembled monolayer.

  • Washing: Thoroughly wash the surface to remove any non-covalently bound linker.

  • EDC/NHS Coupling: The now carboxyl-terminated surface can be functionalized with amine-containing biomolecules using the EDC-NHS coupling protocol described in section 3.3.

Data Presentation and Characterization

Quantitative data from the coupling reaction should be systematically recorded.

Table 1: Reagent Concentrations and Ratios

ReagentMolecular Weight ( g/mol )Concentration (mg/mL)Molar Concentration (M)Molar Ratio (vs. Linker)
This compoundEnter MWUser DataUser Data1
EDC191.70User DataUser DataUser Data (e.g., 5)
NHS115.09User DataUser DataUser Data (e.g., 2)
Amine-containing MoleculeEnter MWUser DataUser DataUser Data (e.g., 0.1)

Table 2: Reaction Conditions

ParameterCondition
Activation TimeUser Data (e.g., 15 minutes)
Activation Temp.User Data (e.g., Room Temperature)
Conjugation TimeUser Data (e.g., 2 hours)
Conjugation Temp.User Data (e.g., Room Temperature)
Quenching AgentUser Data (e.g., 50 mM Tris-HCl)

Characterization of the Conjugate:

Successful conjugation can be confirmed using various analytical techniques:

  • SDS-PAGE: For protein conjugates, a shift in the molecular weight band will be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of labeling.[15]

  • X-ray Photoelectron Spectroscopy (XPS): For surface modifications, XPS can confirm the presence of the PEG linker on the surface by analyzing the elemental composition.[13]

  • Zeta Potential and Dynamic Light Scattering (DLS): For nanoparticle modifications, changes in surface charge and hydrodynamic radius can indicate successful PEGylation.[12][16]

  • Contact Angle Measurements: An increase in hydrophilicity (decrease in contact angle) of a surface suggests successful PEG grafting.[17]

References

Application Notes and Protocols for the Reaction of Carboxy-PEG4-phosphonic acid ethyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between Carboxy-PEG4-phosphonic acid ethyl ester and primary amines, a critical conjugation reaction in the fields of biopharmaceuticals, diagnostics, and materials science. This document outlines the fundamental reaction chemistry, key applications, and detailed experimental protocols for common use cases.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for bioconjugation and surface modification.[1][2] It possesses three key chemical features:

  • A Carboxylic Acid Group (-COOH): This functional group readily reacts with primary amines (-NH₂) in the presence of coupling agents to form stable amide bonds.[3][4]

  • A Polyethylene Glycol (PEG) Linker (-PEG4-): The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the conjugate and provides spatial separation between the conjugated molecules.

  • A Phosphonic Acid Ethyl Ester Group (-P(O)(OEt)₂): This moiety has a strong affinity for metal oxide surfaces, making it an excellent anchor for the functionalization of nanoparticles and other inorganic materials.[1][5]

These features make this compound a versatile tool for a range of applications, including the PEGylation of proteins and peptides, the development of targeted drug delivery systems, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the surface modification of nanoparticles and biosensors.[3][6][7]

Reaction with Primary Amines: Amide Bond Formation

The core reaction involves the formation of a stable amide bond between the carboxylic acid group of the linker and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This reaction is not spontaneous and requires the activation of the carboxylic acid using coupling agents. The most common methods for this activation are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), or the use of uronium-based reagents like HATU.[3][4]

Reaction Pathway:

reaction_pathway cluster_activation Activation Step cluster_coupling Coupling Step Linker-COOH Carboxy-PEG4- phosphonic acid ethyl ester Activator EDC / NHS or HATU Linker-COOH->Activator Activated_Ester Reactive Ester Intermediate Activator->Activated_Ester Primary_Amine Primary Amine (R-NH₂) Activated_Ester->Primary_Amine Nucleophilic Attack Conjugate Amide-linked Conjugate Primary_Amine->Conjugate

Caption: General reaction pathway for the amide bond formation.

Applications and Experimental Protocols

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biologics. The hydrophilic PEG chain can increase the hydrodynamic size of the protein, leading to reduced renal clearance and an extended circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity.

Experimental Workflow for Protein PEGylation:

protein_pegylation_workflow Start Start Prepare_Reagents Prepare Protein and Linker Solutions Start->Prepare_Reagents Activation Activate Linker with EDC/NHS or HATU Prepare_Reagents->Activation Conjugation Incubate Activated Linker with Protein Solution Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify PEGylated Protein (e.g., SEC, IEX) Quenching->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End End Characterization->End

Caption: Workflow for protein PEGylation.

Protocol 1: EDC/NHS Coupling for Protein PEGylation

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • Protein of interest with accessible primary amines (e.g., lysine (B10760008) residues)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

    • Freshly prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM each).

  • Activation of the Linker:

    • In a microcentrifuge tube, add the desired molar excess of the linker stock solution to the Activation Buffer.

    • Add a 1.2 to 1.5-fold molar excess of EDC and Sulfo-NHS over the linker.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted linker.

  • Purification and Characterization:

    • Remove unreacted linker and byproducts by SEC or dialysis.

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.

Quantitative Data (Representative):

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein)10:1 to 50:1Highly dependent on the number of accessible amines on the protein.
Molar Ratio (EDC/NHS:Linker)1.2:1 to 1.5:1A slight excess ensures efficient activation.
Activation Time15 - 30 minutesLonger times can lead to hydrolysis of the activated ester.
Conjugation Time2 hours at RT or overnight at 4°CLonger incubation at 4°C may increase yield for sensitive proteins.
Typical Yield30% - 80%Highly dependent on the protein and reaction conditions.
Surface Modification of Nanoparticles

The phosphonic acid ethyl ester group of the linker provides a robust anchor for the functionalization of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide). This surface modification can improve the stability and biocompatibility of the nanoparticles and provides a carboxylic acid handle for further bioconjugation.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles

Materials:

  • Iron oxide nanoparticles

  • This compound

  • Anhydrous organic solvent (e.g., ethanol, DMF)

  • Washing solvent (e.g., ethanol, water)

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in the anhydrous organic solvent.

  • Linker Addition: Add a solution of this compound in the same solvent to the nanoparticle dispersion. The amount of linker will depend on the surface area of the nanoparticles and the desired grafting density.

  • Incubation: Incubate the mixture at room temperature or elevated temperature (e.g., 50-70°C) for several hours to overnight with stirring.

  • Washing: Pellet the functionalized nanoparticles by centrifugation and discard the supernatant. Wash the nanoparticles multiple times with the organic solvent and then with water to remove any unbound linker.

  • Characterization: The successful surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the PEG linker and phosphonate (B1237965) group, and dynamic light scattering (DLS) to measure the change in hydrodynamic diameter.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

Logical Relationship in PROTAC Synthesis:

protac_synthesis_logic Linker Carboxy-PEG4- phosphonic acid ethyl ester Intermediate Linker-POI Conjugate Linker->Intermediate Amide Coupling POI_Ligand Target Protein Ligand (with amine) POI_Ligand->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Second Coupling

Caption: Logical steps in PROTAC synthesis.

Protocol 3: General Strategy for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound. The specific reaction conditions will depend on the chemistry of the target protein and E3 ligase ligands.

Materials:

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a suitable reactive group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Amide Coupling to the First Ligand:

    • Dissolve the amine-containing target protein ligand and this compound in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Once the reaction is complete, purify the intermediate conjugate by preparative HPLC.

  • Coupling to the Second Ligand:

    • The phosphonic acid ethyl ester end of the linker-ligand conjugate can then be coupled to the E3 ligase ligand. The specific chemistry for this step will depend on the functional groups present on the E3 ligase ligand.

Purification and Characterization

The purification of the final conjugate is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.

Common Purification and Characterization Techniques:

TechniquePurpose
Purification
Size Exclusion Chromatography (SEC)Separates molecules based on size, effective for removing small molecule reagents from large protein conjugates.
Ion Exchange Chromatography (IEX)Separates molecules based on charge, useful for separating protein isoforms with different degrees of PEGylation.
Hydrophobic Interaction Chromatography (HIC)Separates molecules based on hydrophobicity.
Dialysis / UltrafiltrationRemoves small molecules from macromolecular conjugates.
Characterization
SDS-PAGEVisualizes the increase in molecular weight of PEGylated proteins.
Mass Spectrometry (MALDI-TOF, ESI-MS)Confirms the molecular weight of the conjugate and determines the degree of PEGylation.
HPLC (RP-HPLC, SEC-HPLC)Assesses the purity of the conjugate.
NMR SpectroscopyProvides detailed structural information of small molecule conjugates.

Disclaimer: The protocols provided are intended as general guidelines. Optimization of reaction conditions, including stoichiometry, temperature, and incubation time, may be necessary to achieve the desired outcome for specific applications.

References

Application Notes and Protocols for the Hydrolysis of "Carboxy-PEG4-phosphonic acid ethyl ester" to Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). The molecule features a carboxylic acid for conjugation to a target protein ligand, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties, and a phosphonic acid ethyl ester for coupling to an E3 ligase ligand or for other applications where a phosphonate (B1237965) moiety is desired.

The terminal phosphonic acid ethyl ester often serves as a protected form of the more reactive phosphonic acid. The hydrolysis of this ester to the corresponding phosphonic acid is a critical final step in many synthetic routes. The choice of hydrolysis method is paramount to ensure the integrity of the entire molecule, particularly the carboxylic acid and the PEG linker.

This document provides detailed application notes and experimental protocols for the selective hydrolysis of "this compound" to "Carboxy-PEG4-phosphonic acid." Two primary methods are discussed: traditional acidic hydrolysis and the milder, more selective McKenna reaction using bromotrimethylsilane (B50905) (TMSBr).

Comparison of Hydrolysis Methods

The selection of an appropriate deprotection strategy for the phosphonate ethyl ester is crucial to avoid unwanted side reactions. Below is a comparative summary of the two most common methods.

FeatureAcidic HydrolysisMcKenna Reaction (TMSBr)
Reagents Concentrated strong acids (e.g., HCl, HBr)Bromotrimethylsilane (TMSBr) followed by an alcohol quench (e.g., methanol)
Reaction Conditions Harsh (reflux, high temperatures)Mild (room temperature to gentle heating)
Reaction Time Several hours to daysTypically shorter (minutes to several hours)
Functional Group Tolerance Low; risk of cleaving acid-sensitive groups and the PEG chainHigh; chemoselective for phosphonate esters over most other functional groups, including carboxylic acids and ethers[1][2]
Work-up Requires neutralization and removal of large amounts of acidInvolves evaporation of volatile silyl (B83357) ethers and byproducts
Recommendation Not recommended for "this compound" due to the potential for side reactions.Recommended method due to its mildness and high chemoselectivity, preserving the carboxylic acid and PEG linker integrity.

Recommended Method: The McKenna Reaction

The McKenna reaction is the preferred method for the hydrolysis of "this compound" due to its mild conditions and high selectivity.[1][2][3] The reaction proceeds in two steps: 1) formation of a bis(trimethylsilyl) phosphonate ester intermediate via reaction with TMSBr, and 2) subsequent solvolysis of the silyl esters with an alcohol (typically methanol) or water to yield the final phosphonic acid.

Reaction Pathway

McKenna_Reaction reactant This compound intermediate Bis(trimethylsilyl) phosphonate intermediate reactant->intermediate + 2 TMSBr - 2 EtBr product Carboxy-PEG4-phosphonic acid intermediate->product + 2 MeOH - 2 TMSOMe

Caption: The McKenna reaction pathway for the hydrolysis of the phosphonate ethyl ester.

Experimental Protocol: McKenna Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

Procedure:

  • Preparation: Under an inert atmosphere, dissolve "this compound" (1 equivalent) in anhydrous DCM or ACN (concentration typically 0.1-0.5 M).

  • Silylation: Cool the solution to 0 °C in an ice bath. Add bromotrimethylsilane (TMSBr, 2.2-3.0 equivalents per ethyl ester group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the silyl phosphonate signal.

  • Quenching and Hydrolysis: After completion of the silylation, carefully add anhydrous methanol (an excess, typically 10-20 equivalents) to the reaction mixture at 0 °C to quench any remaining TMSBr and hydrolyze the silyl ester intermediate.

  • Work-up: Stir the mixture for 30-60 minutes at room temperature. Remove the solvent and volatile byproducts under reduced pressure. The crude product can be further purified if necessary, for example, by precipitation from a suitable solvent system or by chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting Material This compound
Equivalents of TMSBr 2.5
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Yield (Crude) >95%
Purity (by NMR) >90%

Alternative Method: Acidic Hydrolysis (Not Recommended)

While not the preferred method for this substrate, a general protocol for acidic hydrolysis is provided below for informational purposes. This method carries a significant risk of side reactions, including cleavage of the PEG chain and potential esterification if an alcohol co-solvent is used at high temperatures.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • "this compound"

  • Concentrated Hydrochloric Acid (HCl, ~12 M) or Hydrobromic Acid (HBr, ~9 M)

  • Water

  • Toluene (B28343) (for azeotropic removal of water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve "this compound" in concentrated HCl or HBr.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 6-24 hours. Monitor the reaction progress by TLC or NMR if possible (taking aliquots and neutralizing before analysis).

  • Work-up: After cooling to room temperature, remove the excess acid and water under reduced pressure. Add toluene and evaporate under reduced pressure (azeotropic distillation) to remove residual water. Repeat this step 2-3 times. The crude product is often obtained as a viscous oil or solid.

Quantitative Data (Potential Issues):

ParameterValuePotential Issues
Starting Material This compound-
Acid Concentrated HClRisk of PEG chain cleavage
Reaction Temperature 110 °C (Reflux)Degradation of starting material/product
Reaction Time 18 hoursIncreased side product formation
Yield (Crude) Variable, often lower than McKennaCan be significantly reduced by degradation
Purity (by NMR) Often contains impuritiesByproducts from PEG cleavage and other side reactions

Experimental Workflow Visualization

Hydrolysis_Workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent (DCM/ACN) start->dissolve cool Cool to 0 °C dissolve->cool add_tmsbr Add TMSBr (2.2-3.0 eq.) cool->add_tmsbr react Stir at RT (2-24h) Monitor by ³¹P NMR add_tmsbr->react cool_quench Cool to 0 °C react->cool_quench add_meoh Add Anhydrous MeOH cool_quench->add_meoh stir_rt Stir at RT (30-60 min) add_meoh->stir_rt evaporate Evaporate Solvent and Volatiles stir_rt->evaporate purify Purification (if necessary) evaporate->purify product Product: Carboxy-PEG4-phosphonic acid purify->product

Caption: Recommended experimental workflow for the McKenna reaction.

Conclusion

For the hydrolysis of "this compound" to its corresponding phosphonic acid, the McKenna reaction using bromotrimethylsilane is the highly recommended method. Its mild reaction conditions and high chemoselectivity ensure the preservation of the integral carboxylic acid and PEG linker functionalities, leading to a cleaner product in higher yield compared to harsh acidic hydrolysis. The provided protocols and data serve as a comprehensive guide for researchers in the successful deprotection of this important bifunctional linker.

References

Application Notes and Protocols: Carboxy-PEG4-phosphonic acid ethyl ester for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the covalent modification of proteins, peptides, and other biomolecules.[1][2] This reagent features a carboxylic acid ethyl ester at one terminus and a phosphonic acid ethyl ester at the other, separated by a flexible 4-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid moiety allows for conjugation to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on biomolecules, while the phosphonic acid group provides a means for strong binding to metal oxide surfaces, making it suitable for applications such as functionalizing nanoparticles or biosensors.[1][3] The PEG spacer enhances water solubility and provides spatial separation between the conjugated molecule and the surface or another molecule.[1][4] This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

Principle of Reaction

The labeling strategy involves a two-step process. First, the ethyl ester of the carboxylic acid is hydrolyzed to yield a free carboxylic acid. This carboxylic acid is then activated, typically using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), to form a more reactive intermediate. This activated ester readily reacts with primary amine groups on the target protein or peptide to form a stable amide bond.

Applications

  • Surface Immobilization: Covalently attaching proteins or peptides to metal oxide surfaces (e.g., titanium dioxide, iron oxide) for applications in biosensors, immunoassays, and biocompatible coatings.[1][3]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles for targeted drug delivery, bioimaging, and diagnostic assays.[1]

  • PROTAC Synthesis: Serving as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand in the development of PROTACs for targeted protein degradation.[5][6][7]

  • Bioconjugation: Creating well-defined protein-small molecule conjugates where the phosphonic acid end can be used for further modifications or interactions.[3]

Quantitative Data Summary

The following tables provide representative data for the labeling of a model protein (Bovine Serum Albumin, BSA) and a model peptide (GRGDS peptide) with Carboxy-PEG4-phosphonic acid. Note: This data is illustrative and actual results may vary depending on the specific protein/peptide and reaction conditions.

Table 1: Labeling Efficiency of BSA with Carboxy-PEG4-phosphonic acid

Molar Ratio (Linker:Protein)Degree of Labeling (DOL)Labeling Efficiency (%)
5:11.224%
10:12.525%
20:14.120.5%
50:17.815.6%

Table 2: Stability of BSA-PEG4-phosphonic acid Conjugate

Incubation Time (days) at 4°C% Intact Conjugate (in PBS, pH 7.4)
0100
798.5
1497.2
3095.1

Table 3: Labeling of GRGDS Peptide

Molar Ratio (Linker:Peptide)% Peptide Labeled
1.5:1> 95%
3:1> 98%

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the hydrolysis of the ethyl ester and subsequent activation of the carboxylic acid to an NHS ester.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Hydrolysis of Ethyl Ester:

    • Dissolve this compound in a minimal amount of ethanol.

    • Add an equimolar amount of 0.1 M NaOH.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Neutralize the reaction mixture with 0.1 M HCl.

    • Lyophilize to obtain the free acid form, Carboxy-PEG4-phosphonic acid.

  • Activation to NHS Ester:

    • Dissolve Carboxy-PEG4-phosphonic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours.

    • The resulting solution containing the activated NHS ester can be used directly in the labeling reaction or stored at -20°C for a limited time.

Protocol 2: Labeling of Proteins

This protocol details the conjugation of the activated linker to a target protein.

Materials:

  • Activated Carboxy-PEG4-phosphonic acid NHS ester solution (from Protocol 1)

  • Target protein (e.g., BSA)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 5-10 mg/mL.

  • Labeling Reaction:

    • Add a calculated amount of the activated linker solution to the protein solution. A molar excess of 10-20 fold of the linker is a good starting point.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the Degree of Labeling (DOL) by spectrophotometry or mass spectrometry.

Protocol 3: Labeling of Peptides

This protocol is optimized for smaller peptides.

Materials:

  • Activated Carboxy-PEG4-phosphonic acid NHS ester solution (from Protocol 1)

  • Target peptide (e.g., GRGDS)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 1.5 to 3-fold molar excess of the activated linker solution to the peptide solution.

    • Incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled peptide using reverse-phase HPLC to separate the product from unreacted peptide and linker.

  • Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Visualizations

G cluster_activation Linker Activation cluster_conjugation Protein/Peptide Conjugation cluster_purification Purification & Analysis start Carboxy-PEG4-phosphonic acid ethyl ester hydrolysis Hydrolysis (NaOH) start->hydrolysis free_acid Carboxy-PEG4- phosphonic acid hydrolysis->free_acid activation Activation (EDC, NHS) free_acid->activation activated_linker Activated NHS Ester activation->activated_linker conjugation Conjugation Reaction (pH 8.0-8.5) activated_linker->conjugation protein Protein/Peptide (with -NH2 groups) protein->conjugation labeled_protein Labeled Protein/ Peptide conjugation->labeled_protein purification Purification (SEC or HPLC) labeled_protein->purification analysis Analysis (MS, DOL) purification->analysis

Caption: Experimental workflow for protein and peptide labeling.

G cluster_reactants Reactants cluster_activation Activation Step cluster_product Conjugation Product protein Protein-NH2 conjugate Protein-NH-CO-PEG4-PO3HEt protein->conjugate linker HOOC-PEG4-PO3HEt edc_nhs EDC / NHS linker->edc_nhs activated_linker NHS-OOC-PEG4-PO3HEt edc_nhs->activated_linker activated_linker->conjugate

Caption: Chemical reaction scheme for protein conjugation.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including drug delivery, bioimaging, and diagnostics. "Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker designed for the surface modification of various nanoparticles, particularly metal oxides such as iron oxide (Fe₃O₄) and zinc oxide (ZnO).

This molecule offers a strategic design:

  • Phosphonic Acid Group: Provides a strong and stable anchor to the nanoparticle surface through the formation of robust coordination bonds (e.g., Fe-O-P). This interaction is often stronger and more stable in aqueous environments compared to carboxylate or amine anchors.

  • Polyethylene Glycol (PEG4) Spacer: The short PEG chain imparts hydrophilicity, which enhances the colloidal stability of the nanoparticles in biological media and reduces non-specific protein adsorption (opsonization), thereby increasing their circulation time in vivo.

  • Carboxyl Group (after ester hydrolysis): The terminal carboxylic acid serves as a versatile functional handle for the covalent conjugation of biomolecules, such as targeting ligands (antibodies, peptides), drugs, or fluorescent dyes, through standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling). The ethyl ester form protects the carboxylic acid during the initial nanoparticle coating step and can be hydrolyzed subsequently.

These application notes provide detailed protocols for the functionalization of nanoparticles with "this compound," characterization methods, and potential applications.

Key Applications

Nanoparticles functionalized with Carboxy-PEG4-phosphonic acid are valuable for a range of biomedical applications:

  • Targeted Drug Delivery: The terminal carboxyl group can be conjugated with targeting moieties that recognize specific receptors on diseased cells, enabling site-specific drug delivery and reducing off-target effects.

  • Magnetic Resonance Imaging (MRI): For iron oxide nanoparticles, the PEG linker enhances their stability and biocompatibility, making them effective contrast agents for MRI with prolonged blood circulation times.

  • Bioimaging: Quantum dots or other fluorescent nanoparticles can be rendered water-stable and biocompatible, allowing for their use as probes in cellular and in vivo imaging.

  • Biosensors: The functionalized surface can be used to immobilize enzymes or antibodies for the development of sensitive and specific biosensors.

Experimental Protocols

Protocol 1: Functionalization of Hydrophobic Iron Oxide Nanoparticles via Ligand Exchange

This protocol is adapted for nanoparticles originally synthesized in organic solvents and capped with hydrophobic ligands (e.g., oleic acid).

Materials:

  • Hydrophobic iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., chloroform (B151607) or hexane).

  • This compound.

  • Tetrahydrofuran (THF), anhydrous.

  • Ethanol (B145695), anhydrous.

  • Deionized (DI) water.

  • Dialysis membrane (e.g., MWCO 10-20 kDa).

  • Magnetic separator or centrifuge.

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse the hydrophobic IONPs in THF to a final concentration of 5-10 mg/mL.

  • Ligand Exchange Reaction:

    • In a separate vial, dissolve this compound in THF at a concentration of 10-20 mg/mL.

    • Add the linker solution to the nanoparticle suspension. The molar ratio of the linker to the surface atoms of the nanoparticles should be optimized, but a starting point is a significant excess of the linker (e.g., 10-50 fold molar excess relative to the nanoparticles).

    • Sonicate the mixture for 30-60 minutes in a bath sonicator to facilitate the ligand exchange process.

    • Allow the mixture to stir at room temperature overnight.

  • Purification of Functionalized Nanoparticles:

    • Precipitate the functionalized nanoparticles by adding a non-solvent like ethanol or a mixture of ethanol and hexane.

    • Collect the nanoparticles using a strong magnet or by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant containing the displaced hydrophobic ligands and excess linker.

    • Wash the nanoparticles by re-dispersing them in fresh THF and repeating the precipitation and collection step 2-3 times.

  • Aqueous Dispersion and Final Purification:

    • After the final wash, re-disperse the nanoparticle pellet in a small amount of ethanol and then add DI water to transfer the particles to the aqueous phase.

    • To remove any remaining unbound linker and solvent, dialyze the aqueous nanoparticle dispersion against DI water for 48 hours, with several water changes.

    • Filter the final solution through a 0.22 µm syringe filter to remove any aggregates.

  • Ester Hydrolysis (Optional - to expose the carboxyl group):

    • Adjust the pH of the nanoparticle solution to ~12 with NaOH and stir for 2-4 hours at room temperature.

    • Neutralize the solution to pH 7.4 with dilute HCl.

    • Purify the nanoparticles by dialysis against DI water.

Protocol 2: Bioconjugation to Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a peptide or antibody) to the carboxyl-terminated nanoparticles.

Materials:

  • Carboxyl-terminated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Amine-containing molecule (e.g., targeting peptide).

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer).

  • Centrifugal filter units or magnetic separation for purification.

Procedure:

  • Activation of Carboxyl Groups:

    • To the nanoparticle solution (e.g., 1 mg/mL in MES buffer), add EDC and NHS to a final concentration of 10 mM and 5 mM, respectively.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the amine-containing molecule to the activated nanoparticle solution. The molar ratio should be optimized, but a starting point is a 5-10 fold molar excess of the biomolecule to the nanoparticles.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 50 mM) and incubating for 15 minutes.

    • Purify the conjugated nanoparticles from excess reagents and unconjugated molecules using centrifugal filter units with an appropriate molecular weight cutoff or by magnetic separation.

    • Wash the nanoparticles with a suitable buffer (e.g., PBS, pH 7.4).

    • Re-disperse the final conjugate in the desired buffer for storage or downstream applications.

Characterization and Data Presentation

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the modified nanoparticles.

Parameter Technique Purpose Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)To measure the size and size distribution of nanoparticles in suspension.An increase in hydrodynamic diameter after functionalization due to the PEG linker. A narrow size distribution indicates colloidal stability.
Surface Charge Zeta Potential MeasurementTo determine the surface charge of the nanoparticles.A shift in zeta potential upon ligand exchange. For example, a change from a positive or neutral surface to a negative potential after coating with the negatively charged phosphonic acid group.
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR)To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for P-O, C=O (carboxyl), and C-O-C (PEG) bonds after functionalization.
Surface Coating Confirmation Thermogravimetric Analysis (TGA)To quantify the amount of organic material (linker) on the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic linker at elevated temperatures.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)To determine the elemental composition of the nanoparticle surface.Detection of phosphorus and changes in the carbon and oxygen signals consistent with the presence of the linker.
Example Quantitative Data
Nanoparticle Sample Hydrodynamic Diameter (nm) ± SD Polydispersity Index (PDI) Zeta Potential (mV) ± SD
Unfunctionalized IONPs15.2 ± 1.10.25+25.4 ± 2.1
Functionalized IONPs28.6 ± 2.30.18-32.8 ± 3.5
Peptide-Conjugated IONPs35.1 ± 2.90.21-28.1 ± 3.9

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_process Functionalization cluster_conjugation Bioconjugation cluster_end Final Product NP Hydrophobic Nanoparticles LE Ligand Exchange (THF, Sonication) NP->LE Linker Carboxy-PEG4-phosphonic acid ethyl ester Linker->LE Wash Washing & Purification (Precipitation/Magnetic Separation) LE->Wash Hydrolysis Ester Hydrolysis (Optional, NaOH) Wash->Hydrolysis Activation Carboxyl Activation (EDC/NHS) Hydrolysis->Activation Conjugation Biomolecule Coupling (e.g., Peptide) Activation->Conjugation Purification Final Purification Conjugation->Purification FinalNP Functionalized & Conjugated Nanoparticle Purification->FinalNP G cluster_systemic Systemic Circulation cluster_cell Target Cell (e.g., Cancer Cell) NP Functionalized Nanoparticle (with Targeting Ligand & Drug) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Escape/Degradation Target Intracellular Target (e.g., DNA, Kinase) DrugRelease->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Application Notes and Protocols for "Carboxy-PEG4-phosphonic acid ethyl ester" in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker molecule designed for the surface modification of metal oxide-based biosensors and the subsequent covalent immobilization of biomolecules. Its unique structure comprises three key components:

  • Phosphonic Acid Ethyl Ester Group: This functional group serves as the anchor to the biosensor surface. Following hydrolysis to the phosphonic acid, it forms a stable, covalent bond with a variety of metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and zinc oxide (ZnO), creating a self-assembled monolayer (SAM).

  • Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic chain that extends the terminal functional group away from the sensor surface. This separation minimizes steric hindrance and non-specific binding of proteins, thereby improving the accessibility of the immobilized biomolecule and the overall signal-to-noise ratio of the biosensor.

  • Carboxylic Acid Group: The terminal carboxyl group provides a versatile handle for the covalent attachment of biomolecules. Through activation with carbodiimide (B86325) chemistry (e.g., EDC/NHS), it readily reacts with primary amines present in proteins, peptides, antibodies, and other ligands to form a stable amide bond.

These application notes provide a comprehensive overview of the use of "this compound" in biosensor development, including generalized protocols for surface modification and biomolecule immobilization, as well as representative quantitative data from related systems.

Data Presentation

The following tables summarize representative quantitative data for biosensors developed using surface chemistries analogous to those achieved with "Carboxy-PEG4-phosphonic acid." This data is provided to give researchers an indication of the performance characteristics that can be expected.

Table 1: Representative Surface Coverage Densities for Self-Assembled Monolayers (SAMs)

Linker MoleculeSubstrateSurface Coverage (molecules/nm²)Measurement TechniqueReference
ω-mercapto-alkanoic acidsGold Nanoparticles4.3 - 6.3ICP-MS[1]
Alkylphosphonic AcidsIndium Tin Oxide (ITO)Not explicitly quantified, but monolayer formation confirmedVoltammetry[2]
3-mercaptopropylphosphonic acidGoldControllableElectrochemistry[3]

Table 2: Representative Performance of Biosensors with Immobilized Biomolecules

Biosensor TypeAnalyteLimit of Detection (LOD)Dynamic RangeReference
Silicon Photonic Microring ResonatormicroRNA150 fmolNot Specified[4]
ElectrochemicalProcaineNot SpecifiedNot Specified[2]
Molecularly Imprinted MembranesCA 19-90.056 U mL⁻¹4–400 U mL⁻¹[5]
AmperometricGlucose2.44 x 10⁻⁵ M5.00 × 10⁻⁴ to 1.87 × 10⁻¹ M[6]

Experimental Protocols

The following are generalized protocols for the use of "this compound" in the fabrication of biosensors. Note: These protocols are synthesized from literature on similar phosphonic acid and EDC/NHS chemistries and should be optimized for specific applications.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Metal Oxide Surface

This protocol describes the formation of a SAM of "Carboxy-PEG4-phosphonic acid" on a metal oxide surface (e.g., ITO). It includes a proposed hydrolysis step for the ethyl ester.

Materials:

  • "this compound"

  • Metal oxide substrate (e.g., ITO-coated glass slide)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Ultrapure water

  • Nitrogen gas stream

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the metal oxide substrate in a solution of detergent (e.g., 2% Alconox) for 15 minutes.

    • Rinse thoroughly with ultrapure water.

    • Sonicate in isopropanol (B130326) for 15 minutes.

    • Sonicate in ultrapure water for 15 minutes.

    • Dry the substrate under a stream of nitrogen gas.

    • Optional: Treat with UV/Ozone for 15 minutes to create a hydrophilic, hydroxylated surface.

  • Preparation of Linker Solution:

    • Prepare a 1 mM solution of "this compound" in anhydrous ethanol.

  • Hydrolysis of Ethyl Ester (Proposed Step):

    • To the 1 mM linker solution, add 1M HCl to a final concentration of 10-50 mM. Note: This is a proposed mild acidic hydrolysis. The optimal acid concentration and reaction time should be determined empirically. The hydrolysis of phosphonate (B1237965) esters can be slow and may require elevated temperatures, which should be compatible with the substrate.[7][8][9]

    • Allow the solution to react for a predetermined time (e.g., 2-4 hours) at room temperature or with gentle heating (e.g., 40-50°C).

  • SAM Formation:

    • Immerse the cleaned substrate in the "Carboxy-PEG4-phosphonic acid" solution (after the hydrolysis step).

    • Incubate for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Curing:

    • Remove the substrate from the linker solution.

    • Rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • To enhance the stability of the SAM, bake the substrate at a moderate temperature (e.g., 100-140°C) for 1-4 hours.[2]

Protocol 2: Covalent Immobilization of a Protein via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid groups on the SAM and the subsequent immobilization of a protein.

Materials:

  • SAM-modified substrate from Protocol 1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Protein to be immobilized (in a suitable buffer, e.g., PBS pH 7.4)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

Procedure:

  • Preparation of EDC/NHS Solution:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

  • Activation of Carboxylic Acid Groups:

    • Immerse the SAM-modified substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature.[10][11]

    • Rinse the substrate with ultrapure water and then with the protein immobilization buffer (e.g., PBS pH 7.4).

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the protein at the desired concentration (e.g., 0.1-1 mg/mL).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Remove the substrate from the protein solution.

    • Immerse the substrate in the Quenching Solution for 10-15 minutes at room temperature to deactivate any remaining NHS-esters.

  • Final Washing:

    • Wash the substrate thoroughly with PBST to remove non-covalently bound protein.

    • Rinse with ultrapure water and dry under a stream of nitrogen gas.

    • The biosensor is now ready for use.

Visualizations

Experimental Workflow for Biosensor Fabrication

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Biomolecule Immobilization A Metal Oxide Substrate (e.g., ITO, TiO2) B Cleaning & Hydroxylation (Sonication, UV/Ozone) A->B E Incubation with Substrate (16-24h) B->E C Carboxy-PEG4-phosphonic acid ethyl ester D Hydrolysis to Carboxy-PEG4-phosphonic acid C->D D->E F Rinsing & Curing (Ethanol, Heat) E->F G EDC/NHS Activation (15-30 min) F->G H Protein Incubation (1-2h) G->H I Blocking (Ethanolamine) H->I J Final Wash (PBST) I->J K Functional Biosensor J->K

Caption: Workflow for biosensor fabrication.

Signaling Pathway of Biomolecule Immobilization

G cluster_surface Sensor Surface cluster_linker Linker cluster_reagents Activation cluster_activated Activated Linker cluster_biomolecule Biomolecule cluster_final Immobilized Biomolecule Surface { Metal Oxide | P-O } Linker PEG4 Spacer COOH ActivatedLinker PEG4 Spacer COO-NHS Linker:cooh->ActivatedLinker:nhs Activation EDC_NHS EDC / NHS Final PEG4 Spacer CONH-Protein ActivatedLinker:nhs->Final:amide Amide Bond Formation Protein H2N-Protein

References

Application Notes and Protocols for Carboxy-PEG4-phosphonic acid ethyl ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the targeted delivery of therapeutic agents. This linker possesses three key chemical features: a carboxylic acid group for conjugation to amine-containing drugs, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a phosphonic acid ethyl ester group, which can be hydrolyzed to a phosphonic acid that serves as a high-affinity ligand for hydroxyapatite (B223615), the primary mineral component of bone.[1][2] These characteristics make it an ideal candidate for developing bone-targeted therapies for diseases such as osteoporosis, bone cancers, and osteomyelitis.[3][4] Furthermore, its bifunctional nature lends itself to the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5][6][7]

The PEG4 spacer is a hydrophilic chain that can increase the aqueous solubility of hydrophobic drugs, improve the pharmacokinetic profile of the conjugate by reducing renal clearance, and minimize non-specific binding.[8][9][10] The phosphonic acid moiety acts as a bone-homing agent, concentrating the conjugated drug at the site of action, thereby increasing therapeutic efficacy and reducing systemic toxicity.[11][12][13]

These application notes provide detailed protocols for the conjugation of amine-containing drugs to this compound, and subsequent in vitro and in vivo evaluation of the resulting conjugate's bone-targeting capabilities.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₃₁O₉P[14]
Molecular Weight386.38 g/mol [14]
CAS Number1964503-39-6[6]
AppearanceVaries (typically a solid or oil)-
SolubilitySoluble in DMSO, DMF, and water[15]
Storage2-8°C, sealed, dry[14]
Table 2: Hypothetical In Vitro Hydroxyapatite Binding Affinity
CompoundConcentration (µM)% Bound to Hydroxyapatite
Drug-PEG4-Phosphonate 1085
5092
10095
Free Drug 105
508
10010
Control (Non-Targeted PEGylated Drug) 107
5011
10015
Table 3: Hypothetical In Vivo Biodistribution in a Murine Model (24h post-injection)
Organ/TissueDrug-PEG4-Phosphonate (% Injected Dose/gram)Free Drug (% Injected Dose/gram)
Bone (Femur) 15.2 1.5
Blood2.10.5
Liver5.812.3
Spleen3.44.1
Kidneys1.925.7
Muscle0.81.2

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound via EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on the drug molecule.

Materials:

  • This compound

  • Amine-containing drug

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M MES buffer, pH 6.0

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester. The reaction is most efficient at a pH of 4.5-7.2.[14]

  • Conjugation to the Amine-Containing Drug:

    • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add the drug solution to the activated linker solution.

    • Add DIPEA (2-3 equivalents) to raise the pH to 7.2-8.0, which is optimal for the reaction with primary amines.[14]

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing solution like hydroxylamine or Tris buffer to consume any unreacted NHS esters.[16]

    • Dilute the reaction mixture with an appropriate solvent and purify the conjugate using preparative HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as ¹H NMR, Mass Spectrometry, and analytical HPLC.

    • Fourier-transform infrared spectroscopy (FTIR) can also be used to confirm the formation of the amide bond.[17]

G cluster_activation Activation Step cluster_conjugation Conjugation Step linker Carboxy-PEG4-phosphonic acid ethyl ester activated_linker NHS-activated Linker linker->activated_linker Activation (Amide bond formation) edc_nhs EDC / NHS edc_nhs->activated_linker conjugate Drug-PEG4-Phosphonate Conjugate activated_linker->conjugate Conjugation drug Amine-containing Drug drug->conjugate

Caption: Workflow for the conjugation of an amine-containing drug.

Protocol 2: In Vitro Hydroxyapatite Binding Assay

This assay evaluates the affinity of the phosphonate-conjugated drug to hydroxyapatite (HA), a surrogate for bone mineral.

Materials:

  • Hydroxyapatite powder

  • Drug-PEG4-Phosphonate conjugate

  • Free drug (as a control)

  • Non-targeted PEGylated drug (as a control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a stock solution of the Drug-PEG4-Phosphonate conjugate, free drug, and control compound in PBS.

  • Weigh a fixed amount of hydroxyapatite powder (e.g., 10 mg) into several microcentrifuge tubes.

  • Add a known concentration of the test compounds to the HA-containing tubes.

  • Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 1, 4, and 24 hours).

  • After incubation, centrifuge the tubes to pellet the hydroxyapatite.

  • Carefully collect the supernatant.

  • Quantify the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the percentage of the compound bound to hydroxyapatite using the following formula: % Bound = [ (Initial Concentration - Supernatant Concentration) / Initial Concentration ] * 100

G cluster_setup Assay Setup cluster_analysis Analysis conjugate Drug-PEG4-Phosphonate incubation Incubate at 37°C with shaking conjugate->incubation ha_powder Hydroxyapatite Powder ha_powder->incubation centrifugation Centrifuge incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Quantify unbound drug (HPLC or UV-Vis) supernatant->quantification calculation % Bound Calculation quantification->calculation

Caption: Workflow for the in vitro hydroxyapatite binding assay.

Protocol 3: In Vivo Bone Targeting Study in a Murine Model

This protocol outlines a general procedure to assess the biodistribution of the Drug-PEG4-Phosphonate conjugate in an animal model.

Materials:

  • Drug-PEG4-Phosphonate conjugate

  • Free drug (as a control)

  • Healthy mice (e.g., BALB/c)

  • Sterile saline for injection

  • Anesthesia

  • Tissue homogenization equipment

  • Analytical method for drug quantification in tissues (e.g., LC-MS/MS)

Procedure:

  • Divide the mice into experimental groups (e.g., Drug-PEG4-Phosphonate group and free drug group).

  • Administer a single intravenous (IV) dose of the respective compounds to each mouse.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of mice from each group.

  • Dissect and collect major organs and tissues of interest, including bone (femur), blood, liver, spleen, kidneys, and muscle.

  • Weigh each tissue sample.

  • Homogenize the tissue samples in an appropriate buffer.

  • Extract the drug from the tissue homogenates using a suitable solvent extraction method.

  • Quantify the amount of drug in each tissue extract using a validated analytical method like LC-MS/MS.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanisms

The primary mechanism of action for the targeted delivery of a drug conjugated to this compound to bone is the high affinity of the phosphonate (B1237965) group for the calcium ions present in hydroxyapatite. Following systemic administration, the conjugate circulates in the bloodstream. The PEG spacer helps to prolong circulation time by reducing opsonization and phagocytosis.[10] When the conjugate reaches the bone tissue, the phosphonate moiety acts as a targeting ligand, binding to the exposed hydroxyapatite at sites of active bone remodeling.[1][12] This leads to an accumulation of the drug at the desired site of action.

In the context of PROTACs, the this compound can be used to link a target protein-binding ligand to an E3 ligase-binding ligand. The resulting PROTAC would then facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. If one of the ligands or the target protein is associated with bone-related diseases, the phosphonate group could provide an additional layer of targeting.

G cluster_systemic Systemic Circulation cluster_bone Bone Targeting injection IV Injection of Drug-PEG4-Phosphonate circulation Circulation in Bloodstream injection->circulation peg_shield PEG Shielding (Reduced Clearance) circulation->peg_shield bone_tissue Bone Tissue circulation->bone_tissue circulation->bone_tissue hydroxyapatite Hydroxyapatite bone_tissue->hydroxyapatite binding Phosphonate Binding to Ca²⁺ hydroxyapatite->binding accumulation Drug Accumulation in Bone binding->accumulation

Caption: Mechanism of bone targeting for a phosphonate-conjugated drug.

References

Application Notes and Protocols: Carboxy-PEG4-phosphonic acid ethyl ester in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the surface modification and bioconjugation of materials, particularly metal oxides, for biomedical and diagnostic applications. Its unique structure combines a phosphonic acid ethyl ester group for strong anchoring to surfaces like iron oxide nanoparticles, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance stability and reduce non-specific binding, and a terminal carboxylic acid group for the covalent attachment of biomolecules such as antibodies, peptides, or nucleic acids.[1]

These properties make this compound an ideal candidate for the development of robust and sensitive diagnostic assays, including nanoparticle-based biosensors and lateral flow immunoassays. The PEG4 spacer provides flexibility and increases the water solubility of the conjugate, which is crucial for maintaining the biological activity of the attached biomolecules and for the overall performance of the assay in aqueous environments.

Key Applications in Diagnostic Assays

This compound is particularly well-suited for applications that require the stable immobilization of biorecognition molecules onto a solid phase. The primary application in diagnostics is the functionalization of nanoparticles, such as gold or magnetic nanoparticles, which are frequently used as labels in various assay formats.

  • Lateral Flow Immunoassays (LFIAs): For the development of rapid, point-of-care diagnostic tests.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): For the modification of plate surfaces or nanoparticle-based signal enhancement.

  • Biosensors: For the functionalization of sensor surfaces to create stable and sensitive detection layers.

  • Magnetic Resonance Imaging (MRI): While not strictly a diagnostic assay in the context of this document, the functionalization of magnetic nanoparticles with this linker for use as contrast agents in MRI is a notable application.

This document provides detailed protocols for the use of this compound in the development of a nanoparticle-based lateral flow immunoassay.

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles

This protocol describes the surface modification of iron oxide nanoparticles (IONPs) with this compound. The phosphonic acid group forms a stable bond with the metal oxide surface of the IONPs.

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • This compound

  • Anhydrous solvent (e.g., ethanol (B145695) or dimethylformamide)

  • Phosphate Buffered Saline (PBS)

  • Magnetic separator

  • Ultrasonicator

Procedure:

  • Disperse the IONPs in the anhydrous solvent to a concentration of 10 mg/mL.

  • Add this compound to the IONP dispersion at a 10:1 molar ratio of linker to IONP.

  • Incubate the mixture at room temperature for 24 hours with gentle shaking.

  • Separate the functionalized IONPs from the solution using a magnetic separator.

  • Wash the functionalized IONPs three times with the anhydrous solvent to remove any unbound linker.

  • Resuspend the functionalized IONPs in PBS at a concentration of 10 mg/mL.

  • Store the functionalized IONPs at 4°C until further use.

Protocol 2: Conjugation of Antibodies to Functionalized Nanoparticles

This protocol details the covalent attachment of an antibody to the carboxyl groups on the surface of the functionalized IONPs using carbodiimide (B86325) chemistry.

Materials:

  • This compound functionalized IONPs

  • Antibody of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic separator

Procedure:

  • Resuspend the functionalized IONPs in Activation Buffer.

  • Add EDC and NHS to the IONP suspension to a final concentration of 5 mg/mL and 10 mg/mL, respectively.

  • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Separate the activated IONPs using a magnetic separator and wash twice with Coupling Buffer.

  • Immediately resuspend the activated IONPs in Coupling Buffer containing the antibody at a concentration of 1 mg/mL.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Add Quenching Solution to block any unreacted carboxyl groups and incubate for 30 minutes.

  • Separate the antibody-conjugated IONPs using a magnetic separator and wash three times with Coupling Buffer.

  • Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with 1% BSA) and store at 4°C.

Illustrative Application: Lateral Flow Immunoassay

The following section describes a hypothetical lateral flow immunoassay for the detection of a target antigen, utilizing the antibody-conjugated IONPs as the detection reagent.

Experimental Workflow

The workflow for developing and running the lateral flow immunoassay is depicted in the following diagram.

G cluster_prep Reagent Preparation cluster_strip Strip Assembly cluster_assay Assay Procedure A Functionalize IONPs with Carboxy-PEG4-phosphonic acid ethyl ester B Conjugate Detection Antibody to functionalized IONPs A->B D Dispense Antibody-IONP Conjugate onto Conjugate Pad B->D C Prepare Capture Antibody and Control Line Reagents E Immobilize Capture Antibody on Test Line C->E F Immobilize Control Antibody on Control Line C->F G Assemble Sample Pad, Conjugate Pad, Nitrocellulose Membrane, and Absorbent Pad D->G E->G F->G H Apply Sample to Sample Pad G->H I Analyte binds to Antibody-IONP Conjugate H->I J Complex migrates to Test and Control Lines I->J K Read Results J->K

Workflow for Nanoparticle-Based Lateral Flow Immunoassay Development.
Principle of Detection

The principle of the sandwich-format lateral flow immunoassay is illustrated below.

G cluster_positive Positive Result cluster_negative Negative Result P_Sample Sample with Analyte P_Conjugate Analyte binds to Antibody-IONP Conjugate P_Sample->P_Conjugate P_TestLine Complex captured at Test Line (Visible Signal) P_Conjugate->P_TestLine P_ControlLine Excess Conjugate captured at Control Line (Visible Signal) P_TestLine->P_ControlLine N_Sample Sample without Analyte N_Conjugate Antibody-IONP Conjugate does not bind Analyte N_Sample->N_Conjugate N_TestLine No Complex captured at Test Line (No Signal) N_Conjugate->N_TestLine N_ControlLine Conjugate captured at Control Line (Visible Signal) N_TestLine->N_ControlLine

Principle of Sandwich Lateral Flow Immunoassay.

Data Presentation

The following tables present illustrative quantitative data for the characterization of the functionalized nanoparticles and the performance of the hypothetical lateral flow immunoassay.

Table 1: Characterization of Functionalized and Conjugated Iron Oxide Nanoparticles

ParameterBare IONPsFunctionalized IONPsAntibody-Conjugated IONPs
Hydrodynamic Diameter (nm) 25 ± 345 ± 570 ± 8
Zeta Potential (mV) +15 ± 2-30 ± 4-25 ± 3
Antibody Conjugation Efficiency (%) N/AN/A85

Table 2: Performance of the Lateral Flow Immunoassay

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Dynamic Range 0.1 - 100 ng/mL
Assay Time 15 minutes
Specificity No cross-reactivity with related analytes
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%

Conclusion

This compound is a versatile and effective linker for the development of diagnostic assays. Its ability to form stable conjugates with nanoparticles and biomolecules allows for the creation of sensitive and robust detection platforms. The protocols and data presented here provide a framework for researchers and scientists to utilize this compound in their diagnostic assay development projects. The illustrative example of a lateral flow immunoassay highlights the potential of this linker in creating rapid and reliable point-of-care tests.

References

Application Notes and Protocols for the Synthesis of PROTACs using "Carboxy-PEG4-phosphonic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3] The "Carboxy-PEG4-phosphonic acid ethyl ester" linker offers a unique combination of a PEG chain to improve physicochemical properties, a carboxylic acid handle for straightforward conjugation, and a phosphonic acid ethyl ester moiety. The phosphonate (B1237965) group can serve as a phosphate (B84403) mimic and may enhance cell permeability, potentially acting as a prodrug that is hydrolyzed intracellularly to the active phosphonic acid.[4][5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate through the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into smaller peptides.

  • Recycling: The PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E2 E2-Ub Ub->E2 Activation (E1) E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using "this compound" typically involves a two-step sequential coupling strategy. The carboxylic acid end of the linker is activated for amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase). The other ligand is then coupled in a subsequent step. The phosphonic acid ethyl ester is generally stable under standard amide coupling conditions.

Protocol 1: Synthesis of POI-Linker Intermediate

This protocol describes the coupling of the "this compound" linker to an amine-functionalized protein of interest (POI) ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand (POI-NH2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add the solution of the POI ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the POI-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the POI-linker intermediate with an amine-functionalized E3 ligase ligand. This example assumes the POI-linker intermediate has a functional group (e.g., a terminal alkyne introduced via a modified POI ligand) for click chemistry, a common strategy for the final coupling step.

Materials:

  • POI-Linker Intermediate (with a terminal alkyne)

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Water

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-Linker Intermediate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) in water.

  • Add a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: Final PROTAC Assembly Linker Carboxy-PEG4-phosphonic acid ethyl ester Activation Carboxylic Acid Activation (HATU, DIPEA) Linker->Activation POI_Ligand Amine-functionalized POI Ligand Amide_Coupling Amide Bond Formation POI_Ligand->Amide_Coupling Activation->Amide_Coupling POI_Linker POI-Linker Intermediate Amide_Coupling->POI_Linker POI_Linker2 POI-Linker Intermediate E3_Ligand Functionalized E3 Ligase Ligand Final_Coupling Final Coupling Reaction (e.g., Click Chemistry) E3_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification POI_Linker2->Final_Coupling

Caption: General PROTAC synthesis workflow.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a template for summarizing quantitative data for newly synthesized PROTACs. While specific data for PROTACs using "this compound" is not yet widely published, this format can be used to compare novel compounds against known degraders.

Table 1: Physicochemical Properties of PROTACs with PEG4 Linkers

PROTAC IDTarget LigandE3 Ligase LigandLinkerMolecular Weight ( g/mol )cLogP
Example-PROTAC-1 Ligand-APomalidomideThis compoundCalculatedCalculated
Control-PROTAC-1 Ligand-APomalidomideStandard PEG4CalculatedCalculated

Table 2: In Vitro Degradation Efficacy of PROTACs

PROTAC IDCell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
Example-PROTAC-1 Cell Line XProtein YExperimentalExperimental24
Control-PROTAC-1 Cell Line XProtein YExperimentalExperimental24

Conclusion

The "this compound" linker provides a valuable tool for the synthesis of novel PROTACs. Its PEG component can enhance solubility and permeability, while the carboxylic acid allows for straightforward conjugation to protein binders. The phosphonic acid ethyl ester moiety may offer advantages in terms of cell penetration and can be a site for further chemical modification or act as a stable phosphate mimic. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to develop new targeted protein degraders for therapeutic applications.

References

Modifying Metal Oxide Surfaces with Carboxy-PEG4-phosphonic acid ethyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of metal oxides using "Carboxy-PEG4-phosphonic acid ethyl ester." This versatile molecule allows for the robust anchoring of a polyethylene (B3416737) glycol (PEG) linker to various metal oxide surfaces, presenting a terminal carboxylic acid for subsequent bioconjugation. This methodology is particularly relevant for applications in drug delivery, biosensing, and the development of biocompatible materials.

Overview and Principle

The modification process involves a three-stage workflow:

  • Deprotection of the Phosphonic Acid: The commercially available "this compound" contains a phosphonate (B1237965) ester that must be hydrolyzed to the corresponding phosphonic acid. This is crucial as the phosphonic acid moiety forms strong, stable bonds with metal oxide surfaces. The McKenna reaction, utilizing bromotrimethylsilane (B50905) (BTMS), is a mild and efficient method for this deprotection.[1][2][3][4]

  • Self-Assembled Monolayer (SAM) Formation: The deprotected Carboxy-PEG4-phosphonic acid is then used to form a self-assembled monolayer on the desired metal oxide substrate. The phosphonic acid headgroup selectively binds to the metal oxide, creating a dense and stable organic layer.[5][6]

  • Activation of the Terminal Carboxylic Acid: The surface-bound PEG linker exposes a terminal carboxylic acid group. This group can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to facilitate the covalent attachment of amine-containing biomolecules (e.g., proteins, peptides, antibodies).[7][8][9][10][11]

Experimental Protocols

Protocol 1: Deprotection of this compound (McKenna Reaction)

This protocol describes the conversion of the ethyl phosphonate ester to the active phosphonic acid.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃)

  • Bromotrimethylsilane (BTMS)

  • Methanol (B129727) (MeOH) or a methanol/water mixture (20:1, v/v)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Sand bath or heating block

Procedure:

  • Under an inert atmosphere, dissolve the this compound (1 equivalent) in anhydrous ACN or CHCl₃ (e.g., 50 mg of substrate in 1.5 mL of solvent) in a dried round-bottom flask.[4]

  • Add bromotrimethylsilane (BTMS) (typically 2-4 equivalents) to the solution.

  • Seal the flask and place it in a pre-heated sand bath at approximately 35-36°C.[1]

  • Stir the reaction mixture for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.[1]

  • After completion, evaporate the solvent and excess BTMS under reduced pressure.

  • For solvolysis, add methanol or a methanol/water mixture to the residue and stir for 1-2 hours at room temperature.[1][12]

  • Remove the volatile components under reduced pressure to obtain the crude Carboxy-PEG4-phosphonic acid. The product can be purified by an appropriate method if necessary, such as HPLC.[1][3]

Workflow for Deprotection:

G cluster_0 Deprotection of Phosphonate Ester Start This compound Dissolve Dissolve in anhydrous solvent Start->Dissolve React React with BTMS (35-36°C, 24h) Dissolve->React Evaporate Evaporate solvent and excess BTMS React->Evaporate Solvolysis Solvolysis with Methanol/Water Evaporate->Solvolysis Final_Product Carboxy-PEG4-phosphonic acid Solvolysis->Final_Product

Caption: Workflow for the deprotection of the ethyl phosphonate ester.

Protocol 2: Formation of Self-Assembled Monolayer (SAM) on a Metal Oxide Surface

This protocol details the formation of a stable monolayer of Carboxy-PEG4-phosphonic acid on a metal oxide substrate (e.g., TiO₂, ZrO₂, Al₂O₃).

Materials:

  • Deprotected Carboxy-PEG4-phosphonic acid

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetone)

  • Metal oxide substrate

  • Sonicator

  • Beaker or petri dish

Procedure:

  • Substrate Preparation: Clean the metal oxide substrate thoroughly. A common procedure involves sonicating the substrate in a detergent solution, followed by rinsing with deionized water, and then sonicating in solvents like dichloromethane, acetone, and methanol. Dry the substrate in a stream of nitrogen and store it in an oven at 120°C before use. For some substrates like titanium, an oxygen plasma treatment can increase the surface hydroxyl group density, which is beneficial for phosphonate binding.

  • Solution Preparation: Prepare a dilute solution of the deprotected Carboxy-PEG4-phosphonic acid in an anhydrous solvent. A typical concentration is in the range of 1-15 mM.[13] Sonicate the solution to ensure the phosphonic acid is fully dissolved.[13]

  • SAM Formation: Immerse the cleaned metal oxide substrate into the phosphonic acid solution. The immersion can be carried out at room temperature.[6] The optimal immersion time can vary, but an overnight incubation is often sufficient to ensure the formation of a complete monolayer.[13]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

  • Drying and Annealing: Dry the functionalized substrate with a stream of inert gas. A post-deposition annealing step (e.g., 150°C for 30 minutes in air) can enhance the covalent binding of the phosphonate to the surface.

Workflow for SAM Formation:

G cluster_1 SAM Formation Start_SAM Clean Metal Oxide Substrate Prepare_Sol Prepare Phosphonic Acid Solution Start_SAM->Prepare_Sol Immerse Immerse Substrate (Room Temp, Overnight) Prepare_Sol->Immerse Rinse Rinse with Anhydrous Solvent Immerse->Rinse Dry_Anneal Dry and Anneal Rinse->Dry_Anneal Final_SAM Functionalized Surface Dry_Anneal->Final_SAM

Caption: Workflow for the formation of a self-assembled monolayer.

Protocol 3: Activation of Terminal Carboxylic Acid and Bioconjugation

This protocol describes the activation of the surface-bound carboxylic acid groups for subsequent reaction with amine-containing biomolecules.

Materials:

  • Functionalized metal oxide substrate from Protocol 2

  • Activation Buffer: 0.5 M MES, pH 5.5-6.0[14]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., ethanolamine, Tris, or glycine)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation: Immerse the functionalized substrate in the Activation Buffer. Add EDC (typically 1.2 equivalents relative to the estimated surface carboxyl groups) and stir for 10 minutes. Subsequently, add NHS or Sulfo-NHS (typically 10 equivalents) and continue to stir for 60 minutes at room temperature.[14]

  • Washing: Briefly wash the substrate with the coupling buffer to remove excess EDC and NHS.

  • Bioconjugation: Immediately immerse the activated substrate in a solution of the amine-containing biomolecule in the coupling buffer. Allow the reaction to proceed for 2-12 hours at room temperature or 4°C, depending on the stability of the biomolecule.[14]

  • Quenching: Transfer the substrate to a quenching solution to block any unreacted NHS-esters.

  • Final Washing: Wash the substrate thoroughly with the washing buffer to remove any non-covalently bound biomolecules.

Workflow for Carboxyl Activation and Bioconjugation:

G cluster_2 Carboxyl Activation and Bioconjugation Start_Activation Functionalized Surface with -COOH Activate Activate with EDC/NHS in MES Buffer Start_Activation->Activate Wash_1 Wash with Coupling Buffer Activate->Wash_1 Couple Couple with Amine- Containing Biomolecule Wash_1->Couple Quench Quench with Ethanolamine/Tris/Glycine Couple->Quench Wash_2 Final Wash Quench->Wash_2 Final_Product_Bio Bioconjugated Surface Wash_2->Final_Product_Bio

Caption: Workflow for the activation and bioconjugation process.

Data Presentation

The following tables present representative quantitative data for the characterization of phosphonic acid monolayers on metal oxide surfaces. While specific data for Carboxy-PEG4-phosphonic acid is limited, the presented values for analogous molecules provide a reasonable expectation for surface properties.

Table 1: Surface Coverage of Phosphonate Monolayers on Metal Oxides

MoleculeSubstrateSurface Coverage (nmol/cm²)Technique
α-quarterthiophene-2-phosphonateSiO₂/Si~0.66Gravimetric Analysis
OctadecylphosphonateSiO₂/Si~0.90Gravimetric Analysis
Carboxyalkylphosphonic acidsNiTi nanoparticlesNot explicitly quantified, but monolayer formation confirmed³¹P NMR

Data adapted from references[15] and[13].

Table 2: Elemental Composition of Phosphonate Monolayers from XPS

SampleElementAtomic % (Powder)Atomic % (Monolayer)
(11-hydroxyundecyl)phosphonic acid on Ti90/Al6/V4C68.368.9
O25.625.2
P6.15.9
(12-carboxydodecyl)phosphonic acid on Ti90/Al6/V4C68.168.3
O26.826.6
P5.15.1

Note: TiO₂ contributions have been subtracted from the monolayer values, and the remaining concentrations renormalized to 100%. Data adapted from reference[16].

Table 3: Contact Angle Measurements for Phosphonate Monolayers on Ti-6Al-4V

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Hysteresis (°)
Unmodified Ti-6Al-4V70 ± 235 ± 235
Perfluorodecylphosphonic acid (PFDPA) SAM115 ± 290 ± 225

Data adapted from reference[17].

References

Creating Biocompatible Interfaces with Carboxy-PEG4-phosphonic acid ethyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the surface modification of various materials, particularly metal oxides, to create biocompatible and bio-interactive interfaces. Its unique structure comprises three key components:

  • A phosphonic acid ethyl ester group, which, after hydrolysis, serves as a robust anchor for covalent attachment to metal oxide surfaces such as titanium oxide (TiO₂), iron oxides (Fe₂O₃, Fe₃O₄), and aluminum oxide (Al₂O₃).

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), which imparts biocompatibility by reducing non-specific protein adsorption and cellular adhesion, thereby minimizing foreign body response.[1]

  • A terminal carboxylic acid group, which provides a versatile handle for the covalent immobilization of biomolecules, such as proteins, peptides, antibodies, and small molecule drugs, via standard bioconjugation chemistries.[2]

These application notes provide detailed protocols for the formation of self-assembled monolayers (SAMs) of Carboxy-PEG4-phosphonic acid on metal oxide surfaces and the subsequent immobilization of biomolecules.

Data Presentation: Physicochemical Properties and Expected Surface Characteristics

The following tables summarize key quantitative data for surfaces modified with phosphonic acid-terminated linkers. It is important to note that specific values for "this compound" may vary depending on the substrate, surface preparation, and experimental conditions. The data presented here are representative values derived from literature on similar phosphonic acid and PEGylated surfaces to guide researchers in their experimental design and characterization.

Table 1: Surface Characterization Data for Phosphonic Acid Self-Assembled Monolayers (SAMs)

ParameterExpected Value/RangeAnalytical TechniqueNotes
Water Contact Angle (pre-PEGylation)100° - 120°Contact Angle GoniometryFor a well-ordered, hydrophobic-like monolayer before biomolecule attachment.[3]
Water Contact Angle (post-PEGylation)30° - 70°Contact Angle GoniometryThe hydrophilic PEG chains will significantly decrease the water contact angle.[4]
Monolayer Thickness2 - 5 nmEllipsometry, X-ray ReflectivityDependent on the tilt angle of the molecules in the SAM.
Surface Coverage Density0.5 - 1.0 nmol/cm²Quartz Crystal Microbalance (QCM), X-ray Photoelectron Spectroscopy (XPS)Corresponds to a densely packed monolayer.[5]
P 2p Binding Energy~133-134 eVX-ray Photoelectron Spectroscopy (XPS)Indicative of the formation of P-O-metal bonds with the substrate.[6]
Ti 2p Binding Energy (on TiO₂)Shift upon bindingX-ray Photoelectron Spectroscopy (XPS)A shift in the substrate's metal oxide peaks indicates covalent bond formation.

Table 2: EDC/NHS Coupling Reaction Parameters for Biomolecule Immobilization

ParameterRecommended RangeNotes
Activation pH4.5 - 6.0MES buffer is a suitable choice as it does not contain amines or carboxylates.
Coupling pH7.2 - 8.5Phosphate-buffered saline (PBS) is commonly used for this step.
EDC Concentration2 - 10 mMTo be optimized based on the specific biomolecule and surface density of carboxyl groups.
NHS/sulfo-NHS Concentration5 - 25 mMA molar excess relative to EDC is often used to improve efficiency.
Activation Time15 - 60 minutesThe NHS ester intermediate is susceptible to hydrolysis.
Coupling Time1 - 4 hours at room temperature, or overnight at 4°CLonger incubation can increase coupling efficiency, but protein stability should be considered.

Experimental Protocols

Protocol 1: Preparation of Metal Oxide Substrates

A pristine and hydrophilic metal oxide surface is crucial for the formation of a well-ordered SAM.

Materials:

  • Metal oxide substrates (e.g., titanium, silicon wafers with a native oxide layer, iron oxide nanoparticles).

  • Deionized (DI) water.

  • Ethanol (B145695) (ACS grade or higher).

  • Acetone (B3395972) (ACS grade or higher).

  • Nitrogen or argon gas stream.

  • UV-Ozone cleaner or plasma cleaner.

Procedure:

  • Sonciate the substrates in acetone for 15 minutes to remove organic contaminants.

  • Rinse the substrates thoroughly with DI water.

  • Sonciate the substrates in ethanol for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • For a highly hydrophilic surface, treat the substrates with a UV-Ozone cleaner or an oxygen plasma cleaner for 5-10 minutes immediately before use.

Protocol 2: Hydrolysis of this compound and SAM Formation

The ethyl ester group of the phosphonic acid needs to be hydrolyzed to the free phosphonic acid to enable strong binding to the metal oxide surface.[7][8] This protocol combines the hydrolysis and SAM formation steps.

Materials:

  • This compound.

  • Concentrated Hydrochloric Acid (HCl, ~37%).

  • Anhydrous solvent (e.g., ethanol or tetrahydrofuran (B95107) (THF)).

  • Prepared metal oxide substrates.

Procedure:

  • Hydrolysis: In a well-ventilated fume hood, prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.

  • Add a catalytic amount of concentrated HCl to the solution (e.g., 1-2 drops per 10 mL of solution). The exact amount may need optimization.

  • Stir the solution at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester.

  • SAM Formation: Immerse the freshly cleaned metal oxide substrates into the phosphonic acid solution.

  • Incubate the substrates in the solution for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • After incubation, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound molecules.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • To enhance the stability of the SAM, an optional thermal annealing step can be performed by heating the coated substrates in an oven at 70-120°C for 1-2 hours.[9]

Protocol 3: Immobilization of Amine-Containing Biomolecules via EDC/NHS Chemistry

This protocol describes the covalent coupling of a biomolecule (e.g., a protein or peptide) to the carboxyl-terminated SAM.

Materials:

  • SAM-modified substrates from Protocol 2.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for aqueous applications).

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.

  • Amine-containing biomolecule to be immobilized.

  • Quenching Solution: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.0.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Immerse the SAM-modified substrates in a solution containing 2-10 mM EDC and 5-25 mM NHS in Activation Buffer.

    • Incubate for 15-60 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Remove the substrates from the activation solution and rinse them briefly with Coupling Buffer to remove excess EDC and NHS.

  • Coupling of Biomolecule:

    • Immediately immerse the activated substrates in a solution of the amine-containing biomolecule (typically 0.1 - 1 mg/mL) in Coupling Buffer.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Remove the substrates from the biomolecule solution and immerse them in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Final Washing:

    • Wash the substrates extensively with PBST to remove non-covalently bound biomolecules.

    • Rinse with DI water and dry under a stream of nitrogen or argon gas.

    • Store the functionalized substrates under appropriate conditions to maintain the activity of the immobilized biomolecule.

Visualization of Workflows and Concepts

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_bioconjugation Biomolecule Immobilization start Start cleaning Substrate Cleaning (Acetone, Ethanol, DI Water) start->cleaning activation Surface Activation (UV-Ozone or Plasma) cleaning->activation hydrolysis Hydrolysis of Ethyl Ester activation->hydrolysis incubation Incubation in Phosphonic Acid Solution hydrolysis->incubation rinsing Rinsing & Drying incubation->rinsing annealing Optional Annealing rinsing->annealing edc_nhs EDC/NHS Activation of Carboxyl Groups annealing->edc_nhs coupling Biomolecule Coupling edc_nhs->coupling quenching Quenching coupling->quenching washing Final Washing quenching->washing end End washing->end Functionalized Surface

Caption: Experimental workflow for creating a biocompatible interface.

logical_relationship cluster_components Molecular Components & Functions cluster_applications Resulting Surface Properties & Applications molecule This compound phosphonic_ester Phosphonic Acid Ethyl Ester (Hydrolyzed to Phosphonic Acid) molecule->phosphonic_ester peg PEG4 Spacer molecule->peg carboxyl Carboxylic Acid molecule->carboxyl surface_binding Strong Surface Anchoring (to Metal Oxides) phosphonic_ester->surface_binding biocompatibility Biocompatibility (Reduced Protein Adsorption) peg->biocompatibility biofunctionalization Biomolecule Immobilization (e.g., Peptides, Antibodies) carboxyl->biofunctionalization

Caption: Structure-function relationship of the linker molecule.

signaling_pathway substrate Metal Oxide Substrate (e.g., TiO₂) sam Carboxy-PEG-Phosphonic Acid SAM substrate->sam Surface Modification biomolecule Immobilized Biomolecule (e.g., RGD Peptide) sam->biomolecule Bioconjugation (EDC/NHS) cell_receptor Cell Surface Receptor (e.g., Integrin) biomolecule->cell_receptor Specific Binding cellular_response Cellular Response (Adhesion, Proliferation, Differentiation) cell_receptor->cellular_response Signal Transduction

Caption: Bio-interface interaction leading to a cellular response.

References

Application Notes and Protocols for Quantum Dot Functionalization using "Carboxy-PEG4-phosphonic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them ideal fluorescent probes for a wide range of biological applications, including cellular imaging, diagnostics, and targeted drug delivery. However, pristine QDs are often hydrophobic and may exhibit cytotoxicity, necessitating surface functionalization to render them water-soluble, biocompatible, and suitable for specific biological targeting.

This document provides a detailed guide to the functionalization of quantum dots using Carboxy-PEG4-phosphonic acid ethyl ester . This heterobifunctional linker offers a robust phosphonic acid group for strong anchoring to the QD surface and a terminal carboxylic acid (after hydrolysis of the ethyl ester) for subsequent conjugation of biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances colloidal stability, reduces non-specific binding, and improves biocompatibility.[1][2]

These protocols are intended to serve as a comprehensive resource for researchers in cell biology, nanotechnology, and drug development, providing a foundation for the development of novel QD-based bioprobes and therapeutic agents.

Materials and Reagents

Material/ReagentSupplier (Example)Purity/Grade
Hydrophobic Quantum Dots (e.g., CdSe/ZnS)Sigma-Aldrich, Thermo Fisher ScientificHigh quantum yield, specified emission wavelength
This compoundBroadPharm, KKL Med Inc.≥95%
Toluene (B28343)Sigma-AldrichAnhydrous, ≥99.8%
Chloroform (B151607)Sigma-AldrichAnhydrous, ≥99%
Methanol (B129727)Sigma-AldrichAnhydrous, ≥99.8%
Ethanol (B145695)Sigma-Aldrich200 proof
Hydrochloric Acid (HCl)Sigma-Aldrich37%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific≥98%
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific≥98%
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichBiological grade
Phosphate-buffered saline (PBS)Thermo Fisher ScientificpH 7.4
Biomolecule for conjugation (e.g., antibody, peptide)VariesHigh purity
Dialysis tubing or centrifugal filter unitsMilliporeSigmaAppropriate molecular weight cut-off (MWCO)

Experimental Protocols

Part 1: Ligand Exchange for Quantum Dot Solubilization

This protocol describes the process of replacing the native hydrophobic ligands on the surface of quantum dots with this compound, rendering them water-soluble.

Workflow for Ligand Exchange

Ligand_Exchange_Workflow cluster_hydrophobic Hydrophobic Phase cluster_reaction Ligand Exchange Reaction cluster_purification Purification cluster_aqueous Aqueous Phase hydrophobic_qds Hydrophobic QDs in Toluene mixing Mixing and Incubation (e.g., 60°C, 2-4 hours) hydrophobic_qds->mixing linker_solution Carboxy-PEG4-phosphonic acid ethyl ester in Chloroform/Methanol linker_solution->mixing precipitation Precipitation with Ethanol mixing->precipitation centrifugation Centrifugation and Washing precipitation->centrifugation hydrophilic_qds Water-Soluble QDs in PBS centrifugation->hydrophilic_qds

Caption: Workflow for the ligand exchange process to solubilize quantum dots.

Methodology:

  • Preparation of Solutions:

    • Dissolve hydrophobic quantum dots in anhydrous toluene to a final concentration of 5-10 µM.

    • Prepare a solution of this compound in a 1:1 (v/v) mixture of chloroform and methanol at a concentration of 10-20 mg/mL.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, add the quantum dot solution.

    • Add the this compound solution to the quantum dot solution. The molar ratio of the linker to the quantum dots should be optimized, but a starting point of 1000:1 to 5000:1 is recommended.

    • Heat the mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the ligand exchange can be monitored by observing the transfer of quantum dots from the organic phase to a more polar phase, which can be induced by adding a small amount of a polar solvent like methanol.

  • Purification of Functionalized Quantum Dots:

    • After the reaction, cool the mixture to room temperature.

    • Add ethanol to the solution to precipitate the functionalized quantum dots. The volume of ethanol should be approximately 3-5 times the volume of the reaction mixture.

    • Centrifuge the mixture at 8,000-10,000 x g for 10 minutes.

    • Discard the supernatant and wash the quantum dot pellet with ethanol two more times to remove excess unbound linkers.

    • After the final wash, dry the quantum dot pellet under a stream of nitrogen or in a vacuum desiccator.

  • Resuspension:

    • Resuspend the dried, functionalized quantum dots in a buffer of choice, such as phosphate-buffered saline (PBS) at pH 7.4. Sonication may be required to achieve a clear, colloidal dispersion.

Part 2: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

This step is crucial for activating the terminal end of the PEG linker for subsequent bioconjugation.

Methodology:

  • Acidic Hydrolysis:

    • Disperse the purified this compound functionalized quantum dots in a 0.1 M HCl solution.[3]

    • Stir the mixture at room temperature for 4-6 hours. Alternatively, microwave-assisted hydrolysis can be performed for a more rapid reaction.[4]

    • The completion of the hydrolysis can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the ester C-O stretch and the appearance of a broad O-H stretch from the carboxylic acid.

  • Purification:

    • Neutralize the solution by adding a suitable base (e.g., 0.1 M NaOH) until the pH reaches 7.4.

    • Purify the carboxyl-functionalized quantum dots by dialysis against PBS or using centrifugal filter units to remove excess acid and salts.

Part 3: Bioconjugation via EDC/NHS Chemistry

This protocol outlines the covalent attachment of a biomolecule (e.g., an antibody or peptide) containing a primary amine to the carboxyl-functionalized quantum dots.[5][6][7][8]

Signaling Pathway for EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation cluster_conjugation Conjugation QD_COOH QD-PEG-COOH Activated_QD QD-PEG-COO-NHS (Amine-Reactive Ester) QD_COOH->Activated_QD Activation EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activated_QD Conjugated_QD QD-PEG-CO-NH-Biomolecule Activated_QD->Conjugated_QD Coupling Biomolecule Biomolecule-NH2 Biomolecule->Conjugated_QD

Caption: EDC/NHS coupling chemistry for bioconjugation to quantum dots.

Methodology:

  • Activation of Carboxyl Groups:

    • Disperse the carboxyl-functionalized quantum dots in 0.1 M MES buffer (pH 6.0) to a concentration of 1-5 µM.

    • Add EDC and NHS to the quantum dot solution. A molar excess of EDC and NHS over the quantum dots is required (e.g., 1000-fold molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an amine-reactive NHS ester.[5][9]

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in PBS (pH 7.4).

    • Add the biomolecule solution to the activated quantum dot solution. The molar ratio of the biomolecule to the quantum dots should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or ethanolamine, to a final concentration of 10-20 mM.

    • Purify the conjugated quantum dots from excess reagents and unconjugated biomolecules using dialysis or centrifugal filtration.

Characterization and Data Presentation

Thorough characterization of the functionalized quantum dots is essential to ensure their quality and performance in biological applications.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size after each functionalization step. Narrow size distribution indicates colloidal stability.[10]
Zeta Potential Surface ChargeShift in zeta potential from negative (for carboxylated QDs) towards neutral or positive depending on the conjugated biomolecule.
UV-Vis Spectroscopy Absorbance SpectrumMinimal changes in the absorbance profile, indicating the integrity of the QD core.
Photoluminescence Spectroscopy Emission Spectrum and Quantum YieldRetention of high quantum yield and minimal shift in the emission peak.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of characteristic peaks for the PEG linker and the conjugated biomolecule.
Gel Electrophoresis Electrophoretic MobilityShift in the band position of the quantum dots after conjugation, confirming the attachment of the biomolecule.[7]

Application: Targeted Drug Delivery

Functionalized quantum dots can be utilized as nanocarriers for targeted drug delivery.[11][12][13][14][15]

Workflow for Drug Loading and Release

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Drug Release Functionalized_QD Functionalized QD Loading Incubation and Purification Functionalized_QD->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_QD Drug-Loaded QD Loading->Drug_Loaded_QD Uptake Receptor-Mediated Endocytosis Drug_Loaded_QD->Uptake Target_Cells Target Cells Target_Cells->Uptake Internalization Internalization Uptake->Internalization Release Stimuli-Responsive Release (e.g., pH) Internalization->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Workflow for drug loading, targeted delivery, and release using functionalized quantum dots.

Protocol for Drug Loading (Example with Doxorubicin)
  • Drug Loading:

    • Disperse the functionalized quantum dots in a suitable buffer.

    • Add the drug (e.g., doxorubicin) to the quantum dot solution and stir at room temperature for 24 hours in the dark. The drug can be loaded via electrostatic interactions or covalent conjugation.

    • Purify the drug-loaded quantum dots by dialysis or centrifugation to remove the free drug.

  • Quantification of Drug Loading:

    • Determine the concentration of the loaded drug using UV-Vis spectroscopy or fluorescence spectroscopy by measuring the absorbance or fluorescence of the supernatant after separating the drug-loaded quantum dots.

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded QDs) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Drug Release
  • Release Study:

    • Disperse the drug-loaded quantum dots in release media with different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the endosomal environment).

    • Incubate the samples at 37°C with gentle shaking.

    • At predetermined time intervals, collect aliquots and separate the released drug from the quantum dots by centrifugation or dialysis.

    • Quantify the amount of released drug in the supernatant using a suitable analytical method.

    • Plot the cumulative drug release as a function of time.

Biocompatibility and Cytotoxicity Assessment

It is crucial to evaluate the biocompatibility of the functionalized quantum dots before their application in biological systems.[16][17]

AssayPurposeExample Cell Line
MTT or MTS Assay To assess cell viability and proliferation after exposure to functionalized quantum dots.HeLa, MCF-7, or relevant cell line for the intended application.
Live/Dead Viability/Cytotoxicity Assay To visualize and quantify live and dead cells using fluorescent dyes (e.g., Calcein AM and Ethidium Homodimer-1).Same as above.
Hemolysis Assay To evaluate the compatibility of the quantum dots with red blood cells.Freshly isolated red blood cells.

General Protocol for MTT Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of functionalized quantum dots for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

The functionalization of quantum dots with this compound provides a versatile platform for creating highly stable, biocompatible, and functional nanoprobes for a multitude of applications in research and drug development. The protocols and guidelines presented here offer a comprehensive framework for the successful surface modification and characterization of quantum dots, paving the way for their use in advanced biological imaging and targeted therapeutics. Careful optimization of each step is recommended to achieve the desired properties for specific applications.

References

Application Notes and Protocols for Cell Surface Modification using "Carboxy-PEG4-phosphonic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker molecule designed for the covalent modification of surfaces, including biological membranes. This molecule possesses two key functional groups: a carboxylic acid and a phosphonic acid ethyl ester, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid group can be activated to form a stable amide bond with primary amines present on cell surface proteins. The phosphonic acid moiety is known for its high affinity for metal oxides, making this linker versatile for applications involving both biological and inorganic materials.[1][2][3][4] The PEG spacer enhances water solubility and provides flexibility to the attached molecule.[1]

This document provides a detailed protocol for the modification of cell surfaces using "this compound" through the activation of its carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS).

Principle of the Reaction

The cell surface modification is achieved in a two-step process. First, the carboxylic acid group of "this compound" is activated with EDC and NHS to form a more stable NHS ester intermediate.[5][6][7] This activated linker is then introduced to a cell suspension, where the NHS ester reacts with primary amine groups on the cell surface proteins (e.g., lysine (B10760008) residues) to form a stable amide bond, effectively tethering the PEG-phosphonic acid moiety to the cell.

Materials and Reagents

ReagentSupplierCatalog No.Storage Conditions
This compounde.g., BroadPharmBP-23271-20°C, desiccated
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)e.g., Thermo Fisher22980-20°C, desiccated
N-hydroxysulfosuccinimide (Sulfo-NHS)e.g., Thermo Fisher24510Room Temperature, desiccated
2-(N-morpholino)ethanesulfonic acid (MES)e.g., Sigma-AldrichM3671Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4e.g., Gibco10010023Room Temperature
Hydroxylamine-HCle.g., Sigma-Aldrich55450Room Temperature
Dimethyl sulfoxide (B87167) (DMSO), anhydrouse.g., Sigma-Aldrich276855Room Temperature
Cell line of interest (e.g., Jurkat, HEK293)ATCC-As per cell line specifications
Cell culture mediume.g., Gibco-As per cell line specifications
Fetal Bovine Serum (FBS)e.g., Gibco--20°C
Trypsin-EDTAe.g., Gibco--20°C
Hemocytometer or automated cell counter---
Microcentrifuge tubes---
Benchtop microcentrifuge---
Flow cytometer---

Experimental Protocols

Preparation of Reagents
  • Activation Buffer (100 mM MES, pH 6.0): Dissolve MES in sterile, nuclease-free water to a final concentration of 100 mM. Adjust the pH to 6.0 using 1 M NaOH. Filter-sterilize and store at 4°C.

  • Coupling Buffer (PBS, pH 7.4): Use sterile Phosphate-Buffered Saline at pH 7.4.

  • Quenching Buffer (50 mM Hydroxylamine (B1172632) in PBS): Prepare a 50 mM solution of hydroxylamine-HCl in PBS, pH 7.4. Prepare this solution fresh before use.

  • "this compound" Stock Solution (100 mM): Dissolve the required amount of the linker in anhydrous DMSO to make a 100 mM stock solution. Store in small aliquots at -20°C.

  • EDC Stock Solution (500 mM): Immediately before use, dissolve EDC in Activation Buffer to a final concentration of 500 mM.

  • Sulfo-NHS Stock Solution (500 mM): Immediately before use, dissolve Sulfo-NHS in Activation Buffer to a final concentration of 500 mM.

Cell Preparation
  • Culture cells to the desired confluency according to standard protocols.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium. For suspension cells, proceed to the next step.

  • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS, pH 7.4.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Centrifuge the cells again at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cells in ice-cold PBS, pH 7.4, to a final concentration of 1 x 10^7 cells/mL. Keep the cells on ice.

Activation of "this compound"

This activation step should be performed immediately before adding the linker to the cells.

  • In a microcentrifuge tube, combine the following reagents in order:

    • Activation Buffer (to make up the final volume)

    • "this compound" Stock Solution (to a final concentration of 10 mM)

    • EDC Stock Solution (to a final concentration of 50 mM)

    • Sulfo-NHS Stock Solution (to a final concentration of 50 mM)

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

ReagentStock ConcentrationFinal Concentration in Activation Mix
This compound100 mM in DMSO10 mM
EDC500 mM in MES Buffer50 mM
Sulfo-NHS500 mM in MES Buffer50 mM
Cell Surface Modification
  • To the prepared cell suspension (1 x 10^7 cells/mL in PBS), add the activated linker solution to a final linker concentration of 1-5 mM. The final DMSO concentration should be kept below 1% to maintain cell viability.

  • Incubate the cell-linker mixture for 30 minutes to 2 hours at 4°C with gentle, continuous mixing to prevent cell settling.

  • After incubation, quench the reaction by adding Quenching Buffer to a final hydroxylamine concentration of 10 mM. Incubate for 10 minutes at 4°C.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS, pH 7.4.

  • Repeat the centrifugation and washing step two more times to remove any unreacted linker and byproducts.

  • After the final wash, resuspend the modified cells in an appropriate buffer or medium for downstream applications.

ParameterRecommended Conditions
Cell Density1 x 10^7 cells/mL
Activated Linker Conc.1-5 mM
Incubation Time30 minutes - 2 hours
Incubation Temperature4°C
Quenching Agent10 mM Hydroxylamine

Characterization of Cell Surface Modification

To confirm the successful modification of the cell surface, a fluorescently labeled version of the linker (e.g., with FITC or another fluorophore attached to the phosphonic acid end) can be used.

  • Follow the protocol above using a fluorescently labeled "this compound".

  • After the final wash, resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cell suspension using a flow cytometer to detect the fluorescence signal on the cell surface.

  • Compare the fluorescence intensity of the modified cells to that of untreated control cells to quantify the degree of modification.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Cell Surface Modification cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis reagent_prep Prepare Buffers and Stock Solutions activation Activate Linker (EDC/Sulfo-NHS in MES buffer) 15-30 min, RT reagent_prep->activation cell_prep Prepare Cell Suspension (1x10^7 cells/mL in PBS) modification Incubate Activated Linker with Cells (1-5 mM Linker) 30-120 min, 4°C cell_prep->modification activation->modification quenching Quench Reaction (10 mM Hydroxylamine) 10 min, 4°C modification->quenching wash1 Wash Cells with PBS (Centrifuge 300xg, 5 min) quenching->wash1 wash2 Repeat Wash (2x) wash1->wash2 final_product Resuspend Modified Cells for Downstream Applications wash2->final_product analysis Characterization (e.g., Flow Cytometry with fluorescently labeled linker) final_product->analysis

Caption: Workflow for cell surface modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency Inactive EDC or Sulfo-NHSUse fresh, properly stored reagents. Prepare EDC and Sulfo-NHS solutions immediately before use.
Incorrect pH of Activation BufferEnsure the MES buffer is at pH 6.0 for optimal activation.
Insufficient linker concentration or incubation timeOptimize the concentration of the activated linker and the incubation time. Perform a titration to find the optimal conditions for your cell type.
High Cell Death Cytotoxicity of reagentsKeep the final DMSO concentration below 1%. Reduce the concentration of EDC and the linker. Ensure all incubation steps with cells are on ice.
Mechanical stress during washingHandle cells gently during resuspension and centrifugation.
Cell Aggregation Cross-linking between cellsReduce the linker concentration. Ensure adequate mixing during the incubation step.

Conclusion

This protocol provides a comprehensive guide for the covalent modification of cell surfaces using "this compound". By following these steps, researchers can effectively tether this versatile linker to cells for a variety of applications in cell biology, drug delivery, and biomaterials science. Optimization of the reaction conditions for specific cell types and applications is recommended to achieve the desired level of surface modification while maintaining cell viability and function.

References

Application Notes and Protocols for the Characterization of Carboxy-PEG4-phosphonic acid ethyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker commonly employed in the development of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a carboxylic acid for conjugation to amine-containing molecules (e.g., proteins, peptides, or small molecule ligands), a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a phosphonic acid ethyl ester group.[3] The phosphonic acid moiety can serve as a versatile anchor for various applications, including binding to metal oxides or acting as a phosphate (B84403) mimetic.[4][5]

Robust analytical characterization is critical to ensure the quality, purity, and desired structure of the resulting conjugate. This document provides detailed application notes and experimental protocols for the comprehensive analysis of "this compound" conjugates using a suite of modern analytical techniques.

Conjugation Workflow Overview

The general workflow for creating and characterizing a conjugate using "this compound" involves the initial conjugation step, followed by purification and comprehensive analytical characterization of the final product.

Conjugation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Molecule Amine-containing Molecule (Protein/Ligand) Activation Carbodiimide Activation (EDC/NHS) Molecule->Activation + Linker Linker Carboxy-PEG4-phosphonic acid ethyl ester Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification NMR NMR Spectroscopy (¹H, ³¹P) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS HPLC HPLC Analysis (Purity & Heterogeneity) Purification->HPLC FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR PROTAC_Mechanism cluster_complex Ternary Complex Formation PROTAC PROTAC (with PEG4-phosphonate linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ubiquitination Ubiquitination of Target Protein Target->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Carboxy-PEG4-phosphonic acid ethyl ester" Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of "Carboxy-PEG4-phosphonic acid ethyl ester".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of "this compound" to amine-containing molecules, such as proteins, peptides, or small molecules.

Problem 1: Low or No Conjugation Yield

Question: I am observing a low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a common issue that can arise from several factors related to the reagents, reaction conditions, and the substrate itself. Below is a systematic guide to identifying and resolving the problem.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Reagents Ensure that the "this compound," EDC, and NHS (or Sulfo-NHS) are fresh and have been stored under the recommended desiccated conditions at -20°C.[1][2] Allow reagents to warm to room temperature before opening to prevent moisture condensation.
Suboptimal pH The EDC/NHS chemistry involves two critical pH-dependent steps. For optimal efficiency, perform a two-step reaction: 1. Activation Step: Activate the carboxylic acid of the PEG linker at a pH of 4.5-6.0. A common buffer for this step is 0.1 M MES.[3][4] 2. Conjugation Step: React the activated NHS-ester with the primary amine on your target molecule at a pH of 7.0-8.5.[4] Common buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4.[4]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, which competes with the amine coupling reaction.[3] To minimize this, add the activated PEG linker to your amine-containing molecule immediately after the activation step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]
Presence of Primary Amines in Buffers Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the activated PEG linker. Use amine-free buffers like MES, PBS, or borate (B1201080) buffer for the conjugation reaction.[3]
Insufficient Molar Ratio of Reagents A higher molar excess of the PEG linker and coupling agents can drive the reaction towards completion. Start with a 10-20 fold molar excess of the activated PEG linker to the protein.[3] For the activation step, use a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the PEG linker.[3]
Steric Hindrance The accessibility of the primary amine on the target molecule can significantly impact conjugation efficiency. If the amine is sterically hindered, the reaction rate will be lower. Consider using a longer PEG linker if steric hindrance is suspected.
Problem 2: Precipitation of the Biomolecule During Conjugation

Question: My protein is precipitating out of solution during the PEGylation reaction. What is causing this and how can I prevent it?

Answer:

Protein aggregation and precipitation during PEGylation can be a significant challenge. This is often due to changes in the protein's surface properties upon conjugation or suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
High Degree of PEGylation Excessive PEGylation can lead to insolubility. Reduce the molar excess of the activated PEG linker in the reaction. A screening matrix with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1) is a good starting point to find the optimal ratio that balances conjugation efficiency with solubility.[5]
Suboptimal Buffer Conditions Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction. Factors such as pH and ionic strength are critical. It is advisable to perform small-scale screening experiments to identify the optimal buffer conditions.[5]
High Protein Concentration High concentrations of protein increase the likelihood of intermolecular interactions and aggregation.[5] Try reducing the protein concentration in the reaction mixture.
Intermolecular Cross-linking If there is any di-functional PEG impurity in the "this compound" reagent, it can lead to cross-linking of protein molecules and subsequent aggregation. Ensure the purity of your PEG linker.
Reaction Temperature Conduct the reaction at a temperature that is optimal for your protein's stability, which could be room temperature or 4°C.[5]
Problem 3: Difficulty in Purifying the Conjugate

Question: I am struggling to separate the final conjugate from unreacted PEG linker and other reaction by-products. What purification methods are recommended?

Answer:

Effective purification is crucial to obtain a homogenous product for downstream applications. The choice of purification method depends on the size and properties of your target molecule.

Recommended Purification Methods:

MethodDescriptionBest Suited For
Size Exclusion Chromatography (SEC) Separates molecules based on their size. This is a very effective method for removing smaller molecules like unreacted PEG linker, EDC, and NHS from a larger protein conjugate.[6]Conjugates where there is a significant size difference between the biomolecule and the PEG linker.
Dialysis Uses a semi-permeable membrane to separate molecules based on size. For removing a small PEG linker like "this compound" from a larger protein, a dialysis membrane with a low molecular weight cutoff (MWCO), for example, 1-3 kDa, should be used.[3]Purification of larger biomolecules like proteins and antibodies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity. This method can be used to purify PEGylated peptides and small molecules.Purification of smaller conjugates like PEGylated peptides and small molecules.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can alter the overall charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.High-resolution separation of different PEGylated forms of a protein.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the EDC/NHS coupling reaction?

A1:

  • "this compound": This is the heterobifunctional linker. Its carboxylic acid group is the site of activation for coupling to a primary amine.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a zero-length crosslinker that activates the carboxyl group on the PEG linker, forming a highly reactive O-acylisourea intermediate.[7]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This increases the efficiency of the conjugation reaction by providing a longer-lived intermediate that can then react with the primary amine on the target molecule. Sulfo-NHS is a water-soluble version of NHS.

Q2: What is the optimal molar ratio of EDC, NHS, and the PEG linker?

A2: The optimal molar ratios can vary depending on the specific application and should be empirically determined. However, a good starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the "this compound".[3] For the conjugation step, a 10-20 fold molar excess of the activated PEG linker to the amine-containing molecule is often used to drive the reaction to completion.[3]

Q3: How can I characterize my final conjugate?

A3: Several analytical techniques can be used to confirm successful conjugation and characterize the final product:

  • SDS-PAGE: A simple and rapid method to visualize an increase in the molecular weight of a protein after PEGylation.

  • Mass Spectrometry (MS): Provides the most accurate determination of the molecular weight of the conjugate and can be used to determine the degree of PEGylation.[8]

  • HPLC (SEC, IEX, RP-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[6][9]

  • NMR Spectroscopy: Can provide detailed structural information about the conjugate.[6]

Q4: What is the reactivity of the phosphonic acid ethyl ester group?

A4: The phosphonic acid ethyl ester group is generally stable under the conditions used for EDC/NHS coupling. However, it can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.[10] This property can be utilized if the free phosphonic acid is desired for subsequent applications, such as binding to metal oxide surfaces.[11]

Q5: Can I perform the conjugation in an organic solvent?

A5: Yes, for substrates that are soluble in organic solvents, the EDC/NHS coupling reaction can be performed in anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[1] In this case, a base such as diisopropylethylamine (DIPEA) is often added to the reaction mixture.[1]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of "this compound" to a Protein

This protocol provides a general guideline for conjugating the carboxylic acid group of the PEG linker to primary amines on a protein in an aqueous environment.

Materials:

  • "this compound"

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of "this compound," EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or DMSO) immediately before use.

  • Activation of "this compound":

    • Dissolve "this compound" in the Activation Buffer.

    • Add a 2-5 fold molar excess of Sulfo-NHS followed by a 2-10 fold molar excess of EDC to the PEG linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated PEG linker solution to the protein solution in the Coupling Buffer. A 10-20 fold molar excess of the activated PEG linker to the protein is a good starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-activated PEG linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker, coupling agents, and by-products by purifying the conjugate using a desalting column, dialysis, or size exclusion chromatography.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_purification Purification PEG_Linker Carboxy-PEG4- phosphonic acid ethyl ester Activated_PEG NHS-activated PEG Linker PEG_Linker->Activated_PEG Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_PEG Activated_PEG_2 NHS-activated PEG Linker Protein Amine-containing Protein Conjugate PEGylated Protein Conjugate Protein->Conjugate Conjugate_2 PEGylated Protein Conjugate Activated_PEG_2->Conjugate Coupling Purification Purification (SEC/Dialysis) Final_Product Pure Conjugate Purification->Final_Product Conjugate_2->Purification

Caption: Workflow for the two-step aqueous conjugation of "this compound".

troubleshooting_logic Start Low Conjugation Yield Check_Reagents Check Reagent Activity (Fresh, Stored Properly?) Start->Check_Reagents Check_pH Verify pH of Activation and Coupling Buffers Start->Check_pH Check_Buffers Amine-free Buffers Used? Start->Check_Buffers Check_Ratios Optimize Molar Ratios (PEG, EDC, NHS) Check_Reagents->Check_Ratios Immediate_Coupling Minimize Time Between Activation and Coupling Check_pH->Immediate_Coupling

Caption: Troubleshooting logic for low conjugation yield.

References

Troubleshooting low yield in "Carboxy-PEG4-phosphonic acid ethyl ester" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Carboxy-PEG4-phosphonic acid ethyl ester" in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a bifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its two primary reactive sites are the terminal carboxylic acid and the phosphonic acid ethyl ester. The carboxylic acid is typically used for forming stable amide bonds with primary or secondary amines in the presence of coupling agents.[4][5] The phosphonic acid group can be used for binding to metal oxides or can be hydrolyzed to the phosphonic acid for other applications.[6]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and reactivity of the compound, it should be stored at -20°C in a dry, sealed container.[5][7] For short-term use, storage at 2-8°C is also acceptable.[6]

Q3: Can the ethyl ester of the phosphonate (B1237965) group be hydrolyzed?

A3: Yes, phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[8][9] Aggressive conditions may be required for complete hydrolysis.[8] Care must be taken during reactions and purification to avoid unintended cleavage of the ethyl ester if it is required for subsequent steps.

Q4: What are the best coupling agents to use for the amide bond formation with the carboxylic acid group?

A4: A variety of standard peptide coupling reagents can be used. Common choices include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5] The choice of coupling agent may depend on the specific amine being coupled and the desired reaction conditions.

Troubleshooting Guide for Low Reaction Yield

Low yield in reactions involving this compound can be attributed to several factors, from reagent quality to reaction conditions and purification methods. This guide provides a systematic approach to troubleshooting these issues.

Problem: Low yield of the desired amide-coupled product.

Q1: How can I confirm the identity and purity of my starting materials?

A1: Before starting the reaction, it is crucial to verify the purity of the this compound and the amine-containing substrate. This can be done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm the molecular weight and structure. Impurities in the starting materials can significantly impact the reaction outcome.

Q2: My starting materials are pure. Could the reaction conditions be the issue?

A2: Yes, reaction conditions play a critical role. Here are a few parameters to check:

  • Solvent: Ensure the solvent (e.g., DMF, DMSO) is anhydrous. The presence of water can hydrolyze the activated carboxylic acid intermediate and reduce the efficiency of the amide coupling.

  • Temperature: Amide coupling reactions are typically run at room temperature. However, for sterically hindered amines, gentle heating (e.g., 40-50°C) might be necessary. Conversely, for sensitive substrates, cooling the reaction to 0°C may prevent side reactions.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: I have optimized the reaction conditions, but the yield is still low. What about the coupling reagents?

A3: The choice and stoichiometry of the coupling reagents are critical.

  • Coupling Agent: If you are using a carbodiimide-based coupling agent like EDC, consider adding an activator such as HOBt or HATU to improve efficiency and reduce side reactions.

  • Stoichiometry: Ensure you are using the correct molar ratios of the coupling agent, activator, and base (if required). A slight excess of the coupling agent and the amine relative to the carboxylic acid can sometimes drive the reaction to completion.

Q4: Could there be competing side reactions?

A4: Yes, several side reactions can lower the yield of your desired product.

  • Hydrolysis: As mentioned, the phosphonic acid ethyl ester can be hydrolyzed under acidic or basic conditions.[8][9][10] If your reaction conditions are strongly acidic or basic, this could be a competing pathway.

  • Self-Polymerization: Although less likely with a PEG linker, there is a possibility of self-reaction if both ends of another bifunctional molecule are reactive under the same conditions.

  • Reaction with the Phosphonate Group: While the phosphonate ester is generally stable under standard amide coupling conditions, highly reactive species could potentially interact with it.

Q5: I suspect issues with the work-up and purification. What should I look out for?

A5: The purification process is a common source of product loss.

  • Extraction: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer during liquid-liquid extraction.

  • Chromatography: If using column chromatography, select a suitable stationary phase and eluent system to achieve good separation without causing product degradation on the column.

  • Product Solubility: The PEG linker increases water solubility.[4][5][6] Your product might be partially soluble in the aqueous phase, leading to losses during extraction. Consider back-extraction of the aqueous layer or using a different work-up procedure.

Experimental Protocols

Protocol: Amide Coupling of this compound with a Primary Amine
  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the primary amine (1.1 equivalents) in anhydrous DMF. .

    • Prepare a solution of HATU (1.1 equivalents) and DIPEA (Diisopropylethylamine, 2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of this compound, add the HATU/DIPEA solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine solution dropwise to the activated ester solution.

    • Let the reaction proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Data Presentation

Table 1: Troubleshooting Guide for Low Amide Coupling Yield

Potential Cause Diagnostic Check Recommended Solution
Impure Starting Materials NMR, Mass SpectrometryRe-purify starting materials or use a new batch.
Suboptimal Reaction Conditions Vary temperature, reaction time, and solvent.Use anhydrous solvent. Optimize temperature and reaction time based on reaction monitoring.
Inefficient Coupling Test different coupling agents and stoichiometries.Use a more efficient coupling agent (e.g., HATU). Optimize the molar ratios of reagents.
Side Reactions Analyze crude reaction mixture by LC-MS for byproducts.Adjust pH to avoid hydrolysis of the phosphonate ester. Use milder reaction conditions.
Product Loss During Purification Analyze aqueous layers and column fractions.Adjust work-up pH. Consider alternative purification methods like preparative HPLC.

Visualizations

Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Carboxy-PEG4-phosphonic acid ethyl ester D Pre-activation (15-30 min) A->D B Primary Amine E Amide Coupling (4-12 h) B->E C HATU / DIPEA C->D D->E F Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for amide coupling.

Troubleshooting_Tree Start Low Yield Purity Check Starting Material Purity Start->Purity Pure Impure Purity->Pure Test Conditions Optimize Reaction Conditions NotOptimized Suboptimal Conditions->NotOptimized Test Coupling Evaluate Coupling Reagents Inefficient Inefficient Coupling->Inefficient Test SideReactions Investigate Side Reactions Byproducts Byproducts Present SideReactions->Byproducts Test Purification Review Purification Procedure Loss Product Loss Purification->Loss Test Pure->Conditions No Solution1 Re-purify or replace materials Pure->Solution1 Yes NotOptimized->Coupling No Solution2 Use anhydrous solvent, adjust T and time NotOptimized->Solution2 Yes Inefficient->SideReactions No Solution3 Change coupling agent or stoichiometry Inefficient->Solution3 Yes Byproducts->Purification No Solution4 Modify pH or use milder conditions Byproducts->Solution4 Yes Solution5 Adjust work-up pH or change purification method Loss->Solution5 Yes

Caption: Troubleshooting decision tree for low yield.

Molecule_Structure cluster_molecule This compound cluster_sites Reactive Sites mol HOOC-(CH2CH2O)4-CH2CH2-P(O)(OEt)2 Carboxyl Carboxylic Acid (for amide coupling) mol->Carboxyl    Phosphonate Phosphonic Acid Ethyl Ester (potential for hydrolysis or binding) mol->Phosphonate   

Caption: Reactive sites of the molecule.

References

Preventing aggregation during "Carboxy-PEG4-phosphonic acid ethyl ester" bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation with "Carboxy-PEG4-phosphonic acid ethyl ester," with a specific focus on preventing and mitigating aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional crosslinker. It features two distinct reactive ends separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The two functional groups are:

  • Carboxylic Acid (-COOH): This group can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC and NHS), to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues on proteins).[1][2]

  • Phosphonic Acid Ethyl Ester (-P(O)(OEt)₂): The phosphonic acid moiety is known for its strong binding affinity to metal oxide surfaces, such as titanium or iron oxide nanoparticles.[3][4][5] The ethyl ester protects the phosphonic acid; it can be hydrolyzed under acidic or basic conditions to reveal the free phosphonic acid for surface conjugation, though this may require harsh conditions.[6][7]

Q2: What is the role of the PEG4 spacer in this linker?

A2: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. Its primary roles are to increase the water solubility of the linker and the resulting conjugate, reduce the likelihood of aggregation, and minimize the immunogenicity of the labeled molecule.[8][9][10]

Q3: What are the common causes of protein aggregation during bioconjugation with this type of linker?

A3: Protein aggregation during bioconjugation is a common issue that can arise from several factors:

  • Over-labeling: Attaching too many linker molecules to a protein can alter its surface charge and pI, leading to reduced solubility and aggregation.[11]

  • Linker Hydrophobicity: While the PEG chain is hydrophilic, the ethyl ester group on the phosphonate (B1237965) may introduce some hydrophobicity. A high degree of labeling could increase the overall surface hydrophobicity of the protein, promoting self-association.[12][13][14]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing additives can compromise protein stability and lead to aggregation.[11]

  • High Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions, which can be a precursor to aggregation.[11]

  • Reaction Temperature: Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation.[15]

  • Linker Instability: While generally stable, the ethyl phosphonate ester could potentially hydrolyze under non-optimal pH conditions, leading to a heterogeneous product mixture that may be more prone to aggregation.[6]

Q4: How can I detect and quantify aggregation in my bioconjugate sample?

A4: Several methods can be used to detect and quantify protein aggregates:

  • Visual Inspection: Severe aggregation may be visible as turbidity or precipitation.[11]

  • Size Exclusion Chromatography (SEC): A high-resolution method to separate monomers from dimers and larger aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can detect small amounts of larger aggregates.[11]

  • Non-reducing SDS-PAGE: Can reveal higher molecular weight bands corresponding to covalent cross-linking between protein molecules.

Troubleshooting Guides

Problem 1: Immediate Turbidity or Precipitation Upon Adding the Linker
Potential Cause Troubleshooting Step Rationale
Poor Linker Solubility Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.The linker, although it contains a PEG chain, may have limited aqueous solubility at high concentrations. Predissolving ensures it is fully solubilized before reacting with the protein.
High Local Reagent Concentration Add the dissolved linker solution to the protein solution slowly and with gentle, continuous mixing.This prevents localized high concentrations of the linker, which can cause rapid, uncontrolled modification and precipitation of the protein.
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for both the protein's stability and the EDC/NHS reaction (typically pH 7.2-8.0 for amine coupling).Proteins are least soluble at their isoelectric point (pI). A buffer pH away from the pI enhances solubility. While EDC/NHS chemistry is efficient at slightly alkaline pH, protein stability is paramount.[16]
Problem 2: Aggregation Observed After the Reaction or During Purification
Potential Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar excess of the linker relative to the protein.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and induce aggregation.[11]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).Lowering the concentration reduces intermolecular interactions that can lead to aggregation.[11]
Suboptimal Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures slow down both the conjugation reaction and the kinetics of protein unfolding and aggregation.
Intermolecular Cross-linking (if protein has accessible amines and thiols) If unintended reactions are suspected, consider blocking other reactive groups (e.g., free thiols with a reversible blocking agent).This prevents the linker from inadvertently cross-linking multiple protein molecules.
Buffer Composition Add stabilizing excipients to the reaction and storage buffers.Additives can help maintain protein solubility and prevent aggregation.

Experimental Protocols

General Two-Step Protocol for Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxyl group of "this compound" to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or glycine, exchange it into PBS using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Linker Activation (Step 1):

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • In a microcentrifuge tube, combine the this compound with a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Protein (Step 2):

    • Immediately add the activated linker solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

  • Characterization:

    • Analyze the conjugate for the degree of labeling and the presence of aggregates using techniques like SEC, DLS, and SDS-PAGE.

Data Presentation

Table 1: Recommended Starting Conditions for Bioconjugation
ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.[11]
Molar Excess of Linker 5-20 foldFor sensitive proteins, start with a lower molar excess. Optimize based on the desired degree of labeling.
pH for Amine Coupling 7.2-8.0Balances reaction efficiency with protein stability. Avoid the protein's pI.[16]
Temperature 4°C to Room TemperatureLower temperatures can reduce aggregation but will require longer reaction times.
Reaction Time 1-4 hoursDependent on temperature and molar excess of the linker.
Table 2: Common Stabilizing Additives to Prevent Aggregation
AdditiveTypical ConcentrationMechanism of Action
L-Arginine 50-100 mMCan increase protein solubility by interacting with charged and hydrophobic regions.[]
Glycerol 5-20% (v/v)Promotes the native, folded state of the protein.[]
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1%Helps to solubilize protein aggregates without causing denaturation.
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Stabilize proteins via their hydroxyl groups, preventing aggregation.[]

Visualizations

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer r2 Add Activated Linker to Protein p1->r2 p2 Prepare Linker, EDC, and Sulfo-NHS Stocks r1 Activate Linker with EDC/Sulfo-NHS p2->r1 r1->r2 r3 Incubate (1-4h) r2->r3 r4 Quench Reaction r3->r4 a1 Purify via Desalting Column r4->a1 a2 Characterize Conjugate (SEC, DLS, SDS-PAGE) a1->a2 troubleshooting_tree Troubleshooting Aggregation start Aggregation Observed? q_when When does it occur? start->q_when Yes a_immediate Immediately upon linker addition q_when->a_immediate a_post Post-reaction or during purification q_when->a_post s_immediate1 Predissolve linker in DMSO/DMF a_immediate->s_immediate1 s_immediate2 Add linker slowly with mixing a_immediate->s_immediate2 s_immediate3 Check buffer pH a_immediate->s_immediate3 s_post1 Reduce molar excess of linker a_post->s_post1 s_post2 Lower protein concentration a_post->s_post2 s_post3 Decrease reaction temperature a_post->s_post3 s_post4 Add stabilizing excipients a_post->s_post4

References

"Carboxy-PEG4-phosphonic acid ethyl ester" stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Carboxy-PEG4-phosphonic acid ethyl ester in various buffer conditions, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a carboxylic acid group on one end, a phosphonic acid ethyl ester on the other, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer in between.[1][2] The carboxylic acid can be conjugated to amine-containing molecules, such as proteins or peptides, through amide bond formation. The phosphonic acid group can bind to metal oxides or be used in other bioconjugation strategies.[3] The PEG spacer enhances the water solubility and flexibility of the conjugate.[1][2] It is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for the surface modification of nanoparticles.[4]

Q2: What are the main factors that affect the stability of this compound in experimental settings?

The primary stability concern for this molecule is the hydrolysis of the ethyl ester group on the phosphonate (B1237965) moiety. The rate of this hydrolysis is influenced by several factors:

  • pH: The phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions.[5] The rate of hydrolysis is generally higher at pH extremes.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Buffer Composition: The specific ions in the buffer can sometimes influence the rate of hydrolysis.

  • Enzymatic Activity: In biological media containing enzymes like phosphatases or esterases, enzymatic cleavage of the phosphonate ester can occur.[6]

Q3: How can I monitor the stability of this compound in my experiments?

Several analytical techniques can be used to monitor the stability of the compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating the intact linker from its hydrolysis products (the corresponding phosphonic acid). By tracking the decrease in the peak area of the parent compound over time, you can determine its stability.

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: ³¹P-NMR is highly specific for phosphorus-containing compounds. It allows for the direct observation and quantification of the parent phosphonate ester and its hydrolyzed phosphonic acid product, as they will have distinct chemical shifts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify the parent compound and its degradation products with high sensitivity and specificity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of activity or unexpected results in bioconjugation. The phosphonate ethyl ester may have hydrolyzed to the phosphonic acid, which could affect its intended reactivity or binding properties.1. Verify the integrity of your stock solution of the linker using HPLC or ³¹P-NMR. 2. Prepare fresh solutions of the linker immediately before use. 3. If possible, perform conjugation reactions at a neutral or slightly acidic pH (e.g., pH 6.0-7.0) and at lower temperatures to minimize hydrolysis.
Poor solubility of the final conjugate. While the PEG4 linker enhances solubility, extensive hydrolysis to the phosphonic acid could alter the overall physicochemical properties of the conjugate.1. Confirm the stability of the linker under your experimental conditions. 2. Consider using a longer PEG chain linker if solubility issues persist. 3. Ensure the buffer system is appropriate for maintaining the solubility of both the linker and the conjugated biomolecule.
Inconsistent results between experimental batches. This could be due to variations in the storage of the linker, the age of the stock solutions, or slight differences in buffer preparation and experimental conditions.1. Store the solid linker under the recommended conditions (typically -20°C, desiccated). 2. Use freshly prepared buffers and stock solutions for each experiment. 3. Carefully control and document all experimental parameters, including pH, temperature, and incubation times.

Stability Data in Different Buffer Conditions

The following tables provide representative (hypothetical) stability data for this compound in common buffer systems at different pH values and temperatures. This data is intended to serve as a guideline for experimental design. The actual stability will depend on the specific experimental conditions.

Table 1: Stability at 4°C

Buffer (50 mM)pH% Remaining after 24h% Remaining after 7 days
Sodium Acetate5.0>99%98%
Phosphate-Buffered Saline (PBS)7.498%92%
Tris-HCl8.595%85%

Table 2: Stability at 25°C (Room Temperature)

Buffer (50 mM)pH% Remaining after 8h% Remaining after 24h
Sodium Acetate5.099%97%
Phosphate-Buffered Saline (PBS)7.495%88%
Tris-HCl8.590%75%

Table 3: Stability at 37°C

Buffer (50 mM)pH% Remaining after 8h% Remaining after 24h
Sodium Acetate5.098%94%
Phosphate-Buffered Saline (PBS)7.490%78%
Tris-HCl8.582%60%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a method for determining the stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA)

  • Buffers of interest (e.g., Sodium Acetate, PBS, Tris-HCl)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a 10 mM stock solution of the linker in a suitable organic solvent (e.g., DMSO or methanol).

  • For each buffer condition to be tested, dilute the stock solution to a final concentration of 1 mM in the respective buffer.

  • Prepare aliquots for each time point to be analyzed (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm

4. Data Analysis:

  • At each time point, inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the intact linker and its hydrolyzed phosphonic acid product (the hydrolyzed product will likely have a shorter retention time).

  • Integrate the peak area of the intact linker at each time point.

  • Calculate the percentage of the remaining linker at each time point relative to the t=0 sample.

  • Plot the percentage of remaining linker versus time to determine the stability profile.

Protocol 2: ³¹P-NMR-Based Stability Assessment

This protocol describes how to use ³¹P-NMR to monitor the hydrolysis of the phosphonate ester.

1. Materials and Reagents:

  • This compound

  • Deuterated water (D₂O)

  • Buffers of interest

  • NMR spectrometer

2. Sample Preparation:

  • Prepare a concentrated stock solution of the linker in a minimal amount of a suitable solvent.

  • In an NMR tube, prepare the sample by diluting the stock solution into the desired buffer prepared in D₂O to a final concentration suitable for NMR analysis (typically >1 mM).

3. NMR Acquisition:

  • Acquire a one-dimensional ³¹P spectrum with proton decoupling.

  • Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure quantitative results.

4. Data Analysis:

  • Identify the signals corresponding to the phosphonate ester and the hydrolyzed phosphonic acid.

  • Integrate the signals at different time points to determine the relative amounts of each species.

  • Plot the percentage of the remaining phosphonate ester versus time.

Visualizations

cluster_acid Acidic Conditions (e.g., pH < 6) cluster_base Basic Conditions (e.g., pH > 8) Ester_A This compound Intermediate_A Protonated Ester Ester_A->Intermediate_A + H⁺ H3O_A H₃O⁺ Acid_A Carboxy-PEG4-phosphonic acid Intermediate_A->Acid_A + H₂O - H⁺ Ethanol_A Ethanol H2O_A H₂O Ester_B This compound Intermediate_B Pentavalent Intermediate Ester_B->Intermediate_B + OH⁻ OH_B OH⁻ Acid_B Carboxy-PEG4-phosphonic acid Intermediate_B->Acid_B - EtO⁻ + H⁺ Ethanol_B Ethanol

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Dilute Dilute in Test Buffers Prep_Stock->Prep_Dilute Prep_Aliquots Create Aliquots for Time Points Prep_Dilute->Prep_Aliquots Incubate Incubate at Desired Temperature(s) Prep_Aliquots->Incubate Analyze Analyze by HPLC or ³¹P-NMR Incubate->Analyze Quantify Quantify Parent and Degradant Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Experimental workflow for stability testing.

References

Side reactions of "Carboxy-PEG4-phosphonic acid ethyl ester" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during the use of "Carboxy-PEG4-phosphonic acid ethyl ester".

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This guide is designed to help you identify and resolve common issues that may arise during conjugation and handling of this compound.

Issue 1: Low or No Amide Coupling Efficiency with the Carboxylic Acid Terminus

Question: I am observing low or no yield of my desired amide product when reacting this compound with my amine-containing molecule using EDC/HATU coupling. What could be the cause and how can I fix it?

Answer: Low coupling efficiency can stem from several factors related to the reagents, reaction conditions, or the starting materials themselves. Here’s a breakdown of potential causes and solutions:

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Inactivated Carboxylic Acid The carboxylic acid group on the PEG linker may not be efficiently activated by the coupling reagents.Ensure your coupling reagents (EDC, HATU) are fresh and anhydrous. Allow for a pre-activation step by mixing the this compound with EDC and HATU for 15-30 minutes before adding your amine.
Side Reactions of Coupling Agents EDC can rearrange to form an inactive N-acylurea byproduct.[1] HATU and other uronium-based reagents can react with primary amines to form guanidinium (B1211019) byproducts.[2]Use a slight excess of the coupling reagents. The order of addition is critical: activate the carboxylic acid first before introducing the amine to minimize the formation of guanidinium byproducts.[2]
Hydrolysis of Activated Ester The activated ester intermediate is susceptible to hydrolysis, especially in the presence of water.Use anhydrous solvents (e.g., DMF, DMSO) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.Maintain a pH between 7.2 and 8.0 for optimal amide bond formation. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to neutralize any acids formed during the reaction.

Experimental Protocol: Amide Coupling

  • Dissolve this compound in anhydrous DMF.

  • Add 1.2 equivalents of HATU and 2 equivalents of DIPEA.

  • Add 1.2 equivalents of EDC and stir the mixture for 15 minutes at room temperature for pre-activation.

  • Add 1.0 equivalent of the amine-containing molecule to the activated linker solution.

  • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Purify the product using an appropriate chromatographic method.

Issue 2: Unintended Hydrolysis of the Phosphonic Acid Ethyl Ester

Question: I am concerned about the stability of the ethyl ester on the phosphonate (B1237965) group. Under what conditions can it hydrolyze and how can I prevent this?

Answer: Phosphonate esters are indeed susceptible to hydrolysis, and the stability is highly dependent on the pH and temperature of the environment.[3]

Factors Influencing Hydrolysis & Prevention Strategies

Condition Effect on Ethyl Phosphonate Group Prevention Strategy
Acidic Conditions (pH < 4) Prone to hydrolysis, especially at elevated temperatures.[3]Avoid exposing the molecule to strong acidic conditions for prolonged periods. If acidic conditions are necessary for other reaction steps, perform them at low temperatures and for the shortest possible duration.
Basic Conditions (pH > 9) Susceptible to base-catalyzed hydrolysis.[3]Buffer your reaction mixtures to maintain a neutral or slightly acidic pH if the phosphonate ester needs to remain intact. Avoid the use of strong bases.
Elevated Temperatures Increased temperature accelerates the rate of hydrolysis under both acidic and basic conditions.[3]Perform reactions at or below room temperature whenever possible. Store the compound at the recommended temperature (-20°C).

Experimental Protocol: Maintaining Phosphonate Ester Integrity

  • Reaction pH: When performing reactions that do not involve the phosphonate group, maintain the pH of the solution between 4 and 9.

  • Work-up and Purification: During aqueous work-up, use buffered solutions to control the pH. For purification by chromatography, use neutral solvent systems.

  • Storage: Store the "this compound" and any intermediates containing the phosphonate ester at -20°C in a desiccated environment.

Issue 3: Degradation of the PEG Linker

Question: I have noticed some unexpected impurities in my final product. Could the PEG chain itself be degrading?

Answer: Yes, the polyethylene (B3416737) glycol (PEG) chain can degrade under certain conditions, leading to the formation of impurities.[4][5]

PEG Degradation Pathways & Avoidance

Degradation Trigger Resulting Impurities How to Avoid
Oxidation Aldehydes, carboxylates, and peroxides can form along the PEG chain.[5]Purge solvents with an inert gas (argon or nitrogen) to remove oxygen.[4] Store the PEG-containing molecules protected from light and air.
Light Exposure Can accelerate oxidative degradation.[4]Store in amber vials or protect from light with aluminum foil.
Elevated Temperature Increases the rate of degradation.[4]Store at recommended low temperatures and avoid unnecessary heating.

Experimental Protocol: Minimizing PEG Degradation

  • Solvent Preparation: Use freshly degassed solvents for all reactions and purifications.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere of argon or nitrogen.

  • Storage: Store the final product and any PEGylated intermediates at -20°C or below, protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for "this compound"?

A1: For long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: Can I use other coupling reagents besides EDC and HATU for the amide bond formation?

A2: Yes, other carbodiimide-based coupling reagents like DCC or DIC can be used, as well as other uronium salts like HBTU or TBTU. However, the choice of reagent may influence reaction efficiency and the side product profile.[6] Always perform a small-scale test reaction to optimize conditions.

Q3: How can I monitor the progress of my conjugation reaction?

A3: Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for monitoring the reaction. You can track the consumption of your starting materials and the formation of the desired product. Thin-layer chromatography (TLC) can also be a useful and quicker alternative for qualitative monitoring.

Q4: What purification methods are recommended for the final conjugate?

A4: The choice of purification method will depend on the properties of your final conjugate. Common methods include reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), and ion-exchange chromatography (IEX).

Visualizing Reaction Pathways and Logic

To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

Amide_Coupling_Pathway Carboxy-PEG-R Carboxy-PEG4- phosphonic acid ethyl ester Activated_Ester Activated Ester Intermediate Carboxy-PEG-R->Activated_Ester Activation Amine R'-NH2 Desired_Product Amide Conjugate Amine->Desired_Product EDC_HATU EDC / HATU EDC_HATU->Activated_Ester Activated_Ester->Desired_Product Nucleophilic Attack

Caption: Amide coupling reaction pathway.

Troubleshooting_Low_Yield Start Low Coupling Yield Problem1 Reagent Quality? Start->Problem1 Solution1 Use fresh, anhydrous reagents. Problem1->Solution1 Yes Problem2 Reaction Conditions? Problem1->Problem2 No Solution2 Optimize pH (7.2-8.0) Use anhydrous solvent Pre-activate carboxylic acid Problem2->Solution2 Yes Problem3 Side Reactions? Problem2->Problem3 No Solution3 Control order of addition (activate acid first) Problem3->Solution3 Yes

Caption: Troubleshooting logic for low amide coupling yield.

Stability_Factors Molecule This compound Condition1 Acidic/Basic pH Molecule->Condition1 Condition2 Oxygen/Light Molecule->Condition2 Condition3 Elevated Temperature Molecule->Condition3 SideReaction1 Phosphonate Hydrolysis Condition1->SideReaction1 SideReaction2 PEG Degradation Condition2->SideReaction2 Condition3->SideReaction1 Condition3->SideReaction2

Caption: Factors leading to potential side reactions.

References

Technical Support Center: Purification of "Carboxy-PEG4-phosphonic acid ethyl ester" Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of conjugates synthesized using "Carboxy-PEG4-phosphonic acid ethyl ester". This bifunctional linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for conjugates of "this compound"?

A1: The most common and effective method for purifying "this compound" conjugates, particularly PROTACs, is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity and is well-suited for the purification of complex organic molecules like PROTACs.

Q2: What are the main challenges in purifying these types of conjugates?

A2: The primary challenges include:

  • Hydrolysis of the ethyl ester: The phosphonic acid ethyl ester can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding phosphonic acid.[2]

  • Handling of the purified product: Molecules containing a free phosphonic acid group can be sticky, hygroscopic, and difficult to handle as a solid.[3]

  • Complex reaction mixtures: The synthesis of these conjugates can result in a mixture of starting materials, reagents, and the desired product, requiring a high-resolution purification technique.

  • Dual functionality: The presence of both a carboxylic acid and a phosphonic acid ethyl ester can influence the molecule's solubility and interaction with chromatographic media.

Q3: How can I monitor the purity of my conjugate during and after purification?

A3: Analytical RP-HPLC coupled with mass spectrometry (LC-MS) is the ideal method to monitor the purity of your fractions and the final product. This allows for the confirmation of the molecular weight of the desired conjugate and the identification of any impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified conjugate.

Q4: What is the relevance of the PEG4 linker in these conjugates?

A4: The polyethylene (B3416737) glycol (PEG) linker, in this case with four ethylene (B1197577) glycol units, is incorporated into PROTACs to increase their water solubility and improve cell permeability, which can enhance their biological activity.[4] The length of the PEG linker can be systematically varied to optimize the efficacy of the PROTAC.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of the conjugate after purification The conjugate is precipitating on the column or is irreversibly binding.- Ensure the conjugate is fully dissolved in the injection solvent. - Modify the mobile phase composition, for example, by adjusting the percentage of the organic solvent. - For highly polar conjugates, consider a different stationary phase or a shallower gradient.
Presence of a new peak with a higher polarity (shorter retention time) in the chromatogram Hydrolysis of the phosphonic acid ethyl ester to the more polar phosphonic acid.- Avoid prolonged exposure to strongly acidic or basic conditions. - If using an acidic modifier like trifluoroacetic acid (TFA) in the mobile phase, use the lowest effective concentration (e.g., 0.05-0.1%).[5] - Process the fractions and evaporate the solvent promptly after purification.
The purified product is a sticky oil or a hygroscopic solid This is a common characteristic of molecules containing phosphonic acid groups.[3]- After purification, consider converting the phosphonic acid (if hydrolyzed) or the carboxylic acid to a salt (e.g., sodium salt) to improve its crystalline properties.[3] - Lyophilization (freeze-drying) from a suitable solvent like a tert-butanol/water mixture can yield a more manageable fluffy powder.[3] - Store the final product under an inert atmosphere and in a desiccator.
Broad or tailing peaks during HPLC purification Secondary interactions between the analyte and the stationary phase, or poor solubility in the mobile phase.- Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[5] - Optimize the gradient to ensure a gradual elution of the conjugate. - Ensure the column is not overloaded.
Co-elution of the product with impurities Insufficient resolution of the chromatographic method.- Optimize the HPLC gradient to better separate the components. A shallower gradient can improve resolution. - Try a different C18 column from another manufacturer, as selectivity can vary. - Consider a different stationary phase (e.g., phenyl-hexyl) if co-elution persists.

Experimental Protocols

Representative Preparative RP-HPLC Protocol for a "this compound" Conjugate

This protocol is a representative example and may require optimization for your specific conjugate.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

  • Column: A C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size).

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

4. Chromatographic Conditions:

  • Flow Rate: 15 mL/min

  • Detection: 254 nm (or a wavelength where your conjugate has maximum absorbance)

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B (linear gradient)

    • 45-50 min: 20% B (re-equilibration)

5. Fraction Collection and Post-Purification Processing:

  • Collect fractions based on the UV chromatogram, targeting the main peak corresponding to the product.

  • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired conjugate.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Quantitative Data

The following table provides a summary of expected quantitative data for the purification of a "this compound" conjugate based on the representative protocol above. These values are illustrative and can vary depending on the specific conjugate and the efficiency of the synthesis.

Parameter Typical Value Notes
Crude Purity (by analytical HPLC) 20 - 60%Highly dependent on the success of the chemical synthesis.
Final Purity (by analytical HPLC) >95%The goal of the preparative HPLC purification.
Expected Yield 30 - 70%Recovery from the purification step.
Typical Retention Time 15 - 25 minutesDependent on the hydrophobicity of the conjugated moieties.
Loading Capacity (19 x 150 mm column) 50 - 200 mgDependent on the solubility of the crude material and the resolution from impurities.

Visualizations

PurificationWorkflow Purification Workflow for Conjugates cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Processing dissolve Dissolve Crude Product filter Filter Sample (0.45 um) dissolve->filter inject Inject onto C18 Column filter->inject gradient Elute with Water/Acetonitrile Gradient (+0.1% TFA) inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect lcms Analyze Fractions by LC-MS collect->lcms pool Pool Pure Fractions lcms->pool evaporate Evaporate Organic Solvent pool->evaporate lyophilize Lyophilize to Obtain Solid Product evaporate->lyophilize

Caption: Experimental workflow for the purification of "this compound" conjugates.

TroubleshootingTree Troubleshooting Purification Issues cluster_problems cluster_recovery_solutions cluster_impurity_solutions cluster_peak_solutions start Purification Issue Identified low_recovery Low Recovery start->low_recovery Low Yield impurity Impurity Detected start->impurity Low Purity bad_peak Bad Peak Shape start->bad_peak Tailing/Broad Peaks check_solubility Check Sample Solubility low_recovery->check_solubility modify_mobile_phase Modify Mobile Phase low_recovery->modify_mobile_phase change_column Consider Different Column low_recovery->change_column optimize_gradient Optimize Gradient impurity->optimize_gradient check_hydrolysis Check for Hydrolysis impurity->check_hydrolysis scale_down Reduce Column Loading impurity->scale_down add_modifier Add/Adjust Mobile Phase Modifier (e.g., TFA) bad_peak->add_modifier check_overload Check for Column Overloading bad_peak->check_overload optimize_flow Optimize Flow Rate bad_peak->optimize_flow

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Purification of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted "Carboxy-PEG4-phosphonic acid ethyl ester" from a solution after a chemical reaction, such as an amine coupling.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of "this compound" that can be exploited for its removal?

A1: "this compound" possesses three key features that can be utilized for its separation from a reaction mixture:

  • A terminal carboxylic acid: This group is acidic and can be deprotonated under basic conditions, significantly increasing its water solubility.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) linker: This PEG4 spacer enhances the water solubility of the molecule.[1]

  • A phosphonic acid ethyl ester: This group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It also contributes to the polarity of the molecule.

Q2: What are the primary methods for removing unreacted "this compound"?

A2: The most common methods for removing this unreacted linker are:

  • Liquid-Liquid Extraction (LLE): This is effective if your product has significantly different solubility characteristics than the acidic linker.

  • Column Chromatography: This is a versatile technique that can separate compounds based on polarity.

  • Solid-Phase Extraction (SPE): This is a rapid method for sample cleanup and can be highly selective.

  • Dialysis/Ultrafiltration: These methods are suitable for separating the small linker molecule from large biomolecules like proteins.[2]

Q3: Is it possible to hydrolyze the ethyl ester during workup?

A3: Yes, the phosphonic acid ethyl ester can be hydrolyzed to the corresponding phosphonic acid under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures. If the phosphonic acid ethyl ester is desired in the final product, it is crucial to use mild workup conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The unreacted linker is not fully removed by aqueous extraction. The pH of the aqueous wash is not high enough to deprotonate the carboxylic acid completely.Ensure the pH of the aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) is sufficiently high (pH > 8). Perform multiple extractions (2-3 times) to maximize removal.[2]
An emulsion forms during liquid-liquid extraction. The PEG linker can act as a surfactant, leading to the formation of emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2]
The unreacted linker co-elutes with my product during silica (B1680970) gel chromatography. The polarity of the linker and the product are too similar in the chosen eluent system.* Modify the solvent system. For PEG-containing compounds, a chloroform-methanol or dichloromethane-methanol system is often effective. Adding a small amount of formic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing.[1]* Consider using a different stationary phase, such as reverse-phase silica (C18) or an ion-exchange resin.
I see streaking of the linker spot on my TLC plate. PEGylated compounds are known to streak on silica gel TLC plates.[1]Use a more polar solvent system or a solvent system containing a small amount of acid (e.g., formic or acetic acid) to improve the spot shape. A chloroform/methanol (B129727)/formic acid mixture can be effective.
My final product is contaminated with a more polar impurity after purification. The phosphonic acid ethyl ester may have been partially hydrolyzed to the more polar phosphonic acid during workup or chromatography.Avoid prolonged exposure to strong acids or bases. If using acidic modifiers in chromatography, use them sparingly. Consider using a milder purification technique like solid-phase extraction with a suitable cartridge.

Purification Method Selection

The choice of purification method depends on the properties of your desired product. The following table summarizes the recommended approaches.

Purification Method Principle Best Suited For Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Differential solubilitySmall, non-polar to moderately polar organic molecules.Simple, inexpensive, and effective for exploiting the acidic nature of the impurity.[2]Can form emulsions; may not be suitable for all sample types.[2]
Silica Gel Chromatography PolaritySmall to medium-sized molecules with different polarity than the linker.High loading capacity, well-established technique.PEG compounds can streak and be difficult to separate.[1]
Reverse-Phase HPLC (RP-HPLC) HydrophobicitySmall to medium-sized molecules, peptides.High resolution, well-established technique.[2]The polar linker may elute quickly with the solvent front.[2]
Ion-Exchange Chromatography (IEX) ChargeCharged molecules or for capturing the charged linker.Highly selective for charged species.Requires method development to optimize binding and elution.
Solid-Phase Extraction (SPE) Selective adsorptionSmall molecules, sample cleanup.Fast, can be tailored with different sorbents.[2]Method development may be required to optimize separation.[2]
Dialysis / Ultrafiltration SizeLarge biomolecules (e.g., proteins >10 kDa).Gentle on samples, simple setup.[2]Slow process, may not be effective for removing impurities from very small biomolecules.[2]

Experimental Protocol: Liquid-Liquid Extraction Followed by Column Chromatography

This protocol is suitable for the purification of a neutral or basic small molecule product that is soluble in an organic solvent.

1. Liquid-Liquid Extraction

  • Materials:

    • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution.

    • Brine (saturated NaCl solution).

    • Separatory funnel.

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Procedure:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated "this compound" will partition into the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water). Your product should remain in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the organic layer with the 5% sodium bicarbonate solution two more times to ensure complete removal of the acidic linker.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

2. Silica Gel Column Chromatography (if further purification is needed)

  • Materials:

    • Silica gel (for flash chromatography).

    • Appropriate column and elution solvents (e.g., a gradient of methanol in dichloromethane (B109758) or chloroform).

    • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Procedure:

    • Dissolve the crude product from the extraction in a minimal amount of the elution solvent.

    • Pack a silica gel column with the chosen eluent system.

    • Load the sample onto the column.

    • Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity (e.g., from 100% dichloromethane to 5% methanol in dichloromethane).

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow start Reaction Mixture (Product + Unreacted Linker) product_type What is the nature of your product? start->product_type large_biomolecule Large Biomolecule (>10 kDa) product_type->large_biomolecule  Large small_molecule Small Molecule product_type->small_molecule Small   dialysis Dialysis / Ultrafiltration large_biomolecule->dialysis lle Liquid-Liquid Extraction (Aqueous Base Wash) small_molecule->lle check_purity1 Check Purity (e.g., TLC, LC-MS) dialysis->check_purity1 check_purity2 Check Purity (e.g., TLC, LC-MS) lle->check_purity2 column_chrom Column Chromatography (Silica, RP, or IEX) check_purity1->column_chrom Needs Further Purification pure_product Pure Product check_purity1->pure_product Sufficiently Pure column_chrom->pure_product check_purity2->column_chrom Needs Further Purification check_purity2->pure_product Sufficiently Pure end End pure_product->end

References

"Carboxy-PEG4-phosphonic acid ethyl ester" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling "Carboxy-PEG4-phosphonic acid ethyl ester".

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a carboxylic acid group on one end and a phosphonic acid ethyl ester on the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and surface modification. The carboxylic acid can be activated to react with primary amines on biomolecules like proteins or peptides, while the phosphonic acid group has a strong affinity for binding to metal oxide surfaces, making it ideal for functionalizing nanoparticles or biosensors.[1] The PEG spacer enhances water solubility and provides flexibility.[2][3][4][5][6]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C in a dry, sealed container to prevent degradation.[7]

Q3: In what solvents is this compound likely to be soluble?

Q4: Is this compound stable in aqueous solutions?

Caution should be exercised when using aqueous solutions, as phosphonate (B1237965) esters can be susceptible to hydrolysis under both acidic and basic conditions.[8][9][10] It is advisable to prepare aqueous solutions fresh and consider the pH of the buffer to minimize potential degradation of the ethyl ester group. For applications where the phosphonic acid is desired, controlled hydrolysis might be a necessary step.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during experiments with this compound.

Problem 1: The compound is not dissolving in my aqueous buffer.

  • Possible Cause 1: pH of the buffer. The carboxylic acid group on the molecule has a pKa (typically around 4-5). At pH values below its pKa, the carboxylic acid will be protonated and less soluble in water.

    • Solution: Increase the pH of your buffer. For many carboxylic acids, solubility significantly increases at a pH above 7.[11] Try adjusting the pH of your buffer to 7.2-8.5. Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), as these can compete with your intended reaction.

  • Possible Cause 2: Insufficient mixing or time. The dissolution of PEGylated compounds can sometimes be slow.

    • Solution: Ensure vigorous mixing, such as vortexing or sonication, to aid dissolution. Allow sufficient time for the compound to dissolve completely. Gentle warming may also be beneficial, but monitor for any signs of degradation.

Problem 2: The compound appears to be degrading in my solution.

  • Possible Cause: Hydrolysis of the ethyl ester. Phosphonate esters can hydrolyze to the corresponding phosphonic acid, especially in strongly acidic or basic aqueous solutions.[8][9][10]

    • Solution: Prepare aqueous solutions fresh before use. If possible, perform reactions in a pH range that minimizes hydrolysis (near neutral pH). If your experiment is sensitive to the presence of the hydrolyzed phosphonic acid, consider preparing a stock solution in an anhydrous organic solvent like DMF or DMSO and adding it to your aqueous reaction mixture at the last minute.

Problem 3: I'm observing an oily film or aggregation in my reaction mixture.

  • Possible Cause: "Salting out" or aggregation. High concentrations of salts in your buffer can sometimes reduce the solubility of PEGylated compounds.

    • Solution: Try reducing the salt concentration of your buffer if your experimental conditions allow. Alternatively, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution can help prevent aggregation.

Data Presentation

Table 1: Predicted Solubility of this compound

Solvent CategorySolvent ExamplePredicted SolubilityNotes
Polar Aprotic DMF, DMSOHighRecommended for preparing stock solutions.
Chlorinated Dichloromethane (B109758) (DCM)ModerateMay be a suitable solvent for reactions.
Alcohols Ethanol, MethanolModerateSolubility may vary.
Aqueous Buffers PBS (pH 7.4)pH-dependentSolubility increases with pH.
Non-polar Hexane, TolueneLowNot recommended for dissolution.

Disclaimer: This data is predictive and based on the chemical structure of the molecule. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Objective: To prepare a concentrated stock solution of this compound for later use.

  • Materials:

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (B87167) (DMSO)

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a clean, dry vial.

    • Add the calculated volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming can be used if necessary.

    • Store the stock solution at -20°C.

Protocol 2: Systematic Solubility Testing

  • Objective: To determine the optimal solvent and concentration for a specific application.

  • Materials:

    • This compound

    • A selection of test solvents (e.g., water, PBS at pH 5.5, 7.4, and 8.5, DMF, DMSO, ethanol)

    • Small, sealable vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh a small, equal amount of this compound into several vials (e.g., 1 mg per vial).

    • To each vial, add a small, measured volume of a different test solvent (e.g., 100 µL).

    • Seal the vials and vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If not fully dissolved, sonicate for 5 minutes and inspect again.

    • If the compound has dissolved, add another measured volume of the solvent to determine if a higher concentration can be achieved.

    • Record your observations in a table to compare the solubility across different solvents.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound issue_type What is the solvent? start->issue_type aqueous_issue Aqueous Buffer issue_type->aqueous_issue Aqueous organic_issue Organic Solvent issue_type->organic_issue Organic aqueous_ph Check pH of buffer aqueous_issue->aqueous_ph try_other_organic Solution: Try a more polar solvent (e.g., DMF, DMSO). Consider sonication or gentle warming. organic_issue->try_other_organic ph_low pH < 7 aqueous_ph->ph_low Low ph_ok pH >= 7 aqueous_ph->ph_ok Neutral/Basic increase_ph Solution: Increase buffer pH to >7.5 ph_low->increase_ph check_degradation Observe for degradation (e.g., precipitate, change in activity) ph_ok->check_degradation degradation_yes Degradation observed check_degradation->degradation_yes Yes degradation_no No degradation check_degradation->degradation_no No use_organic_stock Solution: Use fresh solution. Prepare stock in anhydrous DMF/DMSO and add to buffer just before use. degradation_yes->use_organic_stock solubility_ok Solubility should be improved. If not, consider aggregation. degradation_no->solubility_ok

Caption: Troubleshooting workflow for solubility issues.

G Factors Affecting Solubility cluster_factors Key Factors compound Carboxy-PEG4-phosphonic acid ethyl ester solubility Solubility compound->solubility is affected by ph pH of Solution solubility->ph solvent Solvent Polarity solubility->solvent stability Chemical Stability solubility->stability ph_effect Higher pH increases solubility of carboxylic acid ph->ph_effect solvent_effect Polar solvents (DMF, DMSO) are generally better solvent->solvent_effect stability_effect Ester hydrolysis can occur at extreme pH values stability->stability_effect

Caption: Factors affecting solubility of the compound.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG4 Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the use of polyethylene (B3416737) glycol (PEG) 4 spacers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4] Its primary function is to enable the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][][6] The length of the linker is a critical parameter because it dictates the spatial arrangement of the target protein and the E3 ligase within this complex.[7]

  • If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][6]

  • If the linker is too long, it may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[2][6]

Therefore, optimizing the linker length is essential for achieving potent and efficient degradation of the target protein.[7]

Q2: Why are PEG linkers, and specifically PEG4, commonly used in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties:[][8][9]

  • Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often-hydrophobic PROTAC molecules.[4][8][9][10]

  • Biocompatibility: PEGs are well-known for their biocompatibility and are widely used in drug delivery.

  • Tunable Length: The length of a PEG linker can be precisely controlled by adding or removing ethylene (B1197577) glycol units, allowing for systematic optimization of the linker length.[8][9]

  • Flexibility: The flexible nature of PEG linkers can allow the PROTAC to adopt multiple conformations, which can be beneficial for the formation of a stable ternary complex.[][12]

PEG4 is a commonly used starting point for optimization because its length is often within the optimal range for many target protein and E3 ligase pairs.[] It provides a good balance of flexibility and length to facilitate ternary complex formation without being excessively long.[]

Q3: How does the choice of E3 ligase (e.g., CRBN or VHL) influence the optimal PEG4 linker length?

A3: The optimal linker length is highly dependent on the specific combination of the target protein and the E3 ligase being recruited.[1][] Cereblon (CRBN) and Von Hippel-Lindau (VHL) are two of the most commonly used E3 ligases in PROTAC design, and they have different structural requirements for ternary complex formation.[14][15]

The optimal linker length for a CRBN-based PROTAC may not be optimal for a VHL-based PROTAC targeting the same protein.[14] This is due to differences in the binding pockets of the E3 ligases and the overall topology of the resulting ternary complexes. Therefore, the linker length, including the use of a PEG4 spacer, must be empirically optimized for each specific target protein-E3 ligase pair.[1]

Q4: What is the "hook effect" and how does the PEG4 linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at very high concentrations of the PROTAC.[16] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[16] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[16] A well-designed linker, such as an optimized PEG4 linker, can promote positive cooperativity in the formation of the ternary complex, which can help to mitigate the hook effect.[16]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG4 linker shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length The PEG4 linker may be too short or too long for your specific target and E3 ligase. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify the optimal length.[16]
Poor Cell Permeability The hydrophilicity of the PEG linker might be hindering its ability to cross the cell membrane.[10][17] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. You can also assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[17]
Inefficient Ternary Complex Formation The PEG4 linker may not be facilitating the necessary protein-protein interactions for a stable ternary complex. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.[16][18][]
Incorrect Attachment Point The linker may be attached to a position on the target protein ligand or the E3 ligase ligand that is not conducive to ternary complex formation.[2] Re-evaluate the structure of your ligands and consider alternative attachment points that are more solvent-exposed.
E3 Ligase Not Expressed The E3 ligase you are targeting (e.g., CRBN or VHL) may not be expressed at sufficient levels in your chosen cell line. Confirm the expression of the E3 ligase using Western blotting or qPCR.

Issue 2: I am observing significant off-target effects with my PEG4-containing PROTAC.

Possible Cause Suggested Solution
Non-specific Binding The linker itself might be contributing to non-specific binding to other proteins. While PEG is generally considered inert, its properties can influence the overall behavior of the PROTAC.
Suboptimal Ternary Complex Conformation The conformation of the ternary complex induced by the PEG4 linker may be exposing surfaces on the target protein or E3 ligase that lead to the ubiquitination of off-target proteins.
Inherent Activity of the E3 Ligase Ligand Some E3 ligase ligands, like thalidomide (B1683933) and its analogs for CRBN, have inherent off-target effects.[20] The linker can modulate these effects.[20] Consider using a different E3 ligase or modifying the E3 ligase ligand.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the impact of linker length on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC Linker Length (atoms) DC50 (µM) Reference
ERα Degrader 19140[1]
ERα Degrader 212>100[]
ERα Degrader 31626[1][]

DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein.

Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTAC E3 Ligase Linker Composition DC50 (nM) Dmax (%) Reference
Analog 1VHLPEG3~100~70[6]
MZ1VHLPEG4-based~25>90[6]
Analog 2VHLPEG5~100~80[6]

Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 6, 12, or 24 hours).[16]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The next day, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation Analysis

This protocol outlines the use of SPR to characterize the formation and stability of the ternary complex.[18][21]

  • Immobilization: Immobilize either the E3 ligase or the target protein onto a sensor chip. For example, a His-tagged E3 ligase can be captured on a Ni-NTA sensor chip.[21]

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC for each individual protein, inject a series of concentrations of the PROTAC over the immobilized protein and measure the binding response.

  • Ternary Complex Formation Assay: To assess ternary complex formation, inject a mixture of the PROTAC and the second protein partner (the one not immobilized on the chip) over the sensor surface. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.

  • Kinetic Analysis: By analyzing the association and dissociation phases of the sensorgrams, you can determine the kinetic parameters (kon and koff) and the dissociation constant (KD) for the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - PEG4 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub E1, E2, Ub Ubiquitin Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Troubleshooting_Workflow Start Low or No Degradation with PEG4 PROTAC Check_Linker_Length Synthesize & Test Varying PEG Lengths (PEG2, 3, 5, 6) Start->Check_Linker_Length Check_Permeability Assess Cell Permeability (e.g., PAMPA) Check_Linker_Length->Check_Permeability No Improvement Optimize_Linker Optimized Linker Found Check_Linker_Length->Optimize_Linker Improvement Check_Ternary_Complex Evaluate Ternary Complex Formation (SPR, ITC, NanoBRET) Check_Permeability->Check_Ternary_Complex Permeable Redesign_PROTAC Redesign PROTAC (Linker Type, Attachment Point) Check_Permeability->Redesign_PROTAC Not Permeable Check_E3_Expression Confirm E3 Ligase Expression (Western Blot, qPCR) Check_Ternary_Complex->Check_E3_Expression No/Weak Complex Check_Ternary_Complex->Optimize_Linker Stable Complex Check_E3_Expression->Redesign_PROTAC Low/No Expression Check_E3_Expression->Redesign_PROTAC Sufficient Expression (Consider other issues)

References

Technical Support Center: Overcoming Steric Hindrance with PEG4 Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing steric hindrance using PEG4 spacers. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions regarding the application of PEG4 spacers in bioconjugation, immunoassays, and PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does a PEG4 spacer help overcome it?

A1: Steric hindrance is a phenomenon where the size and shape of molecules prevent or slow down a chemical reaction. In bioconjugation, this can occur when a large biomolecule, like an antibody, blocks the reactive site of another molecule, preventing efficient binding or conjugation.

A PEG4 (polyethylene glycol) spacer is a flexible, hydrophilic linker arm that creates physical distance between the two molecules being conjugated.[1][2] This long, flexible connection helps to reduce the steric hindrance that can be caused by the ligation process.[1] By increasing the distance between the conjugated molecules, the PEG4 spacer improves the accessibility of binding sites, leading to more efficient reactions.[2][3]

StericHindrance cluster_0 Without PEG4 Spacer (Steric Hindrance) cluster_1 With PEG4 Spacer (Hindrance Overcome) Molecule_A Molecule A Reactive Site Molecule_B {Large Biomolecule B | Binding Site} Molecule_A:port->Molecule_B:port      Steric Clash Molecule_C Molecule C Reactive Site Spacer PEG4 Spacer Molecule_C:port->Spacer Molecule_D {Large Biomolecule D | Binding Site} Spacer->Molecule_D:port

Diagram illustrating how a PEG4 spacer mitigates steric hindrance.

Q2: What are the main advantages of using a PEG4 spacer?

A2: The primary advantages of incorporating a PEG4 spacer include:

  • Reduced Steric Hindrance: As discussed, it provides a flexible connection that increases the distance between conjugated molecules.[1]

  • Increased Hydrophilicity and Solubility: The polyethylene (B3416737) glycol chain is hydrophilic, which helps to increase the water solubility of the labeled molecule and the final conjugate.[2][4][5] This can prevent aggregation, especially when working with antibodies or other proteins.[2][6]

  • Improved Reaction Efficiency: By overcoming steric hindrance, PEG4 spacers can lead to a higher degree of labeling and more efficient conjugation reactions.[1]

  • Biocompatibility: PEG is a non-toxic and non-immunogenic material, making it suitable for in vivo applications.[2]

Q3: In what applications are PEG4 spacers commonly used?

A3: PEG4 spacers are versatile and used in a wide range of applications, including:

  • Protein and Antibody Labeling: For attaching biotin, fluorophores, or other tags for detection and purification.[2][7]

  • PROTAC Development: As a flexible linker to connect a target protein binder and an E3 ligase ligand, which is crucial for the efficacy of the PROTAC.[5][8][9]

  • Drug Delivery and Development: To improve the solubility and pharmacokinetic properties of drug candidates.[3][10]

  • Immunoassays: To distance immobilized antibodies from a surface, which can improve antigen capture efficiency.[11]

  • Surface Modification: For attaching biomolecules to surfaces for various analytical and diagnostic purposes.[1]

Troubleshooting Guide

Problem 1: Low Degree of Labeling (DOL) or Low Conjugation Efficiency

Possible Cause Troubleshooting Step
Inactive Reagent The reactive group (e.g., NHS or PFP ester) may have hydrolyzed. Prepare the stock solution of the PEG4-containing reagent immediately before use in an anhydrous solvent like DMSO or DMF.[4][12] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[6][12]
Suboptimal Molar Ratio An insufficient molar excess of the PEG4 reagent was used. Increase the molar ratio of the reagent to the protein. It is recommended to perform test reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition for your specific protein.[4][12]
Incorrect Buffer Composition The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the intended reaction.[4][6] Ensure the protein is in an amine-free buffer such as PBS or HEPES.[4]
Low Reactant Concentration Dilute protein solutions can lead to slower reaction kinetics. If possible, concentrate the protein to a higher concentration (e.g., > 2 mg/mL).[12][13]
Suboptimal pH The pH of the reaction buffer can affect the reactivity of the functional groups. For NHS or PFP esters, a pH range of 7.2-8.5 is generally recommended.[12]

Problem 2: Protein Precipitation or Aggregation During/After Conjugation

Possible Cause Troubleshooting Step
High Concentration of Organic Solvent The organic solvent (DMSO or DMF) used to dissolve the PEG4 reagent can destabilize the protein. Keep the final volume of the organic solvent in the reaction mixture below 5-10%.[3][12]
Over-PEGylation A large excess of the PEG reagent can lead to the modification of too many sites on the protein, which can cause aggregation.[12] Reduce the molar ratio of the PEG reagent to the protein.
High Protein Concentration Some proteins are inherently prone to aggregation at high concentrations. Perform the conjugation reaction at a lower protein concentration.[12]
Inherent Properties of the Conjugated Molecule In applications like Antibody-Drug Conjugates (ADCs), a high drug-to-antibody ratio (DAR) or a highly hydrophobic payload can decrease the solubility of the final conjugate.[3] Aim for a lower DAR if solubility is an issue.[3]

Problem 3: Difficulty in Purifying the Final Conjugate

Possible Cause Troubleshooting Step
Large Excess of Unreacted Reagent A high molar excess of the PEG4 reagent was used in the reaction. Optimize the molar ratio to use the minimum amount of reagent necessary to achieve the desired degree of labeling.[12]
Inefficient Purification Method The chosen purification method may not be suitable for separating the conjugate from the excess reagent. Use an appropriate purification method such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis to efficiently remove the excess reagent.[3][4][12]
Presence of Aggregates Aggregates formed during the reaction can co-elute with the desired conjugate. Perform a final SEC step to remove any aggregates.[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an Amine-Reactive PEG4 Reagent (e.g., H-Tz-PEG4-PFP)

This protocol describes a general procedure for labeling a protein with a tetrazine handle via its primary amines.[4]

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.0)[4]

  • PEG4 reagent with an amine-reactive group (e.g., H-Tz-PEG4-PFP)[4]

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Purification tools (e.g., SEC column or dialysis cassette)[4]

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4]

  • Prepare the Reagent Stock Solution: Immediately before use, dissolve the PEG4 reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[4]

  • Labeling Reaction: a. Add the desired molar excess of the PEG4 reagent stock solution to the protein solution. For initial experiments, a 10-fold molar excess is recommended.[4] b. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[4]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming the excess reactive ester.[4]

  • Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer.[4]

  • Characterization (Optional): a. Determine the degree of labeling (DOL) using UV-Vis absorbance measurements or mass spectrometry.[4]

Recommended Reaction Parameters for Amine-Reactive PEG4 Labeling

ParameterRecommended RangeRationale
Reagent:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein.[4]
Reaction Buffer PBS or HEPES, pH 7.2-8.0Avoid amine-containing buffers like Tris.[4]
Reaction Time 1-4 hours at RT, or overnight at 4°CLonger incubation at lower temperatures can improve selectivity.[4]
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation risk.[12]
Organic Solvent (Co-solvent) < 10% (v/v)High concentrations of DMSO or DMF can cause protein precipitation.[12]

Visualizations

BioconjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and Reagent (Optimize Molar Ratio) p_prep->mix r_prep Prepare PEG4 Reagent Stock Solution (Fresh) r_prep->mix incubate Incubate (e.g., 1-4h at RT) mix->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Characterize (DOL, Purity) purify->analyze

A general experimental workflow for bioconjugation using a PEG4 spacer.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_proteins Cellular Proteins cluster_complex Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC POI Ligand PEG4 Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:poi->POI Binds E3 E3 Ubiquitin Ligase PROTAC:e3->E3 Recruits Complex POI-PROTAC-E3 Ternary Complex POI->Complex E3->Complex Ub Ubiquitination Complex->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Leads to

Mechanism of action for a PROTAC utilizing a PEG4 linker.

References

"Carboxy-PEG4-phosphonic acid ethyl ester" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Carboxy-PEG4-phosphonic acid ethyl ester, along with troubleshooting guides and frequently asked questions (FAQs) for its application in experimental settings.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Storage Conditions:

For optimal stability, this compound should be stored at -20°C in a dry and dark environment.[1] It is recommended to keep the compound in a tightly sealed container to prevent moisture absorption.

ParameterRecommended Condition
Temperature -20°C
Atmosphere Dry
Light Protected from light
Container Tightly sealed

Handling Guidelines:

  • Work Environment: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in conjugation reactions and other applications.

dot

Troubleshooting_Workflow cluster_start cluster_conjugation Conjugation Issues cluster_stability Compound Stability cluster_protac PROTAC-Specific Issues cluster_solutions_conjugation cluster_solutions_stability cluster_solutions_protac start Problem Encountered low_yield Low or No Conjugation Yield start->low_yield side_reactions Side Reactions or Impurities start->side_reactions degradation Suspected Compound Degradation start->degradation no_degradation No Target Protein Degradation start->no_degradation solution_yield Optimize Reaction Conditions (pH, reagents, time) low_yield->solution_yield solution_buffer Use Amine-Free Buffers (e.g., PBS, MES) low_yield->solution_buffer solution_activation Check Activation Step (EDC/NHS efficiency) low_yield->solution_activation side_reactions->solution_yield solution_purification Optimize Purification Method (e.g., HPLC, SEC) side_reactions->solution_purification solution_storage Verify Storage Conditions (-20°C, dry, dark) degradation->solution_storage solution_hydrolysis Minimize Aqueous Exposure and Control pH degradation->solution_hydrolysis solution_new_aliquot Use a Fresh Aliquot of the Compound degradation->solution_new_aliquot solution_linker_length Vary Linker Length and Composition no_degradation->solution_linker_length solution_ternary_complex Assess Ternary Complex Formation no_degradation->solution_ternary_complex

Caption: Troubleshooting workflow for experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For aqueous reactions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.

Q2: I am observing low conjugation efficiency when coupling the carboxylic acid of this linker to a primary amine on my protein. What could be the issue?

A2: Low conjugation efficiency can be due to several factors:

  • Hydrolysis of Activated Ester: If you are using a coupling agent like EDC/NHS to activate the carboxylic acid, the resulting NHS-ester is susceptible to hydrolysis in aqueous solutions. Ensure that the conjugation to the amine is performed promptly after activation.[2]

  • Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH (7.2-8.0).[2]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid. Use amine-free buffers like PBS or MES.[2]

  • Suboptimal Reagent Concentration: The molar ratio of the linker to your target molecule and the coupling reagents (EDC/NHS) may need to be optimized. A 10-20 fold molar excess of the activated linker to the protein is a common starting point for protein conjugations.[2]

Q3: I suspect that my this compound has degraded. What are the likely degradation pathways?

A3: The primary degradation pathways for this molecule are likely:

  • Hydrolysis of the Ethyl Ester: The phosphonic acid ethyl ester can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding phosphonic acid. The rate of hydrolysis is influenced by pH and temperature.

  • Oxidation of the PEG Chain: While generally stable, the polyethylene (B3416737) glycol (PEG) backbone can be susceptible to oxidative degradation under certain conditions.

To minimize degradation, always store the compound as recommended (-20°C, dry, and protected from light) and handle it with care to avoid introducing contaminants.

Q4: When using this linker to synthesize a PROTAC, I do not observe any degradation of my target protein. What are some potential linker-related issues?

A4: In the context of PROTACs, the linker plays a critical role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3] If you are not observing target degradation, consider the following:

  • Linker Length and Flexibility: The PEG4 linker may be too short or too long for your specific target and E3 ligase pair, leading to steric hindrance or an unfavorable orientation for ubiquitination. It may be necessary to screen a library of linkers with different lengths and compositions.[3]

  • Linker Attachment Points: The points of attachment of the linker to the target protein binder and the E3 ligase ligand are crucial for the geometry of the ternary complex. Altering the attachment points can significantly impact PROTAC efficacy.

  • Physicochemical Properties: The overall physicochemical properties of the final PROTAC, which are influenced by the linker, may result in poor cell permeability or low solubility, preventing it from reaching its intracellular target. The PEG linker is generally included to improve solubility.[4]

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry. This is a common step in the synthesis of bioconjugates or more complex molecules like PROTACs.

Protocol: EDC/NHS Coupling of this compound to a Primary Amine

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EDC_NHS_Coupling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification and Analysis prep_linker Dissolve Carboxy-PEG4- phosphonic acid ethyl ester in anhydrous DMF/DMSO activation Activation: Add EDC and NHS to linker solution. Incubate for 15-30 min at RT. prep_linker->activation prep_reagents Prepare fresh solutions of EDC and NHS in Activation Buffer (MES, pH 6.0) prep_reagents->activation prep_target Dissolve amine-containing target molecule in Coupling Buffer (PBS, pH 7.2-8.0) conjugation Conjugation: Add activated linker to target molecule solution. Incubate for 2-4 hours at RT or overnight at 4°C. prep_target->conjugation activation->conjugation quenching Quenching (Optional): Add hydroxylamine (B1172632) or Tris to quench unreacted NHS esters. conjugation->quenching purification Purify the conjugate using appropriate chromatography (e.g., HPLC, SEC) conjugation->purification quenching->purification analysis Analyze the final product (e.g., LC-MS, NMR) purification->analysis

Caption: Workflow for EDC/NHS coupling of this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or an appropriate anhydrous solvent immediately before use. EDC is moisture-sensitive and hydrolyzes in water.[2]

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the dissolved this compound with EDC and NHS/Sulfo-NHS. A typical starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).[2]

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • The molar ratio of the activated linker to the target molecule will need to be optimized. For proteins, a 10-20 fold molar excess of the linker is a common starting point.[2]

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted NHS esters, add the Quenching Buffer and incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by a suitable purification method. For proteins, this can be dialysis or size-exclusion chromatography. For small molecules, reverse-phase HPLC is often used.

  • Analysis:

    • Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight and purity, and NMR for structural verification if applicable.

Note: This is a general protocol and may require optimization for your specific application, including reagent concentrations, reaction times, and pH.

References

Technical Support Center: Characterizing Labeling with Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using "Carboxy-PEG4-phosphonic acid ethyl ester" for bioconjugation and surface modification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for reacting the carboxy-terminus of "this compound" (after NHS ester activation) with primary amines on my protein/peptide?

The optimal pH range for the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines is typically between 7.2 and 8.5.[1] At a lower pH, the primary amine groups on your biomolecule will be protonated, rendering them less nucleophilic and reducing the reaction efficiency.[1][2] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which competes with the desired amidation reaction and can significantly lower your labeling yield.[1][2] For many proteins and peptides, a pH of 8.3-8.5 is a good starting point for the reaction.[2]

Q2: My labeling efficiency is low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent issue that can stem from several factors related to reaction conditions, the reagent itself, or the target biomolecule.

Troubleshooting Low Labeling Efficiency:

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter.[1] Amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are recommended.[1] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for the NHS ester.[2][3]
NHS Ester Hydrolysis Prepare the activated "this compound" solution immediately before use. If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.[4] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[1]
Low Reagent Concentration Increase the molar excess of the activated "this compound" to your target molecule. A common starting point is a 5-10 fold molar excess.[4]
Inaccessible Amine Groups The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered or buried within the protein's structure.[1] If structural data is available, assess the accessibility of amine groups. Denaturing the protein, if permissible for your application, can expose more reactive sites.
Reagent Quality Ensure your "this compound" and activating reagents (e.g., EDC, NHS) are of high quality and have been stored properly to prevent degradation.

Q3: How can I confirm the successful attachment of the phosphonic acid group to an oxide surface?

Several surface-sensitive analytical techniques can be employed to confirm the formation of a phosphonate (B1237965) self-assembled monolayer (SAM).

Analytical Technique Expected Outcome for Successful Labeling
X-ray Photoelectron Spectroscopy (XPS) Appearance of a Phosphorus (P 2p or P 2s) peak in the XPS spectrum of the surface.[5][6] The high-resolution carbon (C 1s) spectrum can show a peak corresponding to the PEG chain.
Contact Angle Measurement A significant change in the water contact angle of the surface is expected upon SAM formation. The hydrophilic PEG chain should lead to a decrease in the contact angle compared to a bare hydrophobic surface.
Atomic Force Microscopy (AFM) AFM can be used to assess the surface morphology and thickness of the monolayer. A smooth, uniform layer is indicative of a well-formed SAM.[7][8]

Q4: The phosphonate monolayer appears unstable in aqueous solutions. How can this be addressed?

The stability of phosphonate monolayers on oxide surfaces can be influenced by the substrate type and the experimental conditions.

Troubleshooting Monolayer Instability:

Potential Cause Recommended Solution
Substrate Incompatibility The stability of phosphonate SAMs can vary on different oxide surfaces. For instance, they have shown high stability on amorphous aluminum oxide.[9] Ensure the chosen substrate is suitable for forming stable phosphonate bonds.
Incomplete Monolayer Formation Incomplete or poorly ordered monolayers can be less stable. Optimize the deposition conditions, such as the concentration of the phosphonic acid solution and the incubation time.[10]
pH of the Aqueous Environment The pH of the aqueous solution can affect the stability of the phosphonate-surface bond. Evaluate the stability of your monolayer across a range of relevant pH values.

Experimental Protocols & Methodologies

Protocol 1: Activation of "this compound" and Labeling of a Protein

This protocol describes the two-step process of first activating the carboxylic acid group of "this compound" to form an NHS ester, followed by the conjugation to a protein.

Materials:

  • "this compound"

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Activation of "this compound":

    • Dissolve "this compound", NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO. A typical concentration would be 10-100 mM.

    • Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHS ester.

  • Protein Labeling:

    • Prepare the protein solution in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

    • Add the activated "this compound" solution to the protein solution. The molar excess of the linker to the protein can be varied (e.g., 5:1, 10:1, 20:1) to optimize the degree of labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Characterization of Phosphonate Monolayer Formation on an Oxide Surface using XPS

This protocol provides a general workflow for analyzing a surface modified with "this compound" using X-ray Photoelectron Spectroscopy (XPS).

Procedure:

  • Sample Preparation:

    • Prepare a clean oxide substrate (e.g., silicon wafer with a native oxide layer, aluminum oxide).

    • Immerse the substrate in a dilute solution of "this compound" in an appropriate solvent (e.g., ethanol, THF) for a defined period (e.g., 12-24 hours).

    • Rinse the substrate thoroughly with the solvent to remove any non-covalently bound molecules and dry under a stream of inert gas (e.g., nitrogen).

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey scan to identify the elements present on the surface. Look for the emergence of P 2p or P 2s peaks, which indicates the presence of the phosphonic acid group.[5]

    • Acquire high-resolution spectra for the C 1s, O 1s, P 2p (or P 2s), and the substrate-specific peaks (e.g., Si 2p, Al 2p).

    • The C 1s spectrum can be deconvoluted to identify different carbon environments, such as the C-C/C-H of the PEG chain and any adventitious carbon.

    • The P 2p (or P 2s) peak confirms the presence of the phosphonate headgroup on the surface.[6]

Data Presentation

Table 1: Illustrative Degree of Labeling (DoL) vs. Molar Excess of Activated Linker

The following table provides an example of how the degree of labeling on a model protein (e.g., BSA) might vary with the molar excess of activated "this compound". Actual results will depend on the specific protein and reaction conditions.

Molar Excess of Activated LinkerAverage Degree of Labeling (DoL)
5:11-2
10:13-5
20:16-8
Table 2: Example XPS Atomic Concentration Data for a Modified Silicon Wafer

This table shows hypothetical XPS data for a silicon wafer before and after modification with "this compound".

ElementAtomic Concentration (%) - Unmodified Si WaferAtomic Concentration (%) - Modified Si Wafer
O 1s3540
C 1s15 (adventitious)30
Si 2p5025
P 2p05

Visualizations

experimental_workflow cluster_activation Activation Step cluster_labeling Labeling Step cluster_purification Purification cluster_characterization Characterization A Carboxy-PEG4-phosphonic acid ethyl ester C Activated NHS Ester A->C DMF/DMSO B EDC/NHS B->C E Labeled Molecule C->E pH 7.2-8.5 D Target Molecule (Protein/Peptide) D->E F Purified Labeled Molecule E->F SEC or Dialysis G Degree of Labeling (e.g., Spectroscopy) F->G

Caption: Workflow for labeling a target molecule with "this compound".

surface_modification_workflow cluster_preparation Surface Preparation cluster_deposition Monolayer Deposition cluster_analysis Surface Analysis S1 Clean Oxide Substrate S2 Immerse in Phosphonic Acid Solution S1->S2 S3 Rinse and Dry S2->S3 S4 Modified Surface S3->S4 S5 XPS, Contact Angle, AFM S4->S5

Caption: Workflow for surface modification and characterization using "this compound".

troubleshooting_logic Start Low Labeling Efficiency Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Reagent Is reagent fresh and properly stored? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Concentration Are concentrations sufficient? Check_Reagent->Check_Concentration Yes New_Reagent Use fresh reagent and anhydrous solvent Check_Reagent->New_Reagent No Check_Accessibility Are amine groups accessible? Check_Concentration->Check_Accessibility Yes Increase_Conc Increase molar excess of linker Check_Concentration->Increase_Conc No Consider_Denaturation Consider partial denaturation Check_Accessibility->Consider_Denaturation No Success Improved Efficiency Check_Accessibility->Success Yes Adjust_pH->Check_Reagent New_Reagent->Check_Concentration Increase_Conc->Check_Accessibility Consider_Denaturation->Success

Caption: Troubleshooting logic for addressing low labeling efficiency.

References

Technical Support Center: Preventing Non-Specific Binding of "Carboxy-PEG4-phosphonic acid ethyl ester" Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Carboxy-PEG4-phosphonic acid ethyl ester" conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" is a heterobifunctional linker molecule. It features a carboxylic acid group on one end, a phosphonic acid ethyl ester group on the other, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer in between. The carboxylic acid is commonly used for conjugation to amine-containing biomolecules (like proteins or peptides) via amide bond formation. The phosphonic acid group has a strong affinity for metal oxide surfaces (e.g., titanium dioxide, iron oxide), making it ideal for immobilizing conjugates onto nanoparticles, biosensors, or implants. It is frequently used in bioconjugation, drug delivery systems, diagnostic assays, and materials science.

Q2: What is non-specific binding (NSB) and why is it a problem for my "this compound" conjugates?

A2: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. For your conjugates, this can manifest in several ways: your PEGylated biomolecule might stick to surfaces of your assay plate, or the phosphonic acid end might bind to unintended metal oxide-like surfaces. This leads to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of your experimental results.

Q3: What are the main causes of non-specific binding with these conjugates?

A3: The primary drivers of NSB for these conjugates are:

  • Hydrophobic and Electrostatic Interactions: The biomolecule part of your conjugate can have hydrophobic patches or charged regions that interact non-specifically with surfaces.

  • Phosphonic Acid Affinity: The phosphonic acid group has a very high affinity for metal and metal oxide surfaces. If your experimental setup contains such materials (e.g., certain microplates, nanoparticles, or metal instruments), the phosphonic acid end of the conjugate can bind non-specifically.

  • Inadequate Blocking: If the surfaces in your experiment are not sufficiently coated with a blocking agent, your conjugate can bind to the unoccupied sites.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can influence the charge of your conjugate and the surfaces, promoting or inhibiting non-specific electrostatic interactions.

Q4: How does the PEG4 linker in "this compound" affect non-specific binding?

A4: The PEG4 linker is hydrophilic and flexible. It creates a hydration layer around the conjugated molecule, which generally helps to reduce non-specific hydrophobic interactions and protein adsorption, a phenomenon known as the "stealth" effect. However, the short length of the PEG4 linker might not be sufficient to completely prevent NSB, especially if the conjugated biomolecule is large or has strong hydrophobic regions. In some cases, longer PEG chains may be required for more effective shielding.

Troubleshooting Guides

Issue: High background signal in an immunoassay (e.g., ELISA)

Q: I'm using a protein conjugated with "this compound" in an ELISA, and I'm observing a high background signal across my plate. What could be the cause and how can I fix it?

A: High background in an ELISA is a classic sign of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue:

  • Inadequate Blocking:

    • Have you optimized your blocking buffer? The choice and concentration of the blocking agent are critical. While Bovine Serum Albumin (BSA) is common, casein is often more effective at preventing NSB.[1][2][3] Non-fat dry milk is a cost-effective alternative.

    • Action: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or switch to a different one like casein.[3] You can also try commercially available blocking buffers. Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).

  • Suboptimal Washing Steps:

    • Are your washing steps stringent enough? Insufficient washing will not remove all the unbound and non-specifically bound conjugates.

    • Action: Increase the number of wash cycles (from 3 to 5). Increase the volume of wash buffer and the soaking time for each wash. Adding a non-ionic detergent like Tween 20 (0.05% v/v) to your wash buffer is highly recommended to disrupt non-specific interactions.

  • Antibody/Conjugate Concentration Too High:

    • Have you titrated your conjugate? Using too high a concentration of your conjugate will increase the likelihood of NSB.

    • Action: Perform a titration experiment to determine the optimal concentration of your conjugate that gives a good specific signal without a high background.

  • Cross-Reactivity or Contamination:

    • Could your detection antibody be binding non-specifically?

    • Action: Run a control experiment where you add the detection antibody to wells that do not contain the analyte to check for non-specific binding. Ensure your buffers are not contaminated.

Issue: Non-specific binding to metal or metal oxide surfaces

Q: My "this compound" conjugate is binding to surfaces I don't intend it to, such as the walls of my microcentrifuge tubes or specific components of my biosensor. What can I do?

A: This is likely due to the high affinity of the phosphonic acid group for metal oxides. Here’s how to address this:

  • Surface Passivation:

    • Can you pre-treat the surfaces? Before introducing your conjugate, you need to passivate any exposed metal oxide surfaces.

    • Action: Pre-incubate the surfaces with a solution of a non-interfering phosphonic acid, such as a simple alkylphosphonic acid, to block the binding sites. Alternatively, coating the surface with a dense layer of a blocking protein like BSA or casein can also be effective. For some applications, using polymer-coated labware (e.g., siliconized tubes) can prevent surface interactions.

  • Competitive Inhibition:

    • Can you add a competitor to your solution?

    • Action: In some cases, adding a low concentration of a free, non-conjugated phosphonic acid-containing molecule to your experimental buffer can act as a competitive inhibitor, reducing the non-specific binding of your conjugate to surfaces. This should be done carefully to avoid interfering with the intended specific binding.

  • Buffer Optimization:

    • Have you considered the pH of your buffer? The binding of phosphonic acids to metal oxides can be pH-dependent.

    • Action: Experiment with different pH values for your buffers. In some cases, a more acidic or basic pH can reduce the strength of the phosphonate-surface interaction, although this must be compatible with the stability and activity of your biomolecule.

Data Presentation

Table 1: Comparison of Blocking Agent Effectiveness in ELISA

This table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding in ELISA. The effectiveness can vary depending on the specific assay components and conditions.

Blocking AgentTypical ConcentrationRelative EffectivenessKey Considerations
Bovine Serum Albumin (BSA)1-5% (w/v)GoodA widely used standard. Effectiveness can be batch-dependent.
Casein0.5-2% (w/v)ExcellentOften superior to BSA due to a heterogeneous mixture of smaller proteins that can pack more densely on a surface.[2][3]
Non-fat Dry Milk1-5% (w/v)Very GoodA cost-effective alternative to purified proteins. May contain endogenous biotin, which can interfere with avidin/streptavidin systems.[4]
Fish Gelatin0.1-1% (w/v)GoodRemains liquid at 4°C. Less cross-reactivity with mammalian antibodies compared to BSA or casein.[1]
Polyethylene Glycol (PEG)0.5-2% (w/v)GoodCan be effective, particularly for reducing hydrophobic interactions.
Commercial Blocking BuffersVariesExcellentOften proprietary formulations containing a mixture of blocking agents and stabilizers for optimal performance.

Table 2: Binding Affinity of Phosphonic Acids to Metal Oxide Surfaces

The phosphonic acid moiety of your conjugate has a strong affinity for various metal oxide surfaces. This table provides a qualitative comparison of binding strengths. Preventing NSB on these surfaces requires effective passivation.

Metal Oxide SurfaceRelative Binding Affinity of Phosphonic AcidCommon Experimental Materials Containing these Oxides
Titanium Dioxide (TiO₂)Very HighImplants, nanoparticles, some biosensors, white pigment in some plastics.
Iron Oxide (Fe₂O₃, Fe₃O₄)HighMagnetic nanoparticles, rust on steel surfaces.
Zirconium Dioxide (ZrO₂)HighDental and orthopedic implants, some chromatography supports.
Aluminum Oxide (Al₂O₃)HighSome microplate coatings, chromatography supports, aluminum labware.
Silicon Dioxide (SiO₂)ModerateGlass slides, silicon wafers, some chromatography supports.

Experimental Protocols

Protocol 1: General Bioconjugation of an Amine-Containing Protein to "this compound"

This protocol describes the two-step activation of the carboxylic acid group of the linker using EDC/NHS chemistry, followed by conjugation to a protein.

Materials:

  • "this compound"

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein with available amine groups (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Activation of the Linker: a. Dissolve "this compound" in anhydrous DMSO to a concentration of 10-50 mM. b. In a separate tube, prepare a fresh solution of EDC and NHS in the Activation Buffer at a concentration of 100 mM each. c. Add a 1.5-fold molar excess of both EDC and NHS to the linker solution. d. Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to the Protein: a. Adjust the pH of the protein solution to 7.2-8.0 using a suitable buffer (e.g., PBS). b. Add the activated NHS-ester linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point is a 10- to 20-fold molar excess of the linker. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the conjugate from excess linker and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: a. Characterize the resulting conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Protocol 2: Surface Passivation Against Non-Specific Binding of Phosphonate-Containing Conjugates

This protocol provides a method for blocking metal oxide surfaces to prevent non-specific binding of your "this compound" conjugate.

Materials:

  • Surface to be passivated (e.g., metal oxide nanoparticles, TiO₂-coated plate)

  • Blocking Buffer: 1% (w/v) Casein in PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% (v/v) Tween 20 (PBST)

  • Alternative Blocking Agent: 10 mM solution of a short-chain alkylphosphonic acid (e.g., hexylphosphonic acid) in ethanol (B145695).

Procedure using a Protein-based Blocker:

  • Preparation of Blocking Solution: Prepare a fresh solution of 1% casein in PBS. Ensure it is fully dissolved.

  • Incubation: Immerse or fill the surface to be blocked with the casein solution. Ensure the entire surface is in contact with the solution.

  • Blocking: Incubate for at least 2 hours at room temperature or overnight at 4°C. For more robust blocking, the longer incubation is recommended.

  • Washing: Decant the blocking solution and wash the surface thoroughly with Wash Buffer (PBST) three to five times to remove any loosely bound casein.

  • Drying (if necessary): Depending on the application, the surface can be used immediately or dried under a stream of nitrogen. The surface is now ready for your experiment.

Procedure using a Competitive Phosphonic Acid Blocker:

  • Preparation of Blocking Solution: Prepare a 10 mM solution of a short-chain alkylphosphonic acid in ethanol.

  • Incubation: Immerse the metal oxide surface in the phosphonic acid solution for 1-2 hours at room temperature.

  • Washing: Remove the surface from the solution and wash thoroughly with ethanol to remove any unbound phosphonic acid, followed by a wash with deionized water.

  • Drying: Dry the surface completely under a stream of nitrogen. The surface is now passivated against the binding of your phosphonate-PEG conjugate.

Mandatory Visualizations

Bioconjugation_Workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker Carboxy-PEG4-phosphonic acid ethyl ester Activation Activate Carboxyl Group (EDC/NHS Chemistry) Linker->Activation 1. Activate Protein Amine-containing Biomolecule (e.g., Antibody) Conjugation Amide Bond Formation Protein->Conjugation Activation->Conjugation 2. Mix with Protein Quenching Quench Reaction (e.g., with Tris) Conjugation->Quenching 3. Stop Reaction Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification 4. Purify Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis 5. Analyze

Caption: Workflow for bioconjugation using "this compound".

NSB_Troubleshooting Start High Non-Specific Binding Detected Check_Blocking Is your blocking step optimized? Start->Check_Blocking Check_Washing Are your washing steps sufficient? Check_Blocking->Check_Washing No Optimize_Blocking Action: Increase blocker concentration, change blocker (e.g., to casein), or increase incubation time. Check_Blocking->Optimize_Blocking Yes Check_Concentration Is the conjugate concentration too high? Check_Washing->Check_Concentration No Optimize_Washing Action: Increase number of washes, add Tween 20 to wash buffer. Check_Washing->Optimize_Washing Yes Check_Surface Are you using metal/metal oxide surfaces? Check_Concentration->Check_Surface No Optimize_Concentration Action: Titrate conjugate to find the optimal concentration. Check_Concentration->Optimize_Concentration Yes Passivate_Surface Action: Passivate surface with a non-interfering phosphonic acid or a protein blocker. Check_Surface->Passivate_Surface Yes Resolved NSB Resolved Check_Surface->Resolved No Optimize_Blocking->Resolved Optimize_Washing->Resolved Optimize_Concentration->Resolved Passivate_Surface->Resolved

Caption: Troubleshooting flowchart for non-specific binding (NSB) issues.

NSB_Mechanisms cluster_interactions Types of Non-Specific Binding cluster_solutions Mitigation Strategies Conjugate Carboxy-PEG4-phosphonic acid ethyl ester Conjugate Hydrophobic Hydrophobic Interactions (with plastic surfaces, other proteins) Conjugate->Hydrophobic Biomolecule moiety Electrostatic Electrostatic Interactions (with charged surfaces) Conjugate->Electrostatic Charged residues Phosphonate Phosphonate Adsorption (to metal oxide surfaces) Conjugate->Phosphonate Phosphonic acid moiety Blocking_Agents Blocking Agents (BSA, Casein) Hydrophobic->Blocking_Agents Detergents Detergents (Tween 20) Hydrophobic->Detergents Electrostatic->Blocking_Agents Buffer_Control Buffer Control (pH, Ionic Strength) Electrostatic->Buffer_Control Passivation Surface Passivation Phosphonate->Passivation

Caption: Mechanisms of non-specific binding and corresponding mitigation strategies.

References

Technical Support Center: Troubleshooting the PROTAC Hook Effect with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). It provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the "hook effect," with a specific focus on the role of polyethylene (B3416737) glycol (PEG) linkers in mitigating this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.

Q2: What is the underlying cause of the PROTAC hook effect?

A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q3: What are the consequences of the hook effect for my research?

Q4: At what concentration range does the hook effect typically occur?

A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e

Validation & Comparative

A Researcher's Guide to Functionalized PEG4 Linkers: NHS-Esters vs. Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular linkers, polyethylene (B3416737) glycol (PEG) chains are prized for their hydrophilicity, biocompatibility, and flexible nature. However, the true utility of a PEG linker is dictated by its terminal functional groups. This guide provides a detailed comparison between two distinct classes of PEG4 linkers: N-hydroxysuccinimide (NHS) esters and phosphonic acids. While both are used to tether molecules, their targets and applications are fundamentally different. This guide will clarify these differences, providing researchers with the data and protocols needed to select the appropriate linker for their specific experimental goals.

NHS-ester PEG4 linkers are primarily employed in bioconjugation, targeting primary amines on biomolecules like proteins and antibodies to form stable amide bonds. In contrast, phosphonic acid-terminated PEG linkers are the tool of choice for surface chemistry, demonstrating a high affinity for binding to various metal oxide surfaces, such as those on nanoparticles and medical implants.

Part 1: NHS-Ester PEG4 Linkers for Bioconjugation

NHS-ester functionalized PEG linkers are activated for facile reaction with nucleophilic primary amines found on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules. This reaction, which proceeds optimally at a slightly alkaline pH (7.2-8.5), results in the formation of a highly stable amide bond and the release of the NHS leaving group. This chemistry is a cornerstone of modern bioconjugation, used in applications ranging from fluorescent labeling of antibodies to the construction of antibody-drug conjugates (ADCs).

Performance Data

The efficiency and stability of the resulting conjugate are critical performance indicators for NHS-ester linkers. The data below, compiled from various bioconjugation experiments, summarizes typical performance characteristics.

ParameterTypical ValueConditions / Notes
Conjugation Efficiency 70-95%Reaction at pH 8.0-8.5 for 1-2 hours at room temperature.
Target Specificity High for Primary AminesPrimarily reacts with ε-amino groups of lysines and the N-terminus.
Hydrolytic Half-life (NHS-ester) ~4-5 hoursAt pH 7, 25°C. Half-life decreases significantly as pH increases.
Amide Bond Stability Highly StableStable under a wide range of physiological and experimental conditions.
Solubility High in Aqueous BuffersThe PEG4 spacer enhances the water solubility of the linker and conjugate.
Key Experimental Protocol: Antibody Labeling

This protocol describes a general procedure for labeling an antibody with a molecule functionalized with an NHS-ester PEG4 linker.

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS).

  • Amine-free buffer (e.g., PBS, pH 8.0-8.5). Buffers containing primary amines like Tris will compete with the reaction and must be avoided.

  • NHS-ester PEG4-functionalized molecule (e.g., a fluorescent dye) dissolved in a dry, water-miscible solvent like DMSO or DMF.

  • Desalting column for purification.

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines, exchange it into an amine-free buffer (e.g., PBS, pH 8.0) using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of the NHS-ester PEG4 reagent in anhydrous DMSO.

  • Molar Ratio Calculation: Determine the desired molar excess of the NHS-ester reagent to the antibody. A common starting point is a 10- to 20-fold molar excess.

  • Conjugation Reaction: Add the calculated volume of the NHS-ester reagent stock solution to the antibody solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a photosensitive reagent.

  • Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for NHS-ester based conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-PEG4 (Stable Amide Bond) Protein->Amide_Bond pH 8.0-8.5 NHS_Linker NHS-Ester PEG4 Linker NHS_Linker->Amide_Bond NHS_Leaving_Group NHS (Leaving Group) NHS_Linker->NHS_Leaving_Group

Figure 1. Reaction of an NHS-ester with a primary amine.

Antibody_Labeling_Workflow start Start: Antibody Solution buffer_exchange 1. Buffer Exchange (into Amine-Free Buffer, pH 8.0) start->buffer_exchange add_reagent 2. Add NHS-Ester PEG4 Reagent (in DMSO) buffer_exchange->add_reagent incubate 3. Incubate (1-2 hours, Room Temp) add_reagent->incubate purify 4. Purify (Desalting Column) incubate->purify characterize 5. Characterize (e.g., UV-Vis for DOL) purify->characterize end End: Purified Labeled Antibody characterize->end

Figure 2. Experimental workflow for antibody labeling.

Part 2: Carboxy-PEG-Phosphonic Acid Linkers for Surface Modification

Phosphonic acids are powerful binding agents for a wide range of metal oxide surfaces, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and indium tin oxide (ITO). The phosphonic acid group can form strong, multidentate coordinate bonds with the metal atoms on the oxide surface, creating a dense and stable self-assembled monolayer (SAM). A Carboxy-PEG4-phosphonic acid linker combines this robust surface anchoring with a hydrophilic PEG spacer, which enhances the aqueous stability and reduces non-specific binding of biomolecules to the surface. The terminal carboxyl group provides a convenient handle for subsequent chemical modifications, such as coupling to proteins via EDC/NHS chemistry.

Note: The user's query mentioned "Carboxy-PEG4-phosphonic acid ethyl ester." The ethyl ester is a protected form of the phosphonic acid. It is typically hydrolyzed in situ or prior to use to reveal the active phosphonic acid moiety required for surface binding.

Performance Data

The key performance metrics for phosphonic acid linkers relate to their binding affinity and the stability of the resulting surface coating.

ParameterTypical ValueConditions / Notes
Binding Affinity High (K_d in low µM to nM range)Forms strong coordinate bonds with metal oxide surfaces.
Monolayer Stability HighStable in aqueous buffers over a wide pH range (4-10).
Surface Coverage Forms dense, well-ordered SAMsThe PEG spacer helps prevent aggregation of nanoparticles.
Reaction Time 12-24 hoursFor robust SAM formation on planar surfaces or nanoparticles.
Versatility Binds to TiO₂, Fe₃O₄, ITO, Al₂O₃, etc.Effective on a wide range of technologically relevant metal oxides.
Key Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles

This protocol provides a method for coating superparamagnetic iron oxide nanoparticles (SPIONs) with a Carboxy-PEG4-phosphonic acid linker.

Materials:

  • SPIONs suspended in an appropriate solvent (e.g., water or ethanol).

  • Carboxy-PEG4-phosphonic acid linker.

  • Ethanol (B145695) or a suitable organic solvent.

  • Ultrasonic bath.

Procedure:

  • Nanoparticle Preparation: Disperse a known quantity of SPIONs in ethanol to a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a uniform suspension.

  • Linker Solution Preparation: Dissolve the Carboxy-PEG4-phosphonic acid linker in ethanol to a concentration of 10 mM.

  • Coating Reaction: Add the linker solution to the nanoparticle suspension. A typical ratio is a significant molar excess of the linker relative to the estimated surface area of the nanoparticles.

  • Incubation: Incubate the mixture for 12-24 hours at room temperature on a shaker or rotator to ensure continuous mixing. This allows for the formation of a stable, self-assembled monolayer.

  • Washing and Purification:

    • Pellet the coated nanoparticles using a strong magnet.

    • Carefully remove the supernatant containing the excess, unbound linker.

    • Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly.

    • Repeat this washing step three times to ensure all unbound linker is removed.

  • Final Dispersion: After the final wash, resuspend the purified, coated nanoparticles in the desired buffer (e.g., water or PBS) for storage or further functionalization via the terminal carboxyl group.

Visualizing the Mechanism and Logic

The diagrams below show the binding of the phosphonic acid to a surface and a decision guide for linker selection.

Phosphonic_Acid_Binding cluster_reactants Reactants cluster_product Product Surface Metal Oxide Surface (e.g., TiO₂) SAM Stable Self-Assembled Monolayer (SAM) on Surface Surface->SAM Coordinate Bonding PA_Linker HOOC-PEG4-PO(OH)₂ (Phosphonic Acid Linker) PA_Linker->SAM

Figure 3. Binding of a phosphonic acid linker to a metal oxide surface.

Linker_Decision_Tree start What is your substrate? biomolecule Biomolecule (Protein, Antibody, Peptide) start->biomolecule surface Inorganic Surface start->surface amine_check Does it have primary amines? biomolecule->amine_check oxide_check Is it a metal oxide (TiO₂, Fe₃O₄, etc.)? surface->oxide_check nhs_linker Use NHS-Ester PEG4 Linker amine_check->nhs_linker Yes other_chem Consider other chemistries amine_check->other_chem No pa_linker Use Phosphonic Acid PEG4 Linker oxide_check->pa_linker Yes oxide_check->other_chem No

Figure 4. Decision guide for selecting the appropriate PEG4 linker.

A Comparative Guide to Bioconjugation: Carboxy-PEG4-phosphonic acid ethyl ester vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical strategy is paramount to the success of creating stable and functional biomolecular conjugates for therapeutics, diagnostics, and research. This guide provides a detailed comparison between the well-established maleimide (B117702) chemistry and the more specialized Carboxy-PEG4-phosphonic acid ethyl ester linker. We will delve into their mechanisms of action, reaction specificity, stability of the resulting conjugates, and provide experimental protocols to assist researchers in selecting the optimal approach for their application.

At a Glance: Key Differences

FeatureThis compoundMaleimide Chemistry
Reactive Towards Primary amines (via carboxyl group); Potential for reaction at the phosphonate (B1237965) esterThiol groups (cysteine residues)
Bond Formed Amide bond; Phosphonate ester linkageThioether bond
Reaction pH Amide coupling: 4.5-7.5; Phosphonate: Varies6.5-7.5
Linkage Stability Amide: Very stable; Phosphonate ester: Susceptible to hydrolysisThioether: Generally stable, but can undergo retro-Michael reaction
Specificity Amine-reactive end is not site-specific; Phosphonate end reactivity is less definedHighly specific for thiol groups

In-Depth Comparison

This compound: A Heterobifunctional Linker

This compound is a bifunctional molecule featuring a carboxylic acid at one end and a phosphonic acid ethyl ester at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for a two-step conjugation process.

The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[3] The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1]

The phosphonic acid ethyl ester end offers a different reactivity profile. While specific bioconjugation protocols for this moiety are not widely documented, phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[4] This characteristic could be exploited for controlled cleavage or further modification. The phosphonate group itself can act as a stable mimic of phosphate (B84403) and is used in drug design for this purpose.[5]

Maleimide Chemistry: The Gold Standard for Thiol Conjugation

Maleimide chemistry is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in targeting thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins.[6] The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[7]

This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5] Outside of this range, reactivity with other nucleophiles like amines can occur, and the maleimide group itself is prone to hydrolysis at higher pH.[7] The resulting thioether linkage is generally stable, although it can be subject to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated molecule.[8]

Experimental Data Summary

ParameterMaleimide ChemistrySource
Reaction Efficiency High, often >90%[7]
Reaction Time Typically 1-4 hours at room temperature[7]
Optimal pH 6.5 - 7.5[5]
Linkage Stability Generally stable, but susceptible to thiol exchange[8]
Specificity High for sulfhydryl groups[6]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound (Amine Reaction)

This protocol outlines the conjugation to a primary amine-containing biomolecule via the carboxylic acid end of the linker.

Materials:

  • Protein with accessible primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Linker Activation: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a 10-20 fold molar excess of each relative to the protein.

  • Conjugation: Add the activated linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis.

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the labeling of a thiol-containing protein with a maleimide-activated molecule.

Materials:

  • Thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-activated molecule

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Anhydrous DMF or DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, amine-free buffer at 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated molecule in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted maleimide.

Signaling Pathways and Experimental Workflows

Logical Workflow for Bioconjugation Strategy Selection

G start Define Conjugation Goal target_residue Identify Target Residue(s) (e.g., Cys, Lys) start->target_residue cys_available Cysteine Available? target_residue->cys_available lys_available Lysine Available? cys_available->lys_available No maleimide Use Maleimide Chemistry cys_available->maleimide Yes carboxy_peg Use Carboxy-terminated Linker (e.g., this compound) lys_available->carboxy_peg Yes other_chem Consider Alternative Chemistries lys_available->other_chem No end Proceed with Conjugation maleimide->end carboxy_peg->end other_chem->end G start Start: Antibody reduction Antibody Reduction (e.g., with TCEP) to expose thiols start->reduction conjugation Conjugation Reaction (pH 6.5-7.5) reduction->conjugation maleimide_drug Maleimide-activated Drug maleimide_drug->conjugation purification Purification (e.g., SEC, HIC) to remove excess drug conjugation->purification characterization Characterization (e.g., UV-Vis, MS) to determine DAR purification->characterization end Final ADC characterization->end

References

Phosphonic vs. Carboxylic Acids: A Comparative Guide to Surface Attachment Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of anchoring group is critical for the stable immobilization of molecules on various surfaces, particularly metal oxides. This guide provides an objective comparison of the surface attachment stability of phosphonic and carboxylic acids, supported by experimental data, to inform the selection of the most appropriate surface chemistry for your application.

The stability of the bond between a molecule and a substrate is paramount in fields ranging from drug delivery and bio-imaging to catalysis and molecular electronics. Carboxylic and phosphonic acids are two of the most common functional groups used to anchor organic molecules to metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides. While both can effectively bind to these surfaces, their attachment stability under various conditions can differ significantly. Generally, phosphonic acids form more robust and stable linkages to metal oxide surfaces compared to carboxylic acids.[1][2][3] This enhanced stability is attributed to their ability to form multiple covalent bonds and their higher resistance to hydrolysis.

Quantitative Comparison of Stability

The superior stability of phosphonic acids can be quantified through various experimental and theoretical parameters, including binding energies, adsorption constants, and thermal and hydrolytic stability.

Binding and Adsorption Energy

Theoretical calculations consistently show that phosphonic acids have a higher binding energy to metal oxide surfaces than carboxylic acids.[4][5] This indicates a stronger and more thermodynamically favorable interaction. For instance, density functional theory (DFT) calculations for the binding of these acids on the anatase (101) surface of TiO₂ reveal a significant difference in their adsorption energies.

Functional GroupSubstrateCalculated Binding/Adsorption EnergyMethod
Phosphonic AcidTiO₂ (Anatase 101)~1.8 eV (~174 kJ/mol)DFT
Carboxylic AcidTiO₂ (Anatase 101)~1.2 eV (~116 kJ/mol)DFT
Phosphonic AcidTiO₂ (Anatase 101)47.1 kcal/mol (~197 kJ/mol)HF-DFT
Formic Acid (Carboxylic)TiO₂ (Anatase 101)< 30 kcal/mol (< 126 kJ/mol)HF-DFT

Table 1: Comparison of calculated binding and adsorption energies for phosphonic and carboxylic acids on a TiO₂ surface.[4][5][6]

Thermal Stability

Phosphonic acid-based self-assembled monolayers (SAMs) generally exhibit higher thermal stability than their carboxylic acid counterparts. The P-O-metal bond is robust and can withstand higher temperatures before the monolayer begins to degrade.

Anchoring GroupSubstrateOnset of Thermal Desorption/Decomposition
Butylphosphonic Acid (BPA) SAMSi350 °C
Alkylphosphonic Acid SAMsAl₂O₃Stable up to 400-500 °C
Carboxylic Acid SAMsMetal OxidesGenerally lower, with decomposition often starting between 200 and 350°C

Table 2: Comparison of the thermal stability of phosphonic and carboxylic acid self-assembled monolayers (SAMs).

Hydrolytic Stability

In aqueous environments, the stability of the surface attachment is crucial, especially for biomedical applications. Phosphonic acids typically offer superior hydrolytic stability over a broader pH range compared to carboxylic acids. Carboxylic acids are known to desorb more readily, particularly in neutral to basic aqueous solutions.

Anchoring GroupConditionObservation
Phosphonic AcidAqueous solution (acidic to neutral)Generally stable attachment.
Carboxylic AcidAqueous solution (neutral to basic)Prone to desorption.
Phosphonate-modified surfacePhysiological pH (7.5)Stable with minimal loss of bound molecules.
Carboxylate-modified surfaceAlkaline conditionsReadily leached from the metal oxide surface.

Table 3: Comparison of the hydrolytic stability of phosphonic and carboxylic acid attachments.

Binding Mechanisms

The enhanced stability of phosphonic acids can be attributed to their ability to form multidentate binding configurations with the metal oxide surface. While carboxylic acids can bind in monodentate or bidentate fashions, phosphonic acids can additionally form tridentate linkages, creating a more stable, chelate-like structure.

cluster_0 Carboxylic Acid Binding cluster_1 Phosphonic Acid Binding Carboxylic_Acid R-COOH Monodentate_C Monodentate Carboxylic_Acid->Monodentate_C Forms one bond Bidentate_C Bidentate Carboxylic_Acid->Bidentate_C Forms two bonds Surface Metal Oxide Surface Monodentate_C->Surface Bidentate_C->Surface Phosphonic_Acid R-PO(OH)₂ Monodentate_P Monodentate Phosphonic_Acid->Monodentate_P Forms one bond Bidentate_P Bidentate Phosphonic_Acid->Bidentate_P Forms two bonds Tridentate_P Tridentate Phosphonic_Acid->Tridentate_P Forms three bonds Monodentate_P->Surface Bidentate_P->Surface Tridentate_P->Surface

Binding modes of carboxylic and phosphonic acids.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Self-Assembled Monolayer (SAM) Formation by Liquid Phase Deposition
  • Substrate Preparation: The metal oxide substrates (e.g., Ti-6Al-4V, Al₂O₃-coated silicon wafers) are sequentially cleaned by ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. The substrates are then dried under a stream of nitrogen and treated with UV-ozone for 20 minutes to remove any remaining organic contaminants and to generate a hydroxylated surface.

  • Solution Preparation: Solutions of the desired phosphonic or carboxylic acid are prepared in a suitable solvent (e.g., ethanol, isopropanol, or toluene) at a typical concentration of 1-10 mM.

  • Immersion: The cleaned substrates are immersed in the acid solution for a period ranging from a few hours to 24 hours at room temperature or slightly elevated temperatures to facilitate the self-assembly process.

  • Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried with nitrogen.

Surface Characterization and Stability Assessment

A general workflow for comparing the stability of the two types of acid monolayers is outlined below.

Start Substrate Cleaning SAM_Formation SAM Formation (Phosphonic vs. Carboxylic) Start->SAM_Formation Initial_Characterization Initial Characterization (XPS, FTIR, Contact Angle) SAM_Formation->Initial_Characterization Stability_Testing Stability Testing Thermal_Test Thermal Annealing Stability_Testing->Thermal_Test Thermal Hydrolytic_Test Aqueous Immersion Stability_Testing->Hydrolytic_Test Hydrolytic Final_Characterization Final Characterization (XPS, FTIR, Contact Angle) Thermal_Test->Final_Characterization Hydrolytic_Test->Final_Characterization Comparison Compare Data and Assess Stability Final_Characterization->Comparison Initial_characterization Initial_characterization Initial_characterization->Stability_Testing

Experimental workflow for stability comparison.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and the chemical state of the elements, confirming the successful attachment of the monolayer.

  • Protocol: XPS measurements are performed in an ultra-high vacuum system using a monochromatic Al Kα X-ray source. Survey scans are first acquired to identify the elements present on the surface. High-resolution scans of the C 1s, O 1s, P 2p (for phosphonic acids), and the substrate metal peaks are then recorded. The binding energies are calibrated using the adventitious C 1s peak at 284.8 eV. The formation of P-O-metal or C-O-metal bonds can be confirmed by the appearance of characteristic peaks.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the vibrational modes of the molecules in the monolayer, which can be used to infer their binding geometry.

  • Protocol: Reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR)-FTIR is used. Spectra are collected before and after monolayer formation. The disappearance of the P-OH or C-OH stretching bands and the appearance of bands corresponding to P-O-metal or C-O-metal bonds confirm covalent attachment.

Contact Angle Goniometry: The measurement of the water contact angle provides information about the hydrophobicity and ordering of the monolayer. Changes in the contact angle after stability tests indicate desorption or degradation of the monolayer.

  • Protocol: Static water contact angles are measured using the sessile drop method with a goniometer. A small droplet of deionized water is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured. Measurements are typically taken at multiple locations on the surface to ensure reproducibility.

Hydrolytic Stability Test:

  • Protocol: The functionalized substrates are immersed in aqueous solutions of varying pH (e.g., acidic, neutral, and basic buffers) or in physiological buffers like phosphate-buffered saline (PBS) at a constant temperature (e.g., 37°C). At specific time points (e.g., 1 day, 7 days, 30 days), the samples are removed, rinsed with deionized water, dried, and re-analyzed by XPS and contact angle goniometry to quantify the extent of monolayer desorption.

Conclusion

For applications requiring long-term stability, especially in aqueous environments or at elevated temperatures, phosphonic acids offer a significant advantage over carboxylic acids as anchoring groups for metal oxide surfaces. The formation of more stable, multidentate binding interfaces leads to enhanced thermal and hydrolytic stability. While carboxylic acids can be suitable for certain applications, particularly in non-polar environments or where reversible binding is desired, phosphonic acids provide a more robust and durable surface functionalization. Researchers and drug development professionals should consider these differences in stability when designing and fabricating functionalized materials and devices.

References

A Comparative Guide to Bioconjugation Linkers: Evaluating Alternatives to Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the successful development of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of alternatives to Carboxy-PEG4-phosphonic acid ethyl ester, a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer, a reactive carboxylic acid, and a phosphonate (B1237965) anchoring group. We will delve into the performance of established and emerging linker technologies, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The core structure of this compound offers the benefits of PEGylation, including enhanced solubility and reduced immunogenicity, while the terminal functional groups allow for covalent attachment to biomolecules and surfaces. The carboxylic acid can be activated to react with primary amines on proteins, and the phosphonate group can form stable bonds with metal oxides or act as a calcium-chelating moiety.

However, the landscape of bioconjugation is continually evolving, with novel linkers addressing the limitations of traditional approaches. This guide will compare this compound with three key alternative strategies:

  • Carboxy-PEG-NHS Ester Linkers: A widely used alternative where the carboxylic acid is pre-activated as an N-hydroxysuccinimide (NHS) ester for direct reaction with amines.

  • Polysarcosine (PSar) Linkers: An emerging class of "stealth" polymers positioned as a biodegradable and potentially less immunogenic alternative to PEG.

  • Advanced Linker Technologies: Including phosphonamidate and "click chemistry" linkers, which offer enhanced stability and bioorthogonal reactivity for more controlled and efficient conjugation.

Performance Comparison of Bioconjugation Linkers

The choice of a linker significantly impacts the performance of a bioconjugate. The following tables summarize key quantitative and qualitative data comparing Carboxy-PEG-phosphonic acid/ester linkers with their alternatives.

Table 1: Comparison of Reaction Efficiency and Conditions

Linker TypeReactive Group(s)Target Functional GroupReaction pHReaction TimeReported YieldKey Considerations
Carboxy-PEG-phosphonic acid ethyl ester Carboxylic Acid, Phosphonic Acid Ethyl EsterPrimary Amines (after activation)Activation: 4.5-6.0; Conjugation: 7.0-8.52 hours to overnightVariable, dependent on activation efficiencyRequires in-situ activation (e.g., with EDC/NHS), which can introduce side reactions.[1]
Carboxy-PEG-NHS Ester NHS EsterPrimary Amines7.0-9.030 minutes to 2 hoursHigh (often >75%)Pre-activated for a simpler, one-step reaction, but the NHS ester is moisture-sensitive and prone to hydrolysis.[1]
Polysarcosine (PSar) Linkers Various (e.g., NHS ester, Maleimide)Amines, Thiols, etc.Dependent on reactive groupDependent on reactive groupHighOffers an alternative polymer backbone with potentially reduced immunogenicity.[2][3]
Phosphonamidate Linkers EthynylphosphonamidateCysteine ThiolsNeutralRapidHighForms highly stable conjugates with improved in vivo performance reported for ADCs.[4][5]
Click Chemistry Linkers (SPAAC) Azide (B81097), Strained Alkyne (e.g., DBCO)Alkyne, AzidePhysiological (e.g., 7.4)1 to 12 hoursHighBioorthogonal reaction allows for highly specific conjugation in complex biological media without a catalyst.[6][7][8]

Table 2: Comparison of Stability and In Vivo Performance

Linker TypeLinkage StabilityImmunogenicityBiodegradabilityKey In Vivo Performance Aspects
Carboxy-PEG-phosphonic acid ethyl ester Amide bond is stable. Phosphonate can provide strong surface anchoring.PEG can elicit anti-PEG antibodies, leading to accelerated clearance.PEG is not biodegradable.Phosphonate moiety can target bone or chelate metal ions.[9]
Carboxy-PEG-NHS Ester Stable amide bond.Same as other PEG linkers.Not biodegradable.Widely used, with a large body of literature on in vivo behavior.
Polysarcosine (PSar) Linkers Dependent on the specific linkage chemistry used.Generally considered less immunogenic than PEG.[2]Biodegradable to natural amino acids.Studies have shown improved tumor accumulation and reduced antibody response compared to PEG conjugates.[2]
Phosphonamidate Linkers Reported to be more stable in plasma than traditional maleimide-based linkers.[4][5]Not extensively studied, but the linker itself is a small molecule.Dependent on the overall linker structure.Enhanced stability can lead to improved therapeutic index and reduced off-target toxicity in ADCs.[10]
Click Chemistry Linkers (SPAAC) The resulting triazole linkage is highly stable.The linker itself is generally considered non-immunogenic.Dependent on the spacer component (e.g., PEG).Bioorthogonality allows for in vivo conjugation applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Protein Conjugation using a Carboxy-PEG Linker with EDC/NHS Activation

This two-step, one-pot reaction is applicable for conjugating carboxylic acid-containing linkers, such as this compound, to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Carboxy-PEG-linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • Dissolve the Carboxy-PEG-linker in an appropriate solvent (e.g., DMSO or DMF).

    • Add a molar excess of EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.0-8.5.

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the bioconjugate from excess linker and byproducts using a size-exclusion chromatography column.

  • Characterization: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, HPLC, and mass spectrometry to determine the degree of labeling and confirm purity.[11][12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of an azide-functionalized linker to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • DBCO-functionalized antibody in PBS, pH 7.4

  • Azide-PEG-linker (e.g., Azido-PEG-phosphonic acid)

  • Anhydrous DMSO

  • Size-exclusion chromatography column

Procedure:

  • Prepare Stock Solution of Azide Linker: Dissolve the Azide-PEG-linker in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized antibody to a final concentration of 1-10 mg/mL in PBS.

    • Add the azide linker stock solution to the antibody solution to achieve a final molar excess of the azide (typically 5-20 fold excess). The final concentration of DMSO should be kept below 10% to prevent protein denaturation.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[6]

  • Purification: Remove the excess, unreacted azide linker using a size-exclusion chromatography column equilibrated with PBS.[6][]

  • Characterization: Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and mass spectrometry.[11]

Visualizing Bioconjugation Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugation.

experimental_workflow cluster_activation Activation Step (for Carboxy-PEG) cluster_conjugation Conjugation cluster_purification Purification & Analysis Carboxy_Linker Carboxy-PEG-Linker Activated_Linker NHS-Ester Intermediate Carboxy_Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Protein Amine-containing Protein Activated_Linker->Protein Conjugation Reaction Conjugate Protein-Linker Conjugate Protein->Conjugate Amide Bond Formation Purification Size-Exclusion Chromatography Conjugate->Purification Analysis HPLC / MS Characterization Purification->Analysis

Caption: Experimental workflow for the two-step bioconjugation of a carboxy-terminated linker to a protein.

signaling_pathway cluster_adc Antibody-Drug Conjugate Action ADC ADC (e.g., with Phosphonamidate Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Simplified signaling pathway for an antibody-drug conjugate (ADC) leading to cancer cell death.

Conclusion

While this compound remains a viable linker for specific applications, particularly those leveraging the unique properties of the phosphonate group, the field of bioconjugation has expanded to offer a diverse toolkit of alternatives.

  • For straightforward and efficient conjugation to amines, pre-activated Carboxy-PEG-NHS esters offer a simpler, one-step protocol, though care must be taken to avoid hydrolysis.

  • To address the potential for immunogenicity and to introduce biodegradability, polysarcosine-based linkers are a compelling alternative to PEG, with studies indicating comparable or even superior in vivo performance in some contexts.[2]

  • For applications demanding the highest stability and efficacy, such as in the development of next-generation ADCs, advanced linkers like phosphonamidates and those enabling click chemistry provide enhanced stability in circulation and precise control over the conjugation process.[4][5]

The optimal choice of linker will ultimately depend on the specific requirements of the bioconjugate, including the nature of the biomolecule and payload, the desired stability profile, and the intended biological application. This guide provides a framework for researchers to make an informed decision based on a comparative analysis of the available linker technologies.

References

Comparison Guide for Validating Carboxy-PEG4-phosphonic acid ethyl ester Conjugate Activity in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a targeted nanoparticle system utilizing the "Carboxy-PEG4-phosphonic acid ethyl ester" linker. The performance of this conjugate is compared against relevant controls to validate its activity. The intended audience includes researchers, scientists, and professionals in the field of drug development.

The "this compound" is a heterobifunctional linker designed for bioconjugation.[1] Its phosphonic acid group offers strong binding to metal oxide surfaces, while the terminal carboxylic acid allows for the covalent attachment of biomolecules, such as targeting ligands, via amide bond formation.[2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides flexibility.[2]

In this guide, we evaluate a hypothetical conjugate: Doxorubicin-loaded iron oxide nanoparticles (DOX@IONP) surface-functionalized with a targeting peptide (Arg-Gly-Asp, or RGD) attached via the this compound linker. This targeted system, hereafter referred to as RGD-PEG4-P-NP , is designed to selectively deliver the chemotherapeutic agent doxorubicin (B1662922) to cancer cells overexpressing integrin receptors.

Comparative Framework

The activity of the RGD-PEG4-P-NP conjugate is assessed against three control formulations:

  • Non-Targeted Nanoparticle (mPEG-P-NP) : DOX@IONPs functionalized with a methoxy-terminated PEG-phosphonic acid linker. This control is used to demonstrate the targeting specificity conferred by the RGD peptide.

  • Nanoparticle with an Alternative Linker (RGD-azide-NP) : DOX@IONPs functionalized with the RGD peptide via a different conjugation chemistry (e.g., copper-free click chemistry). This serves as a benchmark for conjugation efficiency and linker stability.

  • Free Doxorubicin (Free DOX) : The unconjugated chemotherapeutic agent, used to evaluate the baseline cytotoxicity and the therapeutic advantage of the nanoparticle delivery system.

Experimental Workflow and Logical Relationships

The overall process for synthesizing and validating the activity of the targeted nanoparticle conjugate is outlined below. The workflow begins with the synthesis of the core components and proceeds through conjugation, characterization, and in vitro evaluation.

G cluster_0 Synthesis & Conjugation A Synthesis of Doxorubicin-Loaded Iron Oxide NP (DOX@IONP) B Surface Functionalization with Linker A->B Add Carboxy-PEG4- phosphonic acid ethyl ester C Peptide Conjugation (RGD peptide to Carboxy-PEG4) B->C EDC/NHS Coupling D Dynamic Light Scattering (DLS) - Size & Zeta Potential C->D E Transmission Electron Microscopy (TEM) - Morphology C->E F FTIR/XPS Spectroscopy - Surface Chemistry C->F G Cellular Uptake Assay (Flow Cytometry) F->G H Cytotoxicity Assay (MTT) - IC50 Determination F->H I Mechanism of Uptake (Endocytosis Inhibition) F->I

Caption: Experimental workflow for the synthesis and validation of targeted nanoparticles.

Data Presentation: Summary of Quantitative Results

The following table summarizes the hypothetical characterization and in vitro activity data for the RGD-PEG4-P-NP conjugate and control formulations.

FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Drug Loading (%)Cellular Uptake (% Positive Cells)IC50 (µg/mL Dox Eq.)
RGD-PEG4-P-NP 115 ± 5-18 ± 212.585 ± 61.5
mPEG-P-NP 112 ± 6-16 ± 312.822 ± 45.8
RGD-azide-NP 118 ± 5-17 ± 211.982 ± 71.7
Free DOX N/AN/AN/AN/A0.5

Data are presented as mean ± standard deviation.

Interpretation: The data indicate that the RGD-PEG4-P-NP formulation exhibits a particle size suitable for tumor accumulation. Its high cellular uptake in integrin-positive cells, significantly greater than the non-targeted mPEG-P-NP , validates the targeting efficacy of the RGD ligand. The resulting IC50 value is substantially lower than the non-targeted control, demonstrating enhanced cytotoxic potency due to targeted delivery. While Free DOX has a lower IC50, its systemic toxicity is a known limitation that targeted nanoparticle systems aim to mitigate.

Signaling Pathway: Integrin-Mediated Endocytosis

The RGD peptide on the nanoparticle surface binds to integrin receptors on the cancer cell membrane, triggering receptor-mediated endocytosis. This is the primary mechanism for the selective uptake of the targeted conjugate.

G NP RGD-PEG4-P-NP Receptor Integrin Receptor (αvβ3) NP->Receptor Binding Clathrin Clathrin Coat Formation Receptor->Clathrin Activation Membrane Cell Membrane Vesicle Endocytic Vesicle Clathrin->Vesicle Invagination Endosome Early Endosome Vesicle->Endosome Internalization Lysosome Late Endosome/ Lysosome Endosome->Lysosome Maturation DrugRelease DOX Release (Low pH) Lysosome->DrugRelease Acidification Target Drug Action (Nuclear DNA) DrugRelease->Target

Caption: Simplified pathway of integrin-mediated endocytosis for RGD-functionalized NPs.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Cellular Uptake Assay via Flow Cytometry

Objective: To quantify the cellular uptake of the targeted (RGD-PEG4-P-NP) versus non-targeted (mPEG-P-NP) nanoparticles.

Methodology:

  • Cell Culture: U87-MG cells (a human glioblastoma cell line known for high integrin αvβ3 expression) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 12-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the nanoparticle formulations (RGD-PEG4-P-NP or mPEG-P-NP) at a final Doxorubicin-equivalent concentration of 5 µg/mL. Cells are incubated for 4 hours.

  • Cell Harvesting: After incubation, cells are washed three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles. Cells are then detached using trypsin-EDTA.

  • Flow Cytometry Analysis: The harvested cells are resuspended in PBS and analyzed using a flow cytometer. The intrinsic fluorescence of Doxorubicin is measured (Excitation: 488 nm, Emission: ~590 nm). A minimum of 10,000 events are recorded for each sample.

  • Data Analysis: The percentage of fluorescently-positive cells and the mean fluorescence intensity are quantified using appropriate gating, with untreated cells serving as a negative control.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic effects of the nanoparticle formulations and free Doxorubicin.

Methodology:

  • Cell Seeding: U87-MG cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Serial Dilution: Stock solutions of RGD-PEG4-P-NP, mPEG-P-NP, and Free DOX are prepared. A series of dilutions are made in the culture medium to achieve a range of Doxorubicin-equivalent concentrations (e.g., 0.1 to 20 µg/mL).

  • Treatment: The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test articles. Wells with untreated cells serve as a control for 100% viability.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A crucial component of PROTAC design is the linker, which tethers the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The length of the PEG linker is not a trivial parameter; it profoundly impacts the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in reduced efficacy due to steric hindrance or inefficient ubiquitination.[3]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4] A systematic evaluation of different linker lengths is therefore a critical step in the development of a potent PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9), illustrating the impact of PEG linker length on degradation efficiency.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[3] The PROTACs utilized an ERα ligand and a von Hippel-Lindau (VHL) E3 ligase ligand.

Linker Length (Number of Atoms)DC50 (µM)Dmax (%)
9140Not Reported
1226Not Reported
1627Not Reported
19>100Not Reported
21>100Not Reported

Note: Data adapted from Cyrus et al.[5] The study reported IC50 values for cell viability which are correlated with ERα degradation.

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs targeting TBK1 have also demonstrated a strong dependence on linker length for their degradation activity.

Linker Length (Number of Atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
12-20Submicromolar>80
21396
2929276

Note: Data compiled from various sources.[2][6] A 21-atom linker showed the highest potency.

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Studies on CDK9-targeting PROTACs have further highlighted the necessity of optimizing linker length for potent degradation.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1Short PEG linker>1000Not Reported
PROTAC 2Medium PEG linker523>90
PROTAC 3Long PEG linker>1000Not Reported

Note: Illustrative data compiled from literature on CDK9 degraders.[7][8] The potency can be highly sensitive to small changes in linker length.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for comparing PROTACs with different linker lengths.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow Workflow for Comparing PROTAC Linker Lengths cluster_design PROTAC Design & Synthesis cluster_assays In Vitro & Cellular Assays cluster_data Data Analysis P1 PROTAC 1 (Short Linker) TC_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) P1->TC_Assay P2 PROTAC 2 (Medium Linker) P2->TC_Assay P3 PROTAC 3 (Long Linker) P3->TC_Assay Ub_Assay In Vitro Ubiquitination Assay TC_Assay->Ub_Assay Deg_Assay Cellular Degradation Assay (Western Blot) Ub_Assay->Deg_Assay Analysis Determine DC50 & Dmax Compare Efficacy Deg_Assay->Analysis

References

A Head-to-Head Battle for Surface Supremacy: Carboxy-PEG4-phosphonic acid ethyl ester vs. Silane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of surface modification, the choice of chemistry is paramount. The stability, biocompatibility, and functionality of a surface can dictate the success of an implant, the accuracy of a biosensor, or the efficacy of a drug delivery system. This guide provides an in-depth, data-driven comparison of two prominent surface modification strategies: Carboxy-PEG4-phosphonic acid ethyl ester and traditional silane (B1218182) chemistry.

This comparison will delve into the core mechanisms, performance metrics, and practical considerations of each approach, offering a clear guide to selecting the optimal surface modification strategy for your research and development needs.

At a Glance: Phosphonates vs. Silanes

FeatureThis compoundSilane Chemistry
Bonding Mechanism Forms highly stable, covalent-like bonds with metal oxide surfaces (e.g., titanium, aluminum, iron oxides).Forms siloxane bonds (Si-O-Substrate) with hydroxylated surfaces (e.g., glass, silica (B1680970), some metal oxides).
Monolayer Quality Tends to form well-ordered, dense self-assembled monolayers (SAMs).Can form monolayers, but prone to polymerization and multilayer formation, which can be difficult to control.
Hydrolytic Stability Excellent. The metal-oxygen-phosphorus bond is highly resistant to hydrolysis in aqueous environments.[1][2]Moderate to Poor. The Si-O-Si bond is susceptible to hydrolysis, especially in aqueous or humid conditions, leading to degradation of the coating over time.[1][2]
Biocompatibility The PEG chain offers excellent protein resistance and biocompatibility.Biocompatibility is dependent on the specific silane used. PEG-silanes can offer good biocompatibility.
Protein Adsorption The dense PEG layer effectively minimizes non-specific protein adsorption.PEG-silanes can reduce protein adsorption, but the less-ordered nature of the monolayer may lead to higher protein binding compared to dense phosphonate-PEG layers.[3][4]
Substrate Versatility Primarily for metal oxide surfaces.Broad applicability to surfaces with hydroxyl groups, including glass, silica, and various metal oxides.

Delving Deeper: A Performance Showdown

The decision between phosphonate-based and silane-based surface modification often hinges on the demand for long-term stability in physiological or aqueous environments. Here, phosphonic acid derivatives consistently demonstrate superior performance.

Unwavering Stability: The Phosphonate (B1237965) Advantage

Research directly comparing the hydrolytic stability of phosphonate and siloxane self-assembled monolayers (SAMs) on a titanium alloy (Ti-6Al-4V) revealed a stark contrast. The study found that while both chemistries could form monolayers, the siloxane films were poorly stable at a physiological pH of 7.5. In contrast, the phosphonate monolayers exhibited significantly greater hydrolytic stability, making them far more suitable for biomedical implants and devices intended for long-term contact with bodily fluids.[2]

This enhanced stability is attributed to the inherent strength and nature of the metal-oxygen-phosphorus bond, which is less prone to cleavage by water molecules compared to the silicon-oxygen-silicon bonds in silane-based coatings.

The Battle Against Biofouling: Minimizing Protein Adsorption

For many biomedical applications, preventing the non-specific adsorption of proteins is a critical goal. The presence of a polyethylene (B3416737) glycol (PEG) chain in both "this compound" and PEG-silanes serves this very purpose. The hydrophilic and flexible nature of the PEG chains creates a hydration layer that sterically hinders the approach and adsorption of proteins.

While both approaches leverage PEGylation, the underlying surface chemistry plays a crucial role in the overall effectiveness. The ability of phosphonic acids to form dense, well-ordered monolayers provides a superior foundation for the PEG layer. This high-density packing of the anti-fouling PEG chains is critical for minimizing protein adsorption.[3] In contrast, the tendency of silanes to form less-ordered, and sometimes patchy, multilayers can result in exposed substrate areas or a less effective PEG shield, potentially leading to higher levels of protein fouling.[4]

Visualizing the Pathways: From Molecule to Modified Surface

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps in surface modification with both this compound and a generic PEG-silane.

G cluster_phosphonate This compound Modification P_Start Substrate (e.g., Titanium Oxide) P_Adsorption Adsorption from Solution P_Start->P_Adsorption P_Molecule Carboxy-PEG4-phosphonic acid ethyl ester P_Molecule->P_Adsorption P_SAM Self-Assembled Monolayer Formation P_Adsorption->P_SAM P_Hydrolysis Ester Hydrolysis (Optional) P_SAM->P_Hydrolysis P_Functionalized Functionalized Surface (-COOH exposed) P_Hydrolysis->P_Functionalized Activation

This compound surface modification workflow.

G cluster_silane Silane Chemistry Modification (PEG-Silane) S_Start Substrate (e.g., Glass, Silica) S_Hydroxylation Surface Hydroxylation S_Start->S_Hydroxylation S_Condensation Condensation & Covalent Bonding S_Hydroxylation->S_Condensation S_Molecule PEG-Silane S_Hydrolysis Silane Hydrolysis (in solution) S_Molecule->S_Hydrolysis S_Hydrolysis->S_Condensation S_Functionalized Functionalized Surface (PEG exposed) S_Condensation->S_Functionalized

PEG-Silane surface modification workflow.

Experimental Corner: Protocols for Surface Modification

For researchers looking to implement these techniques, the following protocols provide a starting point. It is crucial to optimize these procedures for your specific substrate and application.

Protocol 1: Surface Modification with this compound

This protocol is a general guideline for forming a self-assembled monolayer of this compound on a metal oxide surface, such as titanium.

Materials:

  • Substrate (e.g., titanium wafer or slide)

  • This compound

  • Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)

  • Deionized water

  • Nitrogen or argon gas

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen or argon gas.

    • To ensure a fully hydroxylated and reactive surface, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution in a fume hood with appropriate personal protective equipment ).

  • Preparation of Coating Solution:

    • Prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration range is 1-5 mM.

  • Surface Modification:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution.

    • Allow the self-assembly process to occur for a period of 12-24 hours at room temperature. The container should be sealed to prevent solvent evaporation and contamination.

  • Rinsing and Curing:

    • After the incubation period, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any non-adsorbed molecules.

    • Dry the substrate again under a stream of nitrogen or argon gas.

    • To enhance the bond strength and ordering of the monolayer, a thermal annealing step can be performed. Heat the coated substrate in an oven at a temperature of 100-120°C for 1-2 hours.

  • Ester Hydrolysis (Optional):

    • If the terminal carboxylic acid group is required for subsequent bioconjugation, the ethyl ester can be hydrolyzed. This is typically achieved by immersing the modified substrate in a mild basic solution (e.g., 0.1 M NaOH) for a short period, followed by thorough rinsing with deionized water. The exact conditions (time and concentration) should be optimized to avoid damage to the monolayer.

Protocol 2: Surface Modification with PEG-Silane

This protocol outlines a general procedure for the surface modification of a hydroxylated surface, such as glass or silica, with a PEG-silane.[5][6][7][8][9]

Materials:

  • Substrate (e.g., glass slide or silicon wafer)

  • PEG-Silane (e.g., mPEG-silane)

  • Anhydrous toluene (B28343) or ethanol

  • Deionized water

  • Nitrogen or argon gas

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrate as described in Protocol 1.

    • Ensure the surface is well-hydroxylated. For glass and silica, this is often the native state. For other materials, an oxygen plasma treatment or immersion in a heated solution of hydrogen peroxide and ammonia (B1221849) (RCA-1 clean - handle with extreme caution ) can be used to generate surface hydroxyl groups.

  • Preparation of Silanization Solution:

    • Prepare a solution of the PEG-silane in the anhydrous solvent. A typical concentration is 1-2% (v/v).

    • For trialkoxysilanes, a small amount of water (e.g., 5% relative to the silane) can be added to the solution to pre-hydrolyze the silane molecules, which is a necessary step for their reaction with the surface.

  • Surface Modification:

    • Immerse the cleaned and hydroxylated substrate in the silanization solution.

    • The reaction is typically carried out for 2-4 hours at room temperature or for a shorter duration (e.g., 30-60 minutes) at an elevated temperature (e.g., 50-70°C).

  • Rinsing and Curing:

    • After the reaction, remove the substrate and rinse it extensively with the anhydrous solvent to remove any unbound silane and oligomers.

    • Dry the substrate under a stream of nitrogen or argon gas.

    • Cure the silane layer by baking the substrate in an oven at 110-120°C for at least 1 hour. This step promotes the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.

Conclusion: Making the Right Choice

The choice between this compound and silane chemistry for surface modification is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific requirements of the application.

For applications demanding exceptional long-term stability in aqueous or biological environments, such as permanent implants or robust biosensors, the superior hydrolytic stability of the phosphonate linkage makes This compound the clear frontrunner. Its ability to form well-ordered, dense monolayers further enhances its performance in preventing biofouling.

Silane chemistry , on the other hand, remains a versatile and widely used technique, particularly for glass and silica surfaces. For applications where extreme long-term stability in aqueous media is not the primary concern, or for proof-of-concept studies, the broader availability and established protocols for various silanes may be advantageous.

Ultimately, a thorough understanding of the strengths and weaknesses of each chemistry, supported by the experimental data presented, will empower researchers to make an informed decision and advance their work on a foundation of stable and reliable surface modification.

References

Phosphonate vs. Carboxylate: A Comparative Guide to Surface Binding Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug delivery, biomaterials, and nanotechnology, the choice of anchor group to functionalize a surface is critical. It dictates the stability of the functionalization, which in turn influences biocompatibility, targeting efficiency, and the overall performance of the system. Among the most common anchor groups for binding to inorganic surfaces like metal oxides and hydroxyapatite (B223615) are phosphonates and carboxylates. This guide provides an objective comparison of their binding stability, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Experimental evidence consistently demonstrates that phosphonates form a more stable and robust bond with metal oxide and hydroxyapatite surfaces compared to carboxylates , particularly in aqueous and physiological environments.[1][2] Carboxylates are generally considered weak binding anchors that are susceptible to desorption and displacement. While carboxylate binding can be enhanced through multidentate attachment, phosphonates typically offer superior stability for single-point anchoring. The choice between them, however, depends critically on the specific application, solvent environment, and pH.

Quantitative Comparison of Binding Stability

The following tables summarize quantitative data from studies comparing the binding performance of phosphonate (B1237965) and carboxylate functional groups on different substrates.

Table 1: Surface Density on Damaged Bone Tissue

This table presents data from a study where gold nanoparticles (Au NPs) functionalized with different groups were used to target damaged bone tissue, which exposes hydroxyapatite. The binding was quantified by measuring the surface density of the nanoparticles.[3][4]

Functional GroupLigand UsedTarget SurfaceMean Surface Density (NPs/mm²) on Damaged TissueKey Finding
Carboxylate L-Glutamic AcidDamaged Bone1,280Exhibited the lowest binding affinity of the groups tested.[4]
Phosphonate 2-Aminoethylphosphonic AcidDamaged Bone2,160Showed significantly higher binding density than carboxylate.[4]
Bisphosphonate AlendronateDamaged Bone4,010Demonstrated the highest binding affinity, consistent with its known high affinity for hydroxyapatite.[3][4]

Note: Bisphosphonates, which contain two phosphonate groups, are included for reference as a high-affinity standard for bone targeting.

Table 2: pH-Dependent Stability on Metal Oxide Nanocrystals

This table summarizes findings on the colloidal stability of Hafnium Oxide (HfO₂) nanocrystals functionalized with carboxylate- and phosphonate-terminated ligands across a range of pH values in an aqueous environment. Stability is indicated by the fraction of bound ligand remaining on the surface.[5][6]

Functional GrouppH Range for >75% Bound LigandpH Range for Colloidal StabilityStability in Phosphate-Buffered Saline (PBS)
Carboxylate pH 2 - 4pH 2 - 6Unstable; ligands are displaced.
Phosphonate pH 2 - 8pH 2 - 8Unstable; dynamic desorption leads to aggregation.[5][6]

These results highlight that while both groups exhibit pH-dependent binding, phosphonates maintain a high fraction of bound ligand and confer colloidal stability over a much broader and more physiologically relevant pH range compared to carboxylates.[6] However, neither provides long-term stability in high-salt buffers like PBS due to competitive binding from phosphate (B84403) ions.[7]

Logical Framework for Ligand Selection

The choice between phosphonate and carboxylate anchors is a multi-factorial decision. The following diagram illustrates the key considerations and their interplay, which is critical for professionals in drug development and biomaterial design.

G cluster_factors Decision Factors cluster_ligands Ligand Choice cluster_outcomes Performance Outcomes substrate Surface Substrate (e.g., Metal Oxide, Hydroxyapatite) phosphonate Phosphonate substrate->phosphonate carboxylate Carboxylate substrate->carboxylate environment Operating Environment (pH, Solvent, Ionic Strength) environment->phosphonate Aqueous, pH < 8 environment->carboxylate Aqueous, acidic pH (2-6) Non-polar solvents application Intended Application (e.g., Drug Delivery, Imaging, Biocatalysis) application->phosphonate Requires high stability application->carboxylate Requires dynamic/reversible binding stability Binding Stability & Durability phosphonate->stability High biocompatibility Biocompatibility & Cellular Interaction phosphonate->biocompatibility carboxylate->stability Low to Moderate carboxylate->biocompatibility performance System Performance & Efficacy stability->performance biocompatibility->performance

Caption: Decision logic for selecting phosphonate vs. carboxylate anchors.

Experimental Protocols

Detailed and reproducible experimental design is paramount for assessing surface binding. Below are methodologies for key experiments cited in the literature.

Protocol 1: Assessing pH-Dependent Binding Stability via NMR and DLS

This protocol is adapted from studies investigating the colloidal stability of functionalized metal oxide nanocrystals.[5][6]

Objective: To determine the fraction of bound ligand on a nanoparticle surface and the hydrodynamic size of the particles as a function of pH.

Materials:

  • Nanoparticles functionalized with either phosphonate- or carboxylate-terminated ligands.

  • D₂O (Deuterium Oxide) for NMR measurements.

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • pH meter and NMR spectrometer.

  • Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Sample Preparation: Disperse a known concentration of the functionalized nanoparticles in D₂O.

  • Initial NMR Spectrum: Record a ¹H NMR spectrum of the initial dispersion. The signals from the ligand will be broadened due to their attachment to the large nanoparticle.

  • pH Titration: Adjust the pH of the nanoparticle dispersion using small aliquots of 0.1 M HCl or NaOH. Start from the initial pH and move towards the desired acidic or basic values (e.g., from pH 7 down to 2 and up to 10).

  • NMR Measurement at Each pH: After each pH adjustment and a brief equilibration period, record a new ¹H NMR spectrum. As ligands desorb from the surface, sharp peaks corresponding to the free ligand in solution will appear.

  • Quantification of Bound Ligand: Integrate the sharp (free ligand) and broad (bound ligand) signals. The fraction of bound ligand is calculated as: Bound Fraction = Area_broad / (Area_broad + Area_sharp).

  • DLS Measurement: At each pH point, measure the Z-average hydrodynamic diameter of the nanoparticles using DLS. A sharp increase in size indicates particle aggregation due to ligand desorption and loss of colloidal stability.

  • Data Analysis: Plot the bound ligand fraction and the Z-average diameter as a function of pH to create a stability map.

Protocol 2: Quantification of Surface Binding Density on Tissue

This protocol describes how to quantify the surface density of targeted nanoparticles on a biological surface using Field-Emission Scanning Electron Microscopy (FESEM).[3][4]

Objective: To quantitatively compare the binding affinity of nanoparticles functionalized with different ligands to a target tissue.

Materials:

  • Target tissue (e.g., sectioned bone with microdamage).

  • Dispersions of gold nanoparticles functionalized with carboxylate, phosphonate, and other relevant ligands.

  • Phosphate-buffered saline (PBS) for washing.

  • Fixatives (e.g., glutaraldehyde) and dehydration agents (e.g., ethanol (B145695) series).

  • FESEM instrument with a backscattered electron detector.

Methodology:

  • Incubation: Incubate the tissue sections in the different functionalized gold nanoparticle dispersions for a defined period (e.g., 24 hours) under gentle agitation.

  • Washing: Gently wash the tissue sections multiple times with PBS to remove any non-specifically bound nanoparticles.

  • Fixation and Dehydration: Fix the tissue samples in glutaraldehyde, followed by dehydration through a graded ethanol series (e.g., 50%, 70%, 90%, 100% ethanol).

  • Drying and Coating: Critical-point dry the samples and apply a thin conductive coating (e.g., carbon) to prevent charging under the electron beam.

  • FESEM Imaging: Image the regions of interest (e.g., damaged vs. undamaged tissue) using the backscattered electron detector. Gold nanoparticles will appear as bright spots due to their high atomic number.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to count the number of nanoparticles per unit area in multiple representative images.

  • Data Analysis: Calculate the mean surface density (NPs/mm²) and standard deviation for each functional group. Perform statistical analysis to determine if the differences are significant.

General Experimental Workflow

The following diagram outlines a generalized workflow for comparing the binding stability of surface ligands.

G cluster_stability Stability Assessment start Start: Define Surface and Ligands synthesis Synthesize and Functionalize Nanoparticles/Surfaces start->synthesis char_initial Initial Characterization (TEM, DLS, FTIR, XPS) synthesis->char_initial ph_stability pH-Dependent Stability (NMR, DLS) char_initial->ph_stability solvent_stability Solvent Stability (e.g., Aqueous vs. Organic) char_initial->solvent_stability pbs_stability Physiological Stability (PBS, Cell Culture Media) char_initial->pbs_stability quant Quantify Binding (qNMR, FESEM, UV-Vis) ph_stability->quant solvent_stability->quant pbs_stability->quant compare Compare Data (Binding Density, Stability Range) quant->compare conclusion Conclusion: Select Optimal Ligand compare->conclusion

Caption: General workflow for comparing surface ligand stability.

Conclusion

For applications requiring robust and stable surface functionalization on metal oxides or hydroxyapatite in aqueous environments, phosphonates are demonstrably superior to carboxylates . They offer stronger binding and maintain surface integrity over a wider pH range.[2][5][6] However, carboxylates may be considered for applications in non-polar solvents or where a weaker, more dynamic interaction is desirable. Researchers must carefully consider the specific conditions of their system, including pH, ionic strength, and the presence of competing species like phosphate, to select the most appropriate anchor group for optimal performance.

References

Performance comparison of "Carboxy-PEG4-phosphonic acid ethyl ester" in different applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is critical to the success of novel therapeutics and diagnostics. "Carboxy-PEG4-phosphonic acid ethyl ester" is a heterobifunctional linker that has gained prominence for its versatility in bioconjugation, nanoparticle surface modification, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of its performance against other alternatives, supported by experimental data and detailed protocols.

At a Glance: The Functional Advantage

"this compound" features three key components that define its utility:

  • A Carboxyl Group: This terminal group allows for the covalent attachment to amine-containing biomolecules, such as proteins and peptides, through stable amide bond formation.

  • A PEG4 Spacer: The tetra-polyethylene glycol spacer is hydrophilic, enhancing the solubility and biocompatibility of the conjugate. Its flexibility is also crucial for optimizing the spatial arrangement in complex biological interactions.

  • A Phosphonic Acid Ethyl Ester: This group serves as a strong anchor to metal oxide surfaces, making it ideal for functionalizing nanoparticles. The ethyl ester is a precursor that can be hydrolyzed to the highly active phosphonic acid.

Application 1: Nanoparticle Surface Modification

The stability and biocompatibility of nanoparticles are paramount for their in vivo applications. The surface coating not only prevents aggregation but also influences their pharmacokinetic profile. "this compound" offers a robust solution for nanoparticle functionalization due to the strong binding affinity of the phosphonate (B1237965) group to metal oxides.

Performance Comparison: Anchoring Groups

The choice of the anchoring group is a critical determinant of the stability of the nanoparticle-ligand conjugate. Phosphonates, carboxylates, and catechols are the most common choices.

Anchoring GroupBinding Affinity to Metal OxidesStability in Aqueous EnvironmentKey AdvantagesKey Disadvantages
Phosphonate High High Forms strong, stable bonds (P-O-Fe) with metal oxides, leading to enhanced stability across a wide pH range.[1][2]Can sometimes lead to the formation of bilayer structures on the nanoparticle surface.[2]
CarboxylateModerateModerateReadily available and well-established chemistry for bioconjugation.Weaker binding affinity compared to phosphonates, leading to potential desorption of the ligand, especially in aqueous environments.[1][2][3]
CatecholHighModerateStrong binding to metal oxides.Can be susceptible to oxidation, particularly at higher pH values.[1]

Inference for "this compound": The phosphonate anchor in "this compound" provides superior stability for nanoparticle conjugates compared to carboxylate-based linkers. While the ethyl ester form requires hydrolysis to the active phosphonic acid, this can be an advantage, allowing for controlled surface modification.[4][5][6][7][8]

Experimental Protocol: Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with a Phosphonate-PEG Linker

This protocol is adapted from a method for coating IONPs with a phosphonate-PEG linker.[9]

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • "this compound"

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Hexane (B92381)

  • Sonicator

  • Rotary evaporator

Procedure:

  • Dispersion of IONPs: Disperse the IONPs in CH2Cl2 and sonicate for 10 minutes to ensure a homogenous suspension.

  • Ligand Solution Preparation: Prepare a solution of "this compound" in a mixture of CH2Cl2 and methanol.

  • Ligand Exchange Reaction: Add the ligand solution to the IONP suspension. The mixture is then sonicated for 1 hour, followed by a 1-hour rest period. This cycle is repeated three times. The reaction is then left to proceed overnight at room temperature with gentle stirring.

  • Concentration: The solution is concentrated under reduced pressure using a rotary evaporator.

  • Purification: Add hexane to the concentrated solution and sonicate for 5 minutes to precipitate the functionalized nanoparticles. The supernatant is discarded, and the nanoparticle pellet is collected. This washing step is repeated three times to remove any unbound ligand.

  • Final Dispersion: The purified, functionalized IONPs are then dried and can be redispersed in the desired aqueous buffer.

Diagram: Experimental Workflow for IONP Functionalization

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

References

Phosphonic Acid Linkers: A Superior Choice for Metal Oxide Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The functionalization of metal oxide nanoparticles is a critical step in their application across diverse fields, from drug delivery and bioimaging to catalysis and materials science. The choice of linker molecule, which anchors functional moieties to the nanoparticle surface, profoundly influences the stability, biocompatibility, and overall performance of the final conjugate. Among the various classes of linkers, phosphonic acids have emerged as a superior option, offering significant advantages over commonly used alternatives such as carboxylic acids and silanes. This guide provides an objective comparison of phosphonic acid linkers with these alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their nanoparticle functionalization strategies.

Unparalleled Stability and Binding Affinity: A Quantitative Comparison

The key advantage of phosphonic acid linkers lies in their robust and stable attachment to metal oxide surfaces. This strong interaction is attributed to the formation of multidentate (bidentate or tridentate) covalent bonds between the phosphonate (B1237965) group and the metal atoms on the nanoparticle surface. This contrasts with the typically weaker, often monodentate, binding of carboxylic acids. Silane (B1218182) linkers, while capable of forming strong covalent bonds, can be prone to hydrolysis and are sensitive to reaction conditions.

Experimental data from thermogravimetric analysis (TGA) provides a quantitative measure of the binding affinity of these linkers. The following table summarizes the adsorption constants (K) and grafting densities for phosphonic acid, carboxylic acid, and catechol derivatives on titanium dioxide (TiO₂) nanoparticles, demonstrating the superior binding of phosphonic acids.

Linker TypeAdsorbateAdsorption Constant (K) [M⁻¹]Grafting Density [nm⁻²]
Phosphonic Acid n-Hexylphosphonic acid1.8 x 10⁴3.1
Phenylphosphonic acid1.2 x 10⁴2.8
Carboxylic Acid n-Hexanoic acid2.1 x 10²2.5
Benzoic acid1.5 x 10²2.2
Catechol Dopamine hydrochloride5.0 x 10³2.9

Data sourced from Zeininger et al., Chemistry – A European Journal, 2016.[1][2]

As the data clearly indicates, phosphonic acids exhibit significantly higher adsorption constants compared to carboxylic acids, signifying a much stronger binding affinity to the metal oxide surface.[2]

Enhanced Stability in Aqueous Environments

For many biological and environmental applications, the stability of the functionalized nanoparticle in aqueous media is paramount. Phosphonic acid-based self-assembled monolayers (SAMs) have demonstrated exceptional stability in aqueous environments, outperforming their carboxylate and even silane counterparts.[3][4] Carboxylate-linked molecules are known to desorb from metal oxide surfaces, particularly under alkaline conditions.[5][6] While silanes can form stable linkages, they are susceptible to hydrolysis, which can lead to the degradation of the surface coating over time.[7] In contrast, the strong multidentate binding of phosphonic acids provides a durable and resilient surface functionalization that can withstand harsh aqueous conditions.[3][4]

Experimental Protocols

Key Experiment 1: Nanoparticle Functionalization

Objective: To functionalize metal oxide nanoparticles with phosphonic acid or carboxylic acid linkers.

Materials:

  • Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide)

  • Phosphonic acid linker (e.g., octadecylphosphonic acid - ODPA)

  • Carboxylic acid linker (e.g., oleic acid)

  • Solvent (e.g., ethanol, toluene, or tetrahydrofuran)

  • Ultrasonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Disperse the metal oxide nanoparticles in the chosen solvent. Sonication for 15-30 minutes can aid in achieving a uniform dispersion.

  • Prepare a solution of the phosphonic acid or carboxylic acid linker in the same solvent.

  • Add the linker solution to the nanoparticle dispersion while stirring. The molar ratio of linker to nanoparticles should be optimized for the specific system.

  • Allow the reaction to proceed at room temperature or with gentle heating under continuous stirring for a period of 12-24 hours.

  • After the reaction, the functionalized nanoparticles are collected by centrifugation.

  • To remove any unbound linker molecules, the nanoparticles are washed multiple times with fresh solvent. Each washing step involves resuspending the nanoparticles in the solvent followed by centrifugation.

  • Finally, the purified functionalized nanoparticles are dried under vacuum.

Key Experiment 2: Determination of Binding Affinity by Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of linker bound to the nanoparticle surface and determine the grafting density.

Materials:

  • Functionalized metal oxide nanoparticles

  • Thermogravimetric analyzer

Procedure:

  • Accurately weigh a small amount of the dried functionalized nanoparticles (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The TGA instrument will record the mass of the sample as a function of temperature.

  • The weight loss observed in the temperature range corresponding to the decomposition of the organic linker is used to calculate the amount of linker grafted onto the nanoparticle surface.

  • The grafting density can then be calculated by normalizing the amount of linker by the specific surface area of the nanoparticles.

Visualizing the Advantage: Binding Mechanisms and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the binding mechanisms of different linkers and a typical experimental workflow for nanoparticle functionalization.

G cluster_pa Phosphonic Acid Binding cluster_ca Carboxylic Acid Binding pa_linker Phosphonic Acid (R-PO(OH)₂) pa_bound Bidentate/Tridentate Covalent Bond (M-O-P) pa_linker->pa_bound Condensation pa_surface Metal Oxide Surface (M-OH) pa_surface->pa_bound ca_linker Carboxylic Acid (R-COOH) ca_bound Monodentate/Bidentate Weaker Interaction (M-O-C) ca_linker->ca_bound Condensation ca_surface Metal Oxide Surface (M-OH) ca_surface->ca_bound

Caption: Binding mechanisms of phosphonic and carboxylic acid linkers.

G start Start: Metal Oxide Nanoparticles dispersion 1. Dispersion in Solvent (Sonication) start->dispersion reaction 3. Mix and React (Stirring, 12-24h) dispersion->reaction linker_prep 2. Prepare Linker Solution (Phosphonic/Carboxylic Acid) linker_prep->reaction centrifugation 4. Collection (Centrifugation) reaction->centrifugation washing 5. Purification (Washing & Centrifugation) centrifugation->washing drying 6. Drying (Vacuum) washing->drying characterization 7. Characterization (TGA, FTIR, etc.) drying->characterization final_product End: Functionalized Nanoparticles characterization->final_product

Caption: Experimental workflow for nanoparticle functionalization.

Conclusion

References

A Comparative Guide: Carboxy-PEG4-phosphonic acid ethyl ester in PROTACs versus Thiol-Based Covalent Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise linking of molecules to proteins and other biomolecules is paramount for the development of targeted therapeutics and research tools. This guide provides a comparative analysis of the functionalities of "Carboxy-PEG4-phosphonic acid ethyl ester," a linker primarily utilized in Proteolysis Targeting Chimeras (PROTACs), and the well-established thiol-based conjugation methods used for creating stable bioconjugates like antibody-drug conjugates (ADCs).

While both involve linking moieties to biomolecules, their chemical strategies and ultimate biological applications differ significantly. Thiol-based methods are a cornerstone for creating stable, covalently linked conjugates, whereas "this compound" is a heterobifunctional linker designed for the specific architecture of PROTACs, which mediate protein degradation rather than forming a permanent link for payload delivery.

Thiol-Based Conjugation: A Workhorse for Stable Bioconjugates

Thiol-based conjugation is a widely used strategy that leverages the nucleophilic properties of thiol groups (-SH) present in cysteine residues of proteins. The most common approach involves the reaction of a thiol with a maleimide (B117702) group, forming a stable thioether bond.[1][2][3] This method is favored for its high reactivity and specificity towards thiols under mild physiological conditions.[2]

Key Performance Characteristics of Thiol-Maleimide Conjugation
Performance MetricDescriptionSupporting Data Insights
Reaction Efficiency High yields are typically achieved at physiological pH (6.5-7.5). The reaction of maleimides with thiols is significantly faster than with other nucleophilic groups like amines at this pH range.[2]Conjugation efficiency can reach over 80% with optimized molar ratios and reaction times.[4]
Specificity Highly specific for cysteine residues, allowing for site-specific conjugation, especially with engineered cysteines (e.g., THIOMABs).[5] This leads to homogenous products with a defined drug-to-antibody ratio (DAR).The reaction rate with thiols can be 1000 times faster than with amines at pH 7.0.[1][2]
Stability of Conjugate The resulting thioether bond is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to potential premature release of the payload.[3][6][7] This has prompted the development of more stable maleimide derivatives.[6][8]The stability of the thiosuccinimide group is a known issue, with potential for off-target toxicity due to payload release.[6]
Versatility Widely applicable for conjugating a variety of molecules, including small molecule drugs, toxins, and fluorescent dyes, to proteins and antibodies.[1][5]Used extensively in the development of ADCs and other bioconjugates for therapeutic and diagnostic purposes.[1][2]

"this compound": A Heterobifunctional Linker for PROTACs

"this compound" is a bifunctional linker featuring a carboxylic acid group on one end and a phosphonic acid ethyl ester on the other, separated by a polyethylene (B3416737) glycol (PEG) spacer.[9][10][11][12] This linker is primarily designed for the synthesis of PROTACs.[10][11] PROTACs are small molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The role of "this compound" in this context is to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.

  • The carboxylic acid end can be activated (e.g., with EDC/NHS) to react with primary amines on one of the ligands, forming a stable amide bond.[12]

  • The PEG4 spacer provides flexibility and enhances the solubility of the resulting PROTAC molecule.[9][12]

  • The phosphonic acid ethyl ester end's specific role in forming a stable covalent bond with a biomolecule in a manner analogous to thiol-maleimide chemistry is not well-documented in the available literature for creating stable bioconjugates. In the context of PROTACs, this end would be attached to the other ligand, often through synthetic organic chemistry methods prior to the final conjugation step. The phosphonate (B1237965) group is primarily known for its ability to bind to metal oxides or to act as a phosphate (B84403) mimic.

It is crucial to understand that the objective of a PROTAC is not to create a permanently stable link to a circulating biomolecule like an antibody, but rather to facilitate the transient interaction between the target protein and the E3 ligase.

Diagrams of Reaction Mechanisms and Workflows

Thiol-Maleimide Conjugation Pathway

Thiol_Maleimide_Conjugation Protein_SH Protein-SH (Cysteine) Thioether_Conjugate Protein-S-Drug (Stable Thioether Bond) Protein_SH->Thioether_Conjugate Michael Addition (pH 6.5-7.5) Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thioether_Conjugate

Caption: Reaction mechanism of thiol-maleimide conjugation.

Experimental Workflow for Thiol-Maleimide Conjugation

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reduce_Disulfides Reduce Protein Disulfide Bonds (optional) Mix Mix Protein and Maleimide Reagent Reduce_Disulfides->Mix Prepare_Maleimide Prepare Maleimide- functionalized Molecule Prepare_Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze (e.g., HIC, MS) Purify->Analyze PROTAC_Logic Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker Carboxy-PEG4- phosphonic acid ethyl ester Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

References

A Comparative Guide to Surface Biocompatibility: The Role of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the interface between a biomaterial and its biological environment is a critical determinant of in vivo success. Unwanted protein adsorption can trigger a cascade of events, including the foreign body response (FBR), leading to device failure. This guide provides a comparative analysis of surfaces modified with Carboxy-PEG4-phosphonic acid ethyl ester, a bifunctional linker designed to enhance biocompatibility, particularly on metal oxide surfaces common in medical implants and nanoparticle technologies.

The Advantage of a Bifunctional Design

This compound combines two key chemical motifs to modulate surface properties:

  • Phosphonic Acid Anchor: Phosphonic acids form stable, covalent-like bonds with metal oxide surfaces such as titanium (TiO2), indium tin oxide (ITO), and iron oxide (Fe3O4).[1][2] This anchoring chemistry is known for its superior hydrolytic stability under physiological conditions compared to more traditional silane-based self-assembled monolayers (SAMs).

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic polymer renowned for its ability to reduce nonspecific protein adsorption.[3][4][5] This "stealth" effect is crucial for preventing the initial step of the foreign body response and improving the biocompatibility of implanted devices.[4] The terminal carboxyl group on the PEG chain provides a reactive handle for the covalent attachment of bioactive molecules, such as targeting ligands or therapeutic proteins.

This guide evaluates the performance of surfaces modified with PEG-phosphonates against common alternatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Surface Modifications

The following tables summarize representative quantitative data comparing the performance of surfaces modified with molecules analogous to this compound against other common surface chemistries. The data highlights the effectiveness of PEG-phosphonate linkers in reducing protein adsorption and maintaining cell viability.

Table 1: Comparison of Protein Adsorption on Various Modified Surfaces

Surface ModificationSubstrateModel ProteinAdsorbed Protein Mass (ng/cm²)% Reduction vs. Unmodified
UnmodifiedTitanium OxideFibrinogen~350 - 5000%
Alkyl Silane (Hydrophobic)Silicon DioxideAlbumin~200 - 300~40%
Amine-terminated Silane (Hydrophilic)Silicon DioxideAlbumin~100 - 150~70%
PEG-Phosphonate (Analogous) Titanium Oxide Fibrinogen < 50 > 85%
PEG-SilaneSilicon DioxideFibrinogen< 70> 80%

Note: Data is compiled from multiple sources and represents typical values. The PEG-Phosphonate data is for representative short-chain PEG-phosphonic acids on a metal oxide surface.

Table 2: In Vitro Cytotoxicity Comparison

Surface ModificationCell LineAssayCell Viability (%)Cytotoxicity Grade (ISO 10993-5)
Unmodified TitaniumL929 Mouse FibroblastsMTT> 95%0 (Non-cytotoxic)
Polyurethane (Control)Human FibroblastsIndirect Contact~100%0 (Non-cytotoxic)
PEG-grafted Surface (Analogous) Human Fibroblasts Indirect Contact > 90% 0 (Non-cytotoxic)
Latex Rubber (Positive Control)L929 Mouse FibroblastsMTT< 30%4 (Severely cytotoxic)

Note: PEG-grafted surfaces generally show high cell viability, indicating low cytotoxicity.[6][7] The specific results can vary based on PEG density and cell type.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating biocompatibility studies. Below are representative protocols for key experiments.

Protocol 1: Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) on a titanium oxide surface.

  • Substrate Preparation:

    • Clean titanium substrates by sonication in acetone, followed by ethanol (B145695), and finally deionized water (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 20 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned titanium substrates in the solution for 18-24 hours at room temperature in a sealed container to prevent contamination.

    • After incubation, remove the substrates and rinse thoroughly with fresh ethanol to remove any non-adsorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

  • Characterization (Optional but Recommended):

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in the carbon and oxygen spectra, indicating successful grafting.

    • Measure the water contact angle to verify the change in surface wettability. A successful PEGylation should result in a more hydrophilic surface.

Protocol 2: Quantification of Protein Adsorption using Bicinchoninic Acid (BCA) Assay

This protocol quantifies the total amount of protein adsorbed to a surface.

  • Protein Incubation:

    • Place the modified and control substrates in a 24-well plate.

    • Prepare a solution of a model protein (e.g., Fibrinogen or Bovine Serum Albumin) at a concentration of 1 mg/mL in Phosphate Buffered Saline (PBS, pH 7.4).

    • Add 1 mL of the protein solution to each well, ensuring the substrates are fully submerged.

    • Incubate for 1 hour at 37°C.

  • Rinsing:

    • Carefully remove the protein solution from each well.

    • Rinse each substrate three times with PBS to remove loosely bound protein.

  • Protein Elution:

    • Add 500 µL of a 1% Sodium Dodecyl Sulfate (SDS) solution to each well.

    • Incubate for 30 minutes with gentle agitation to elute the adsorbed proteins from the surface.

  • Quantification:

    • Use a commercial Micro BCA™ Protein Assay Kit.

    • Prepare a set of protein standards of known concentrations.

    • Transfer 150 µL of each eluate and standard to a 96-well plate.

    • Add 150 µL of the BCA working reagent to each well and incubate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a plate reader.

    • Calculate the protein concentration in the eluates based on the standard curve and determine the adsorbed protein mass per unit area of the substrate.[8]

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This assay assesses cell metabolic activity as an indicator of cell viability.

  • Sample Preparation:

    • Sterilize the modified and control substrates by immersion in 70% ethanol followed by UV irradiation.

    • Place the sterile substrates into the wells of a 24-well cell culture plate.

  • Cell Seeding:

    • Culture a suitable cell line (e.g., L929 fibroblasts or primary human fibroblasts) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into the wells containing the test substrates at a density of 1 x 10^4 cells/well. Include empty wells as a positive control (cells only) and wells with a cytotoxic material (e.g., latex) as a negative control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Remove the culture medium from the wells and add 500 µL of fresh medium and 50 µL of the MTT solution to each well.

    • Incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add 500 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Pipette the solution up and down to ensure complete dissolution.

    • Transfer 100-200 µL from each well to a 96-well plate and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the positive control (cells on tissue culture plastic). A viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.[6][9][10]

Visualizing Biological Interactions and Workflows

Understanding the sequence of events at a molecular level and in the laboratory is crucial. The following diagrams, generated using Graphviz, illustrate these processes.

G Experimental Workflow for Biocompatibility Evaluation cluster_0 Surface Preparation cluster_1 Biocompatibility Assays cluster_2 Data Analysis A Substrate Cleaning (e.g., Ti, SiO2) B Surface Activation (UV-Ozone or Plasma) A->B C Functionalization with Carboxy-PEG4-PA or Alternative B->C D Protein Adsorption Assay (e.g., BCA, QCM-D) C->D E Cell Viability/Cytotoxicity (e.g., MTT, Live/Dead) C->E F Cell Adhesion & Morphology (Microscopy) C->F G Quantify Protein Adsorption D->G H Calculate Cell Viability (%) E->H I Image Analysis F->I J Comparative Evaluation G->J H->J I->J G Simplified Foreign Body Response (FBR) Signaling Pathway cluster_0 Initiation Phase cluster_1 Inflammatory Response cluster_2 Fibrotic Phase cluster_3 Intervention Point A Implanted Biomaterial B Protein Adsorption (e.g., Fibrinogen, IgG) A->B C Neutrophil & Monocyte Recruitment B->C D Monocyte -> Macrophage Differentiation C->D E Macrophage Activation & Cytokine Release (e.g., TGF-β, IL-1β) D->E F Fibroblast Recruitment & Activation E->F Paracrine Signaling G Extracellular Matrix Deposition (Fibrosis) F->G H Fibrous Capsule Formation G->H I PEG-Phosphonate Surface (Reduces Protein Adsorption) I->B Inhibits

References

Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker connecting a payload to a biomolecule can profoundly influence the conjugate's fate in vivo. This guide provides an objective comparison of the long-term stability of conjugates formed with "Carboxy-PEG4-phosphonic acid ethyl ester" against common alternative linker technologies, supported by available experimental insights and detailed protocols for stability assessment.

At the heart of bioconjugate design lies the linker, a molecular bridge that not only connects the targeting moiety (e.g., an antibody) to the payload (e.g., a drug) but also dictates the conjugate's pharmacokinetic profile and stability. An ideal linker should remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release at the target site. This guide delves into the stability characteristics of conjugates formed using a phosphonate (B1237965) ester-based PEG linker and compares them with widely used amide and maleimide-based linkers.

The Contenders: A Look at Linker Chemistries

This compound represents a class of hydrophilic linkers that combines a polyethylene (B3416737) glycol (PEG) spacer with a phosphonate ester functional group. The PEG component enhances solubility and can shield the conjugate from enzymatic degradation, while the phosphonate ester provides a point of attachment.

Amide-based linkers are formed through the reaction of a carboxylic acid with a primary amine, creating a highly stable amide bond. This type of linkage is prevalent in bioconjugation due to its robustness under physiological conditions.

Maleimide-based linkers react with free thiol groups (sulfhydryls) on biomolecules, such as those found in cysteine residues, to form a thioether bond. While widely used, the stability of the resulting succinimide (B58015) ring has been a subject of investigation.

Comparative Stability Analysis: A Data-Informed Perspective

Direct, head-to-head, long-term stability data for conjugates of "this compound" against other linkers under identical conditions is limited in publicly available literature. However, by examining the chemical nature of the linkages and drawing upon existing studies of similar structures, we can construct a comparative analysis.

Hydrolytic Stability:

The primary route of degradation for many linkers in an aqueous environment is hydrolysis. The stability of the key functional group in each linker type is paramount.

  • Phosphonate Esters: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions[1]. The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom and the nature of the ester group[1]. While more resistant to enzymatic cleavage than phosphate (B84403) esters, they are generally considered more labile than amide bonds.

  • Amide Bonds: Amide bonds are known for their exceptional stability towards hydrolysis at physiological pH. Their resonance stabilization makes them significantly less reactive than esters[2]. Uncatalyzed hydrolysis of a peptide bond in water at pH 7 has a half-life estimated to be as long as 1000 years.

  • Thioether Bonds (from Maleimide): The thioether bond itself is stable. However, the succinimide ring formed from the maleimide (B117702) reaction can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like albumin in the bloodstream[3]. Ring-opening hydrolysis of the succinimide moiety can lead to a more stable, irreversible linkage[1].

Linker TypeKey LinkageGeneral Hydrolytic Stability at Physiological pHKey Considerations
Phosphonate Ester-based Phosphonate EsterModerateSusceptible to acid and base-catalyzed hydrolysis. Rate is structure-dependent.
Amide-based AmideHighGenerally considered the most stable linkage under physiological conditions.
Maleimide-based Thioether (Succinimide ring)Moderate to High (post-hydrolysis)Initial thiosuccinimide adduct can be reversible. Ring hydrolysis enhances stability.

In Vivo and Serum Stability:

The stability of a conjugate in a biological milieu is a more complex picture, involving enzymatic degradation and interactions with plasma proteins.

  • PEGylation Benefit: The PEG4 spacer in the "this compound" linker is expected to confer a "stealth" effect, reducing enzymatic degradation and renal clearance, thereby prolonging the circulation half-life of the conjugate.

  • Maleimide Instability: Traditional maleimide-based conjugates have shown susceptibility to payload loss in vivo through exchange with serum thiols, such as albumin[3]. This has led to the development of self-stabilizing maleimides that promote rapid hydrolysis of the succinimide ring to form a stable, open-ring structure[3].

  • Amide and Phosphonate in Vivo: While direct comparative data is scarce, the inherent stability of the amide bond suggests a high degree of stability in serum. The in vivo stability of the phosphonate ester linkage would be influenced by both its intrinsic hydrolytic lability and the protective effect of the PEG spacer.

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the long-term stability of different bioconjugates, a combination of long-term, accelerated, and in vitro serum/plasma stability studies should be performed.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of the bioconjugate under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the purified bioconjugate at a defined concentration in the final formulation buffer.

  • Storage: Store the aliquots at the recommended long-term storage temperature (e.g., 2-8°C or -20°C).

  • Time Points: Pull aliquots for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 18, and 24 months).

  • Analysis: Analyze the samples at each time point using a suite of stability-indicating methods:

    • Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation and fragmentation.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and detect degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify degradation products, including any free payload, and to determine the drug-to-antibody ratio (DAR) over time[3][4].

    • Functional Assays: To measure the biological activity of the conjugate (e.g., binding affinity by ELISA or surface plasmon resonance, and in vitro cytotoxicity assays).

Protocol 2: Accelerated Stability Study (Forced Degradation)

Objective: To predict long-term stability and identify potential degradation pathways by subjecting the bioconjugate to stress conditions[5][6][7].

Methodology:

  • Stress Conditions: Expose the bioconjugate to a range of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 25°C, 40°C, and 50°C) for several weeks.

    • pH Stress: Incubate in buffers with a range of pH values (e.g., pH 3, 5, 7.4, and 9) at a controlled temperature.

    • Oxidative Stress: Treat with an oxidizing agent (e.g., 0.03% hydrogen peroxide) at room temperature.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points during the stress exposure.

  • Analysis: Analyze the stressed samples using the same analytical methods described in the long-term stability protocol to identify and quantify degradation products and assess the stability-indicating nature of the analytical methods. The goal is typically to achieve 5-20% degradation of the main compound to ensure that major degradation products are detected[5].

Protocol 3: In Vitro Plasma/Serum Stability Assay

Objective: To evaluate the stability of the bioconjugate in a biologically relevant matrix.

Methodology:

  • Incubation: Incubate the bioconjugate at a specific concentration in human or animal plasma/serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, stop the reaction (e.g., by adding acetonitrile (B52724) to precipitate proteins) and process the sample to extract the analyte of interest. This may involve immunocapture for antibody-drug conjugates (ADCs)[8][9].

  • Analysis by LC-MS/MS: Quantify the amount of intact conjugate and any released payload or major metabolites using a validated LC-MS/MS method[4][8]. This allows for the determination of the conjugate's half-life in plasma.

Visualizing Workflows and Relationships

To better understand the processes involved in assessing and understanding bioconjugate stability, the following diagrams illustrate key experimental workflows and conceptual relationships.

G cluster_0 Bioconjugate Stability Assessment Workflow start Purified Bioconjugate long_term Long-Term Stability Study (e.g., 2-8°C, 24 months) start->long_term accelerated Accelerated Stability Study (e.g., 40°C, 6 months) start->accelerated plasma Plasma Stability Study (37°C, 72 hours) start->plasma analysis Stability-Indicating Analysis (SEC, RP-HPLC, LC-MS, Functional Assays) long_term->analysis accelerated->analysis plasma->analysis data Stability Data (Half-life, Degradation Products, DAR) analysis->data

Caption: Workflow for assessing bioconjugate stability.

G cluster_1 Forced Degradation Study Design start Bioconjugate Sample thermal Thermal Stress (High Temperature) start->thermal ph pH Stress (Acidic & Basic) start->ph oxidation Oxidative Stress (e.g., H2O2) start->oxidation light Photostability (ICH Q1B) start->light analysis Analysis of Degradants (LC-MS, etc.) thermal->analysis ph->analysis oxidation->analysis light->analysis pathways Identify Degradation Pathways & Validate Methods analysis->pathways

Caption: Design of a forced degradation study.

G cluster_2 Relationship of Linker Chemistry to Stability Linker Linker Chemistry Phosphonate Ester Amide Maleimide Stability Predicted Stability Moderate High Moderate to High Linker:p->Stability:p_s leads to Linker:am->Stability:am_s leads to Linker:m->Stability:m_s leads to Mechanism Primary Degradation Pathway Hydrolysis Hydrolysis (very slow) Retro-Michael/Hydrolysis Stability:p_s->Mechanism:p_m determined by Stability:am_s->Mechanism:am_m determined by Stability:m_s->Mechanism:m_m determined by

Caption: Linker chemistry and its impact on stability.

Conclusion

The long-term stability of a bioconjugate is a multifaceted property governed by the interplay of the biomolecule, the payload, and the linking chemistry. While amide bonds offer the gold standard in terms of inherent hydrolytic stability, the development of novel linkers, such as those based on phosphonate esters and stabilized maleimides, provides a broader toolkit for fine-tuning the properties of next-generation biotherapeutics.

Conjugates formed with "this compound" are expected to benefit from the enhanced solubility and shielding effects of the PEG spacer. However, the phosphonate ester linkage is inherently more susceptible to hydrolysis than an amide bond. In contrast, traditional maleimide linkers present challenges with in vivo stability due to potential deconjugation, a limitation that newer, self-stabilizing maleimide technologies aim to overcome.

Ultimately, the optimal linker choice will depend on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. Rigorous, head-to-head stability studies, as outlined in the provided protocols, are indispensable for making informed decisions in the development of safe and effective bioconjugates.

References

Comparative Guide to the Cross-Reactivity of Carboxy-PEG4-phosphonic acid ethyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioconjugates functionalized with "Carboxy-PEG4-phosphonic acid ethyl ester" against other common linker technologies. The focus is on cross-reactivity, a critical parameter influencing the immunogenicity, stability, and overall performance of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The information presented is supported by a summary of experimental data and detailed protocols for assessing cross-reactivity.

Introduction to this compound Linker

"this compound" is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This linker is designed for the covalent attachment of biomolecules, such as antibodies or proteins, to other molecules, including small molecule drugs or imaging agents.[1][2] Its key features include a carboxylic acid group for reaction with primary amines and a phosphonic acid ethyl ester group, which can be used for attachment to surfaces or for chelation of metal ions in applications like immuno-PET.[3][4][5] The PEG4 spacer enhances solubility and provides flexibility to the conjugate.[3]

The primary concern regarding the cross-reactivity of PEGylated conjugates is the potential for recognition by pre-existing or induced anti-PEG antibodies in patients.[6][7] This can lead to accelerated clearance of the conjugate, reduced efficacy, and potential adverse immune reactions.[][9] Therefore, understanding and evaluating the potential for such cross-reactivity is a critical step in the development of therapeutics utilizing this linker.

Comparison of Linker Technologies

The choice of linker is a critical design element in the development of bioconjugates, significantly impacting their therapeutic index. Below is a comparison of key characteristics of different linker types.

Linker TypeKey FeaturesAdvantagesPotential Disadvantages
This compound Heterobifunctional PEGylated linker with carboxyl and phosphonate (B1237965) functionalities.- Hydrophilic PEG spacer improves solubility and reduces aggregation.[][9] - Flexible spacer can improve target binding. - Phosphonate group offers unique conjugation possibilities (e.g., to metal oxides or for radiolabeling).[5]- Potential for immunogenicity due to the presence of anti-PEG antibodies.[6][7] - Heterogeneity in conjugation to lysine (B10760008) residues.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS ester-maleimide heterobifunctional linker.- Well-established and widely used in approved ADCs.[1] - Relatively stable thioether bond formed with cysteines.- Maleimide group can undergo hydrolysis or retro-Michael reaction, leading to drug deconjugation. - Can be hydrophobic, potentially leading to aggregation.
Cleavable Linkers (e.g., Valine-Citrulline) Designed to be cleaved by specific enzymes (e.g., cathepsins) in the tumor microenvironment or within the cell.[7][10]- Controlled release of the payload at the target site.[2] - Can enable a "bystander effect," killing adjacent antigen-negative tumor cells.- Premature cleavage in circulation can lead to off-target toxicity.[3] - Efficacy is dependent on the presence and activity of the target enzyme.
Non-Cleavable Linkers (e.g., Thioether) Form a stable bond that is only broken upon lysosomal degradation of the antibody.[7]- High stability in circulation, minimizing off-target toxicity.[11] - Reduced risk of premature payload release.- No bystander effect. - Efficacy depends on the complete degradation of the ADC within the target cell.
Click Chemistry Linkers (e.g., DBCO-PEG4-NHS Ester) Utilize bioorthogonal click chemistry reactions (e.g., copper-free alkyne-azide cycloaddition).[1]- High reaction efficiency and specificity. - Bio-orthogonal, minimizing side reactions with biological molecules.- May require the introduction of non-natural functional groups into the biomolecule. - The hydrophobicity of some click chemistry reagents can be a concern.[1]

Experimental Protocols

Assessing the cross-reactivity and immunogenicity of bioconjugates is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Anti-PEG Antibody ELISA for Cross-Reactivity Assessment

This protocol outlines a direct ELISA to detect and quantify anti-PEG antibodies that may cross-react with the "this compound" conjugate.[12][13][14]

Materials:

  • High-binding 96-well microplates

  • "this compound" conjugated to a carrier protein (e.g., BSA)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum or plasma samples from relevant species (e.g., human)

  • Anti-species IgG (or IgM) HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the "this compound"-protein conjugate at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-species secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the binding kinetics of anti-PEG antibodies to the "this compound" conjugate in real-time, providing quantitative data on association and dissociation rates.[15][16][17]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • "this compound" conjugate

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified anti-PEG antibodies

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the "this compound" conjugate onto the sensor chip surface via amine coupling.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject a series of concentrations of purified anti-PEG antibodies over the sensor surface.

  • Association Phase: Monitor the change in response units (RU) as the anti-PEG antibodies bind to the immobilized conjugate.

  • Dissociation Phase: Flow running buffer over the surface and monitor the decrease in RU as the antibodies dissociate.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove bound antibodies and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway: ADC Targeting HER2

Antibody-drug conjugates often target receptors involved in key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified representation of an ADC targeting the HER2 receptor and its subsequent intracellular processing to release a cytotoxic payload, which can interfere with pathways like the PI3K/AKT and RAS/MAPK pathways.[18][19]

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage & Cell Cycle Arrest Payload->DNA_Damage Payload->PI3K_AKT Inhibition Payload->RAS_MAPK Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: ADC targeting the HER2 receptor and subsequent payload release.

Experimental Workflow: Anti-PEG Antibody ELISA

The following diagram outlines the key steps in the ELISA protocol for detecting anti-PEG antibodies.

ELISA_Workflow node_coating 1. Coat Plate with PEG-conjugate node_blocking 2. Block Non-specific Binding Sites node_coating->node_blocking Wash node_sample 3. Add Serum/Plasma Sample node_blocking->node_sample Wash node_secondary 4. Add HRP-conjugated Secondary Antibody node_sample->node_secondary Wash node_substrate 5. Add TMB Substrate node_secondary->node_substrate Wash node_read 6. Read Absorbance at 450 nm node_substrate->node_read Stop Reaction Linker_Selection center_node Optimal Linker Selection node_stability Stability in Circulation center_node->node_stability node_solubility Solubility & Low Aggregation center_node->node_solubility node_release Controlled Payload Release center_node->node_release node_immunogenicity Low Immunogenicity center_node->node_immunogenicity

References

Benchmarking "Carboxy-PEG4-phosphonic acid ethyl ester" Against Other PROTAC Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a comprehensive comparison of "Carboxy-PEG4-phosphonic acid ethyl ester," a hydrophilic and flexible linker, against other common PROTAC linkers, supported by experimental data and detailed protocols to inform rational drug design and development.

The Crucial Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active "warheads"—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a passive spacer; its length, rigidity, solubility, and chemical composition profoundly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.

"this compound" is a PEG-based linker that offers several advantageous properties. The polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The terminal carboxylic acid provides a convenient attachment point for one of the warheads, while the phosphonic acid ethyl ester group can introduce unique conformational properties and potential interactions within the ternary complex.

Comparative Analysis of PROTAC Linkers

The selection of an optimal linker is a key step in PROTAC development. Below is a summary of the performance characteristics of different linker types, including the class to which "this compound" belongs.

Linker TypeExampleKey CharacteristicsImpact on PROTAC Performance
PEG Linkers This compoundHydrophilic, flexible, varying lengths.Can enhance solubility and cell permeability. The length of the PEG chain is a critical parameter that requires optimization for each specific target and E3 ligase pair to ensure productive ternary complex formation.
Alkyl Linkers Simple alkane chains (e.g., -(CH2)n-)Hydrophobic, flexible.While synthetically straightforward, their hydrophobicity can lead to poor solubility and potential off-target effects. However, in some contexts, they can improve cell membrane passage.
Rigid Linkers Piperazine, Cyclohexyl-based structuresConformationally constrained.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. However, a lack of flexibility can also hinder the formation of a stable ternary complex.

Quantitative Performance Data:

The following table presents hypothetical, yet representative, data to illustrate how linker choice can impact key performance metrics of a PROTAC.

LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Ternary Complex Stability (Arbitrary Units)
This compound Target XCRBN15>9585
Simple C8 Alkyl Linker Target XCRBN1507040
Rigid Piperazine Linker Target XCRBN5>9895
PEG8 Linker Target XCRBN509070

Note: This data is for illustrative purposes. Actual values are highly dependent on the specific PROTAC system.

Key Experimental Protocols

To rigorously evaluate and compare different PROTAC linkers, standardized experimental protocols are essential.

Ternary Complex Formation Assay

Objective: To assess the ability of a PROTAC to induce the formation of a stable ternary complex.

Methodology:

  • Reagents: Purified target protein, E3 ligase complex, and the PROTAC of interest.

  • Technique: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used.

  • Procedure (SPR):

    • Immobilize the target protein on an SPR sensor chip.

    • Inject a mixture of the E3 ligase and the PROTAC at various concentrations over the chip surface.

    • Measure the binding response to determine the kinetics and affinity of ternary complex formation.

In-Cell Target Degradation Assay

Objective: To quantify the efficacy of a PROTAC in degrading the target protein within a cellular context.

Methodology:

  • Cell Culture: Culture cells that endogenously express the target protein.

  • Treatment: Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control.

  • Data Analysis: Calculate the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation).

Visualizing PROTAC Action and Evaluation

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein Ternary Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (with Linker) PROTAC->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, highlighting the linker's role in forming the ternary complex.

experimental_workflow cluster_workflow PROTAC Linker Evaluation Workflow synthesis PROTAC Synthesis (with different linkers) biophysical Biophysical Assays (Ternary Complex Formation) synthesis->biophysical cellular Cellular Assays (Target Degradation, Viability) biophysical->cellular data Data Analysis (DC50, Dmax, Kd) cellular->data optimization Lead Optimization data->optimization

Caption: A streamlined workflow for the systematic evaluation and comparison of different PROTAC linkers.

Safety Operating Guide

Proper Disposal of Carboxy-PEG4-phosphonic acid ethyl ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Carboxy-PEG4-phosphonic acid ethyl ester as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2] All personnel handling this compound must be trained on proper hazardous waste management procedures.[2][3]

This guide provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker used in the synthesis of PROTACs.[4][5][6] Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or chemical fume hood.

II. Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are the first steps in safe disposal.[1]

  • Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.[3] Plastic containers are often preferred for chemical waste.[7]

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[1] Ensure the label is legible and securely affixed to the container.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[8] Incompatible chemicals can react violently or produce toxic gases.[8]

III. Step-by-Step Disposal Protocol

Follow this protocol for the collection and disposal of this compound waste.

Experimental Workflow for Disposal

start Start: Identify Waste ppe Wear Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

  • Initial Collection: At the point of generation, collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials from spills.

  • Transfer to Waste Container: Carefully transfer the waste into the designated and labeled hazardous waste container. Avoid splashing or creating dust.

  • Container Management: Keep the waste container securely closed except when adding waste.[2][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[7][8] The SAA should be a secondary containment system to prevent the spread of spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup of the hazardous waste.[7] Follow their specific procedures for waste collection.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, use appropriate absorbent materials to contain the spill. Do not use water to clean up as it may react with the compound.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Spill Debris: All materials used to clean the spill, including the absorbent material and contaminated PPE, must be disposed of as hazardous waste in the designated container.[2]

  • Report: Report the spill to your laboratory supervisor and EH&S department.

V. Logical Relationship of Disposal Decisions

The decision-making process for chemical waste disposal is governed by safety and regulatory compliance.

cluster_0 Hazard Assessment cluster_1 Disposal Pathway Compound Carboxy-PEG4-phosphonic acid ethyl ester SDS SDS/Hazard Data (Phosphonic Acid as reference) Compound->SDS Hazard Potential Hazards: Corrosive, Harmful, Eye/Skin Damage SDS->Hazard NotSewer Prohibited: Sewer Disposal Hazard->NotSewer Aquatic Toxicity NotTrash Prohibited: Regular Trash Hazard->NotTrash Chemical Hazard HazWaste Required: Hazardous Waste Stream Hazard->HazWaste Regulatory Compliance

Caption: Decision logic for determining the appropriate disposal pathway for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guidance for Handling Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Carboxy-PEG4-phosphonic acid ethyl ester. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker utilized in the synthesis of PROTACs.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety plan can be developed by considering the potential hazards associated with its structural components: a carboxylic acid, a PEG linker, and a phosphonic acid ethyl ester. Phosphonic acids and their derivatives are known to be corrosive and can cause severe skin and eye damage.[4][5]

Hazard Summary and Personal Protective Equipment

Given the potential for corrosive and irritant properties, stringent adherence to personal protective equipment (PPE) protocols is mandatory. The following table summarizes the anticipated hazards and the recommended PPE for handling this compound.

Potential Hazard GHS Hazard Statements (Anticipated) Recommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[4][5]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.[5]
Serious Eye Damage/Irritation H318: Causes serious eye damage. H319: Causes serious eye irritation.[5]Eye Protection: Chemical safety goggles are required. A full-face shield must be worn in conjunction with goggles when there is a splash hazard.[4][5]
Respiratory Irritation H335: May cause respiratory irritation.[5]Respiratory Protection: Use in a well-ventilated area. If aerosolization is possible, all handling should be conducted in a chemical fume hood.[5][6]
Harmful if Swallowed H302: Harmful if swallowed.[4]General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for corrosive and irritant chemicals.

  • Area Designation: Designate a specific work area, preferably a chemical fume hood, for handling this compound.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Documentation: Review this safety guide and any available supplier information before commencing work.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols.[5] Use appropriate tools, such as a spatula, for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Recommended storage is often at -20°C or 2-8°C.[7][8]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment: For small spills, and if properly trained, use a non-combustible absorbent material to contain the spill.[5]

  • Cleanup: Wearing full PPE, including respiratory protection if necessary, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminant.

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.[9] Do not mix with incompatible waste streams.

  • Container Management: Use containers that are compatible with the chemical. Ensure the waste container is kept tightly sealed to prevent leaks or spills and is stored in a designated, well-ventilated, and secure area.[9]

  • Disposal of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface or remove the original label before disposing of the container as solid waste.[9]

  • Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal service.[9]

Visualized Workflows

The following diagrams illustrate the key procedural and logical workflows for ensuring safety when handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Training Training Area_Designation Designate Work Area (Fume Hood) Training->Area_Designation Emergency_Equipment Check Emergency Equipment Area_Designation->Emergency_Equipment Don_PPE Don Appropriate PPE Emergency_Equipment->Don_PPE Weigh_Transfer Weighing and Transfer Don_PPE->Weigh_Transfer Solution_Prep Solution Preparation Weigh_Transfer->Solution_Prep Decontaminate Decontaminate Work Area Solution_Prep->Decontaminate Waste_Segregation Segregate Waste Decontaminate->Waste_Segregation Disposal Dispose via Licensed Contractor Waste_Segregation->Disposal

Caption: A workflow for the safe handling of this compound.

G PPE Selection Logic cluster_hazards Potential Hazards cluster_ppe Required PPE Compound Carboxy-PEG4-phosphonic acid ethyl ester Skin_Contact Skin Corrosion/ Irritation Compound->Skin_Contact Eye_Contact Serious Eye Damage Compound->Eye_Contact Inhalation Respiratory Irritation Compound->Inhalation Ingestion Harmful if Swallowed Compound->Ingestion Gloves_Coat Chemical-Resistant Gloves & Lab Coat Skin_Contact->Gloves_Coat Goggles_Shield Safety Goggles & Face Shield Eye_Contact->Goggles_Shield Fume_Hood Chemical Fume Hood Inhalation->Fume_Hood Hygiene Good Laboratory Hygiene Ingestion->Hygiene

Caption: Logic for selecting appropriate PPE based on potential hazards.

References

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Retrosynthesis Analysis

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